2-Pyrrolidin-1-yl-propylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQLUWDOMXRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453307 | |
| Record name | 2-Pyrrolidin-1-yl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-07-7 | |
| Record name | 2-Pyrrolidin-1-yl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pyrrolidin-1-yl-propylamine: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-yl-propylamine (CAS Number: 50998-07-7), a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical and physical properties, explore a robust synthetic pathway, analyze its spectroscopic characteristics, and discuss its applications as a strategic building block in the synthesis of complex molecular architectures, particularly in the context of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this versatile amine.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its non-planar, five-membered saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. This compound, with its primary amine and tertiary amine functionalities, serves as a valuable synthon for introducing this important motif and for further molecular elaboration.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 50998-07-7 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | 2-pyrrolidin-1-ylpropan-1-amine |
| Synonyms | 2-(Pyrrolidin-1-yl)propan-1-amine |
| Appearance | Predicted: Colorless to pale yellow liquid |
| Predicted XLogP3 | 0.2 |
Safety and Hazard Information:
This compound is classified as a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Field-Proven Approach
While multiple synthetic routes to substituted pyrrolidines exist, a robust and scalable approach for the chiral synthesis of analogous compounds starts from readily available amino acids.[3] The following protocol outlines a plausible and efficient synthesis of (S)-2-Pyrrolidin-1-yl-propylamine, commencing with the natural amino acid (S)-alanine. This multi-step synthesis is designed to be a self-validating system, with each step yielding a characterizable intermediate.
Synthetic Workflow Overview
Caption: Synthetic workflow for (S)-2-Pyrrolidin-1-yl-propylamine.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-Alaninol from (S)-Alanine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of (S)-Alanine: Slowly add a solution of (S)-alanine in anhydrous THF to the stirred suspension of LiAlH₄. The reaction is exothermic and should be controlled by external cooling with an ice bath.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield crude (S)-alaninol, which can be purified by distillation.
Step 2: Synthesis of (S)-2-(pyrrolidin-1-yl)propan-1-ol
-
Reaction Setup: In a round-bottom flask, dissolve (S)-alaninol and potassium carbonate (K₂CO₃) in acetonitrile.
-
Addition of 1,4-Dibromobutane: Add 1,4-dibromobutane to the mixture.
-
Reflux: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford (S)-2-(pyrrolidin-1-yl)propan-1-ol.
Step 3: Conversion of the Alcohol to the Primary Amine
-
Mesylation: Dissolve (S)-2-(pyrrolidin-1-yl)propan-1-ol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C for one hour.
-
Azide Substitution: After completion of the mesylation, remove the solvent under reduced pressure. Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture and stir for several hours.
-
Reduction: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Dry the combined organic layers over sodium sulfate, filter, and concentrate. Dissolve the crude azide in methanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Isolation: Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-Pyrrolidin-1-yl-propylamine.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the propyl chain, and the primary amine.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.8 - 3.0 | m | 1H | CH(CH₃) |
| ~2.6 - 2.8 | m | 4H | N-CH₂ (pyrrolidine) |
| ~2.5 - 2.7 | dd | 1H | CH₂-NH₂ (diastereotopic) |
| ~2.3 - 2.5 | dd | 1H | CH₂-NH₂ (diastereotopic) |
| ~1.7 - 1.9 | m | 4H | CH₂-CH₂ (pyrrolidine) |
| ~1.2 - 1.5 | br s | 2H | NH₂ |
| ~1.0 - 1.1 | d | 3H | CH₃ |
Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doubleparts.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~55-60 | CH(CH₃) |
| ~50-55 | N-CH₂ (pyrrolidine) |
| ~45-50 | CH₂-NH₂ |
| ~20-25 | CH₂-CH₂ (pyrrolidine) |
| ~15-20 | CH₃ |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretching (primary amine, two bands) |
| 2800-3000 | C-H stretching (aliphatic) |
| 1590-1650 | N-H bending (primary amine) |
| 1000-1250 | C-N stretching |
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 128 | [M]⁺ |
| 113 | [M - CH₃]⁺ |
| 98 | [M - CH₂NH₂]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |
Applications in Drug Discovery: A Key Intermediate for DPP-IV Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. A notable application is in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Role in the Synthesis of Saxagliptin Analogues
While specific patents explicitly citing CAS number 50998-07-7 are not detailed, the structural motif of 2-substituted pyrrolidines is central to the synthesis of DPP-IV inhibitors like Saxagliptin.[4][5][6] The primary amine of this compound can be coupled with a suitable carboxylic acid partner, while the pyrrolidine nitrogen provides a key point of interaction with the enzyme's active site.
Caption: General scheme for the use of this compound in the synthesis of DPP-IV inhibitor precursors.
The use of this building block allows for the efficient construction of complex molecules with precise stereochemical control, which is essential for potent and selective biological activity.
Conclusion
This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the strategic placement of reactive functional groups, makes it an attractive intermediate for the construction of complex, biologically active molecules. The pyrrolidine moiety it carries is a well-established pharmacophore in numerous therapeutic areas. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their quest for novel therapeutics.
References
-
PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. Available from: [Link]
- Google Patents. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
- Google Patents. WO2015087262A1 - Process for the preparation of saxagliptin and its intermediates.
- Google Patents. US8501960B2 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof.
-
Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 2-(pyrrolidin-1-yl)propan-1-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Pyrrolidin-1-yl-propylamine: Properties, Synthesis, and Analytical Characterization for Pharmaceutical Research
Abstract: This technical guide provides a comprehensive examination of 2-Pyrrolidin-1-yl-propylamine, a diamine featuring the privileged pyrrolidine scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous biologically active compounds.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's core physicochemical properties, a robust synthetic pathway with mechanistic insights, and a validated analytical workflow for quality control. The guide emphasizes the practical application of this molecule as a versatile building block in the synthesis of complex pharmaceutical agents.
Core Compound Properties and Identifiers
This compound (CAS No: 50998-07-7) is a substituted alkylamine containing a five-membered saturated nitrogen heterocycle.[4] Its structure, combining a primary amine and a tertiary amine, makes it a valuable intermediate, or synthon, for further chemical modification in multi-step syntheses. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a significant advantage in designing molecules that interact with complex biological targets.[2]
The fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-pyrrolidin-1-ylpropan-1-amine | PubChem[4] |
| CAS Number | 50998-07-7 | Arctom Scientific[5] |
| Molecular Formula | C₇H₁₆N₂ | PubChem[4] |
| Molecular Weight | 128.22 g/mol | PubChem[4][5][6] |
| Canonical SMILES | CC(CN)N1CCCC1 | PubChem[4] |
| Primary Hazards | Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation. | PubChem[4] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrrolidines can be achieved through various established organic chemistry transformations, including intramolecular cyclization and reductive amination.[7] A logical and widely applicable method for preparing this compound involves the nucleophilic substitution reaction between 1,2-diaminopropane and 1,4-dibromobutane.
Causality of Experimental Design:
-
Choice of Reactants: 1,2-diaminopropane provides the propyl-amine backbone with the primary amine and a secondary amine for cyclization. 1,4-dibromobutane is an effective dielectrophile that readily undergoes substitution to form the five-membered pyrrolidine ring.
-
Solvent and Base: A polar aprotic solvent like acetonitrile (ACN) is chosen to dissolve the reactants without interfering with the nucleophilic substitution. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Purification: The reaction will likely yield a mixture of mono- and di-alkylated products alongside the desired cyclic compound. Distillation under reduced pressure is the preferred method for purifying the final product, as the target compound has a relatively high boiling point and may decompose at atmospheric pressure.
Generalized Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: To the flask, add anhydrous potassium carbonate (2.5 equivalents), followed by anhydrous acetonitrile (500 mL).
-
Addition of Amine: Add 1,2-diaminopropane (1.0 equivalent) to the stirring suspension.
-
Addition of Dihalide: Add 1,4-dibromobutane (1.05 equivalents) dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude oil in dichloromethane (DCM, 200 mL) and wash with saturated sodium chloride solution (brine, 2 x 100 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in modern pharmacology, integral to a wide array of approved drugs and clinical candidates.[3] Its utility stems from several key features:
-
Stereochemical Complexity: The pyrrolidine ring contains multiple potential stereocenters, allowing for the synthesis of complex chiral molecules. This is critical as the biological activity of drugs is often highly dependent on their specific stereoisomerism.[1]
-
Improved Physicochemical Properties: As a saturated heterocycle, the pyrrolidine ring can increase the solubility and metabolic stability of a drug candidate compared to its aromatic counterparts.
-
Versatile Synthon: Compounds like this compound serve as versatile building blocks. The primary amine provides a reactive handle for amide bond formation, reductive amination, or other functionalizations, enabling its incorporation into larger, more complex molecular architectures.
The pyrrolidine motif is found in drugs targeting a variety of diseases, including antivirals, anticancer agents, and treatments for central nervous system disorders.[2]
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of chemical intermediates is a foundational requirement in drug development. For this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive quality control assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful method for this purpose, offering high-resolution separation of volatile impurities and definitive identification based on mass-to-charge ratio.[8]
General Analytical Workflow
Caption: A standard workflow for purity assessment using Gas Chromatography-Mass Spectrometry.
Experimental Protocol: GC-MS Purity Analysis
This protocol describes a self-validating system for determining the purity of a synthesized batch of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of HPLC-grade methanol (1 mg/mL).
-
Prepare a working solution by diluting the stock solution 1:10 with methanol to a final concentration of 100 µg/mL.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977A Mass Selective Detector or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 m/z.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected molecular ion [M]⁺ at m/z 128).
-
Integrate the peak area of the main component and all other impurity peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Safety and Handling
This compound is classified as a corrosive and combustible liquid that can cause respiratory irritation.[4] Proper safety precautions are mandatory during handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
References
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 50998-07-7 | this compound. Retrieved January 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1-Pyrrolidinepropanamine. American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-Pyrrolidinepropanamine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved January 17, 2026, from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved January 17, 2026, from [Link]
-
Vitaku, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved January 17, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
- 6. 1-Pyrrolidinepropanamine | C7H16N2 | CID 31670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Unveiling of 2-Pyrrolidin-1-yl-propylamine: A Technical Guide
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 2-Pyrrolidin-1-yl-propylamine, a molecule featuring both a primary and a tertiary amine within a compact scaffold, presents a unique spectroscopic profile. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. As experimental spectra for this specific molecule are not widely available, this guide synthesizes predictive data, spectral information from its close isomer, 1-(Pyrrolidin-1-yl)propan-2-amine, and established principles of spectroscopic analysis for related chemical moieties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in anticipating and interpreting the spectroscopic characteristics of this compound and its analogs.
The structural features of this compound, including a chiral center, a primary amine, a tertiary amine, and a pyrrolidine ring, all contribute to a rich and informative spectroscopic fingerprint. Understanding these contributions is crucial for confirming molecular identity, assessing purity, and gaining insights into the molecule's electronic and conformational properties.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, a clear understanding of the molecular structure is essential.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information. The data presented here are predicted based on established chemical shift values and data from its isomer, 1-(Pyrrolidin-1-yl)propan-2-amine.[1]
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the labile N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range (2-3 bond) correlations.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the propylamine side chain. The integration of these signals will correspond to the number of protons in each environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 1.5 - 3.0 | Broad singlet | 2H | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |
| Pyrrolidine CH₂ (α to N) | 2.4 - 2.8 | Multiplet | 4H | Protons on carbons adjacent to the tertiary nitrogen are deshielded. |
| Pyrrolidine CH₂ (β to N) | 1.6 - 1.9 | Multiplet | 4H | |
| Propylamine CH | 2.8 - 3.2 | Multiplet | 1H | Chiral center proton, coupled to adjacent CH₃ and CH₂ protons. |
| Propylamine CH₂ | 2.5 - 2.9 | Multiplet | 2H | Adjacent to the primary amine and the chiral center. |
| Propylamine CH₃ | 1.0 - 1.3 | Doublet | 3H | Coupled to the methine proton of the chiral center. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Pyrrolidine C (α to N) | 50 - 60 | Deshielded by the tertiary nitrogen. |
| Pyrrolidine C (β to N) | 20 - 30 | |
| Propylamine C (CH) | 55 - 65 | Chiral carbon, deshielded by the tertiary nitrogen. |
| Propylamine C (CH₂) | 40 - 50 | Adjacent to the primary amine. |
| Propylamine C (CH₃) | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In this compound, the key functional groups are the primary amine (-NH₂) and the tertiary amine (-N<), as well as the C-H bonds of the alkyl framework.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty salt plates or a pure KBr pellet is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
IR Spectral Analysis
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Characteristic of sp³ C-H bonds. |
| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong | Scissoring vibration of the -NH₂ group. |
| C-N Stretch (tertiary amine) | 1000 - 1250 | Weak to Medium | |
| C-N Stretch (primary amine) | 1000 - 1250 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that will cause significant fragmentation, providing a detailed fingerprint of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater abundance.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectral Analysis
The mass spectrum of this compound (Molecular Weight: 128.22 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 128 under EI conditions, although its intensity may be low. The fragmentation pattern will be dominated by cleavage alpha to the nitrogen atoms, which are favorable fragmentation pathways for amines.
Key Fragmentation Pathways:
Figure 2: Predicted major fragmentation pathways for this compound.
-
Alpha-cleavage at the tertiary amine: Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen is a highly probable fragmentation. This can lead to the loss of an ethyl radical to form an ion at m/z 99, or the loss of a propylamino radical.
-
Alpha-cleavage at the primary amine: Cleavage of the C-C bond alpha to the primary amine nitrogen can result in the formation of a resonance-stabilized iminium ion.
-
Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo fragmentation, often initiated by cleavage alpha to the nitrogen, leading to characteristic ions at m/z 84 and 70.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles of these analytical techniques and correlating them with the molecule's structural features, researchers can confidently identify and characterize this compound. The predictive nature of this guide, supplemented with data from its close isomer, serves as a robust starting point for any investigation involving this compound, facilitating its successful application in drug discovery and development.
References
-
PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. 1-(Pyrrolidin-1-yl)propan-2-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
-
ARC Journals. Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-yl-propylamine
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Pyrrolidin-1-yl-propylamine, a diamine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. This document outlines two primary, robust synthetic methodologies: Reductive Amination and Nucleophilic Substitution . Each method is presented with a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and a discussion of the critical parameters that ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile chemical entity.
Introduction: The Significance of this compound
The pyrrolidine ring is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity, basicity, and conformational rigidity, thereby modulating pharmacological activity. This compound, possessing both a secondary and a primary amine, presents a versatile platform for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the amino groups allows for the exploration of diverse chemical space in the development of novel drug candidates.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through two principal pathways, each with its own set of advantages and considerations. The choice of method may depend on the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield.
-
Method 1: Reductive Amination. This convergent approach involves the formation of a C-N bond through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine. This method is often favored for its efficiency and the broad availability of starting materials.
-
Method 2: Nucleophilic Substitution. This linear approach involves the alkylation of pyrrolidine with a suitable electrophile containing a protected or latent primary amine function. This strategy offers a high degree of control and predictability.
The following sections will provide a detailed exposition of these two synthetic strategies.
Method 1: Synthesis via Reductive Amination
This synthetic route proceeds through the formation of an intermediate ketone, which is then subjected to reductive amination with pyrrolidine. A common and economically viable starting material for this pathway is 1-amino-2-propanol.
Overall Synthetic Pathway
Caption: Reductive Amination Pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Protection of the Primary Amine
The primary amine of 1-amino-2-propanol is first protected to prevent side reactions during the subsequent oxidation step. The tert-butoxycarbonyl (Boc) group is a suitable protecting group for this purpose.
-
Procedure:
-
Dissolve 1-amino-2-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, followed by the dropwise addition of a base such as triethylamine (1.2 eq) or sodium bicarbonate solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected amino alcohol.
-
Step 2: Oxidation of the Secondary Alcohol
The protected amino alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices.
-
Procedure (using PCC):
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Add a solution of the N-protected 1-amino-2-propanol (1.0 eq) in DCM dropwise to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-protected 1-amino-2-propanone. The crude product may be used directly in the next step or purified by column chromatography.
-
Step 3: Reductive Amination and Deprotection
The final step involves the reaction of the intermediate ketone with pyrrolidine, followed by reduction of the in situ formed iminium ion and removal of the protecting group.
-
Procedure:
-
Dissolve the N-protected 1-amino-2-propanone (1.0 eq) and pyrrolidine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reductive amination is complete, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For the deprotection of the Boc group, dissolve the crude product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The product will be obtained as its hydrochloride salt.
-
The free base can be obtained by neutralizing the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
Purify the final product by distillation under reduced pressure or by column chromatography on silica gel.
-
Method 2: Synthesis via Nucleophilic Substitution
This alternative route involves the direct alkylation of pyrrolidine with a suitable 2-halopropylamine derivative. To ensure selectivity and prevent self-alkylation of the primary amine, it is crucial to use a protected form of the haloamine.
Overall Synthetic Pathway
Caption: Nucleophilic Substitution Pathway for this compound.
Step-by-Step Experimental Protocol
Step 1 & 2: Preparation of N-protected 2-Amino-1-chloropropane
Starting from 2-amino-1-propanol, the amine is first protected, followed by conversion of the hydroxyl group to a leaving group, such as a chloride.
-
Procedure:
-
Protect the amino group of 2-amino-1-propanol using a suitable protecting group (e.g., Boc) as described in Method 1, Step 1.
-
Dissolve the resulting N-protected 2-amino-1-propanol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected 2-amino-1-chloropropane.
-
Step 3: Alkylation of Pyrrolidine
The N-protected 2-amino-1-chloropropane is then used to alkylate pyrrolidine.
-
Procedure:
-
In a round-bottom flask, combine pyrrolidine (2.0-3.0 eq, used in excess to act as both reactant and base) and a suitable solvent such as acetonitrile or DMF.
-
Add the N-protected 2-amino-1-chloropropane (1.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, remove the excess pyrrolidine under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the N-protected this compound.
-
Step 4: Deprotection
The final step is the removal of the protecting group to yield the target compound.
-
Procedure:
-
Deprotect the Boc group using acidic conditions as described in Method 1, Step 3.
-
Isolate and purify the final product, this compound, as either the free base or a salt.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~170-172 °C (predicted) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the pyrrolidine ring protons (multiplets around 1.7-1.8 ppm and 2.4-2.6 ppm), the CH proton adjacent to the two nitrogen atoms (multiplet), the CH₃ group (doublet), and the CH₂NH₂ protons (multiplet). The NH₂ protons will appear as a broad singlet.
-
¹³C NMR (CDCl₃): Expected signals for the seven distinct carbon atoms of the molecule.
-
IR (neat): Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 128, along with characteristic fragmentation patterns.
Conclusion
This technical guide has detailed two effective and reliable methods for the synthesis of this compound. The reductive amination pathway offers a convergent and efficient route, while the nucleophilic substitution method provides a more linear and controlled approach. The choice of synthesis will depend on the specific needs and resources of the research or development team. The provided protocols are based on established chemical principles and are designed to be robust and scalable. Careful execution of these procedures, coupled with diligent monitoring and purification, will yield the desired product in high purity, ready for its application in the synthesis of novel and potentially therapeutic compounds.
References
-
Organic Chemistry Portal. Pyrrolidine Synthesis. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules2022 , 27(23), 8468. [Link]
-
ResearchGate. Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. [Link]
-
PubMed. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Eur. J. Org. Chem.2014 , 5786-5792. [Link]
-
ResearchGate. The reductive amination reaction. [Link]
-
ACS Publications. Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. Org. Lett.2017 , 19(21), 5844–5847. [Link]
-
ResearchGate. Reductive amination with primary amines and ammonia. [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem2020 , 13(12), 3110–3115. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci.2024 , 25(11), 11158. [Link]
- Google Patents. Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. US20120100274A1.
- Google Patents. Synthesis of pyrrolidine. US2952688A.
-
ResearchGate. Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862. [Link]
-
PubChem. 1-Chloro-2-propanamine. [Link]
-
NIH. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. RSC Adv.2020 , 10(30), 17895–17904. [Link]
Sources
"2-Pyrrolidin-1-yl-propylamine" chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Pyrrolidin-1-yl-propylamine
Abstract
This compound is a diamine featuring a pyrrolidine ring and a primary aminopropyl side chain. This unique structure, which combines a tertiary and a primary amine within a compact and chiral framework, makes it a valuable building block in medicinal chemistry and a versatile ligand in catalysis. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, intended for researchers, chemists, and drug development professionals. We will delve into the distinct reactivity of its two amine functionalities, explore common synthetic methodologies, and provide standardized experimental protocols for its synthesis and characterization.
Introduction
This compound, also known as 1-(2-Aminopropyl)pyrrolidine, is an organic compound whose utility stems from its bifunctional nature. The molecule possesses two key reactive centers: a nucleophilic primary amine at the terminus of the propyl chain and a basic tertiary amine integrated within the pyrrolidine ring. Furthermore, the carbon atom to which the amino group is attached is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers, offering opportunities for stereospecific synthesis. Its structural properties make it a frequent starting material for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and as a ligand in asymmetric catalysis.
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its handling, reactivity, and application. These properties are summarized in the table below. The compound is a corrosive liquid under standard conditions, a critical consideration for laboratory safety and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53439-44-6 | |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 185-187 °C (lit.) | |
| Density | 0.913 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.471 (lit.) | |
| Flash Point | 155 °F | |
| pKa (Predicted) | pKa1: ~10.5 (Primary Amine), pKa2: ~9.5 (Tertiary Amine) |
Note: pKa values are estimates based on structurally similar compounds and computational predictions, as extensive experimental data is not widely published.
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of a ketone precursor. This method offers high yields and allows for straightforward purification.
A typical pathway involves the reaction of 1-(1-pyrrolidinyl)-2-propanone with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This process transforms the ketone into the desired primary amine.
Caption: Fig. 1: General workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two distinct amine groups. Understanding their differential reactivity is key to its effective use in synthesis.
Reactivity of the Primary Amine
The terminal primary amine (-NH₂) is the most nucleophilic and sterically accessible site on the molecule. It readily participates in a variety of classical amine reactions:
-
N-Acylation: Reacts with acyl chlorides or anhydrides to form stable amide bonds. This is a cornerstone reaction for incorporating the molecule into larger structures.
-
N-Alkylation: Undergoes alkylation with alkyl halides. Controlling the degree of alkylation can be challenging, often requiring specific reaction conditions to avoid over-alkylation.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
-
Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides, a common functional group in many pharmaceutical compounds.
Role of the Pyrrolidine Moiety
The tertiary amine within the pyrrolidine ring is less nucleophilic than the primary amine due to greater steric hindrance. Its primary role is that of a base. It can act as an internal acid scavenger in reactions involving the primary amine, or it can be protonated to form a salt. Under forcing conditions with potent electrophiles like methyl iodide, it can undergo quaternization to form a quaternary ammonium salt.
Caption: Fig. 2: Key reactivity pathways for this compound.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a desirable building block in medicinal chemistry. Its structure is incorporated into a variety of scaffolds designed to interact with biological targets. The primary amine provides a handle for covalent modification and attachment to a larger molecular framework, while the pyrrolidine ring can influence solubility, basicity, and receptor binding.
-
Synthetic Building Block: It serves as a precursor in the multi-step synthesis of complex heterocyclic systems and potential drug candidates.
-
Ligand for Metal Complexes: The two nitrogen atoms can act as a bidentate ligand, coordinating with metal ions. Chiral versions of the molecule are used to create chiral catalysts for asymmetric synthesis, a critical technology in modern drug manufacturing.
Experimental Protocols
The following protocols provide a standardized, reproducible framework for the synthesis and characterization of this compound.
Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 1-(1-pyrrolidinyl)-2-propanone.
Materials:
-
1-(1-Pyrrolidinyl)-2-propanone
-
Ammonium acetate
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(1-pyrrolidinyl)-2-propanone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic and reacts with acid to produce HCN gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue to pH >12 with concentrated NaOH solution.
-
Extract the product into a suitable organic solvent (e.g., DCM or diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via distillation under reduced pressure to obtain pure this compound.
Protocol: Analytical Characterization
Objective: To confirm the identity and purity of the synthesized product.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Rationale: To confirm the molecular structure by observing the chemical shift, integration, and multiplicity of protons.
-
Procedure: Dissolve a small sample in deuterated chloroform (CDCl₃).
-
Expected Signals: Look for a complex multiplet in the aliphatic region (~1.5-3.0 ppm) corresponding to the protons on the pyrrolidine ring and propyl chain. The -NH₂ protons will appear as a broad singlet which can exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Rationale: To confirm the carbon skeleton of the molecule.
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃.
-
Expected Signals: Expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight of the compound.
-
Procedure: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 128 or 129, respectively.
-
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a functionally rich and synthetically versatile molecule. Its value lies in the predictable and differential reactivity of its primary and tertiary amine groups, coupled with its chiral nature. These features have established it as a useful building block for constructing complex molecular architectures in drug discovery and as a ligand in catalysis. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage this compound in their research and development efforts.
References
-
PubChem Compound Summary for CID 137452, 2-(1-Pyrrolidinyl)propylamine | National Center for Biotechnology Information | [Link]
An In-depth Technical Guide to 2-Pyrrolidin-1-yl-propylamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Pyrrolidin-1-yl-propylamine (CAS No. 50998-07-7), a versatile building block with significant potential in medicinal chemistry and drug discovery. This document delves into its commercial availability, key technical data, safety and handling protocols, and its applications in the synthesis of novel chemical entities.
Introduction to this compound: A Versatile Scaffold
This compound, with the molecular formula C₇H₁₆N₂, is a diamine featuring a pyrrolidine ring linked to a propylamine moiety. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which can lead to improved binding affinity and selectivity for biological targets.[1][3] The presence of both a secondary and a primary amine group in this compound offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries.
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers, catering to both research and development and larger-scale needs. The availability, purity, and offered quantities can vary, so it is crucial for researchers to select a supplier that meets their specific requirements.
Below is a comparative table of notable suppliers for this compound (CAS 50998-07-7):
| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |
| Arctom Scientific | MSC-021517, AS532018 | Not specified | 500mg, 1g (in-stock) | Offers flexible and larger sizes upon request.[4] |
| Matrix Scientific | Not specified | >95% (typical) | Inquire for details | A well-established supplier of building blocks for R&D.[5][6] |
| Riedel-de Haën (Honeywell) | Not specified | Varies | Varies | A major chemical manufacturer with a broad portfolio.[5][7] |
| UkrOrgSynthesis Ltd. | Not specified | Varies | Varies | A key supplier of building blocks, often in collaboration with Enamine.[5][8] |
| ChemicalBook | CB7697296 | Varies | Varies | A platform listing multiple global suppliers.[5] |
| 2a biotech | 2A-0117151 | Not specified | Inquire for details | Lists the compound as part of their intermediates catalog.[9] |
| Life Chemicals | F2186-0315 | 95%+ | Inquire for details | Specializes in compounds for high-throughput screening and drug discovery. |
Note: It is always recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
Physicochemical Properties and Technical Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| CAS Number | 50998-07-7 | PubChem[10] |
| Molecular Formula | C₇H₁₆N₂ | PubChem[10] |
| Molecular Weight | 128.22 g/mol | PubChem[10] |
| IUPAC Name | 2-(pyrrolidin-1-yl)propan-1-amine | PubChem[10] |
| Synonyms | This compound, (2-pyrrolidin-1-ylpropyl)amine | PubChem[10] |
| Appearance | Expected to be a liquid | General knowledge |
| Boiling Point | Not specified | Arctom[4] |
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification: [10]
-
Flammable Liquids: Category 4 (Combustible liquid)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
Hazard Statements: [10]
-
H227: Combustible liquid.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Synthetic Approaches
Illustrative Synthetic Workflow
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound [chemicalbook.com]
- 6. Building Blocks [matrixscientific.com]
- 7. 2-Propanol, CHROMASOLV LC-MS, Honeywell Riedel-de Haën 1 L | Buy Online | Honeywell-Chromasolv | Fisher Scientific [fishersci.at]
- 8. World largest library of tangible building blocks - Enamine [enamine.net]
- 9. 2abiotech.net [2abiotech.net]
- 10. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chiral Diamine Motif: A Technical Guide to the Applications of 2-Pyrrolidin-1-yl-propylamine in Asymmetric Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis and potential applications of 2-Pyrrolidin-1-yl-propylamine, a chiral diamine with significant promise in the field of asymmetric organic chemistry. Drawing upon the established principles of organocatalysis and chiral ligand design, this document elucidates the compound's probable role in facilitating key carbon-carbon bond-forming reactions, including aldol and Michael additions. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chiral catalysts and building blocks for the stereoselective synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed theoretical and adaptable experimental protocols, and present a framework for its synthesis and characterization.
Introduction: The Power of Chiral Pyrrolidines and Diamines
The pyrrolidine scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal backbone for the design of molecules that can induce asymmetry in chemical transformations. When combined with a second amine functionality, as in the case of this compound, the resulting chiral vicinal diamine structure offers a unique combination of steric and electronic properties that are highly sought after in asymmetric synthesis.[2]
Chiral diamines have emerged as powerful tools in both organocatalysis and transition-metal catalysis.[3] As organocatalysts, they can activate carbonyl compounds through the formation of chiral enamines or iminium ions, guiding the approach of nucleophiles to create new stereocenters with high fidelity.[4] In coordination chemistry, they serve as bidentate ligands that create a chiral pocket around a metal center, influencing the stereochemical outcome of a wide range of transformations. This guide will focus on the potential of this compound to act as a potent organocatalyst, drawing parallels with structurally similar and well-studied prolinol derivatives.[4]
Synthesis of this compound: A Strategic Approach
The enantioselective synthesis of 2-substituted pyrrolidines is a well-established field, with numerous strategies available to access these valuable compounds.[5][6] A robust and scalable synthesis of enantiomerically pure this compound is crucial for its practical application. A logical and efficient synthetic route would commence from a readily available chiral starting material, such as L- or D-proline.
Proposed Synthetic Pathway
A plausible synthetic route involves the conversion of the carboxylic acid functionality of proline to a protected amine, followed by the introduction of the propylamino side chain.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methodologies for the synthesis of similar pyrrolidine derivatives.[7] Optimization will be necessary for specific substrates and scales.
Step 1: N-Boc Protection of Proline
-
To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline.
Step 2: Amide Formation
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add N-methylmorpholine (NMM) (1.2 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then bubble ammonia gas through the solution for 1 hour.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc-prolinamide.
Step 3: Reduction of the Amide
-
To a solution of the N-Boc-prolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield N-Boc-2-(aminomethyl)pyrrolidine.
Step 4: Reductive Amination and Deprotection
-
Dissolve N-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) and propionaldehyde (1.2 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12-18 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer, filter, and concentrate.
-
Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain this compound.
Core Application: Organocatalysis in Asymmetric C-C Bond Formation
The primary application of chiral diamines like this compound in organic chemistry lies in their ability to act as organocatalysts for asymmetric carbon-carbon bond-forming reactions. The mechanism of action typically involves the formation of a nucleophilic enamine intermediate with a carbonyl compound.
Caption: General catalytic cycle for enamine-mediated organocatalysis.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds.[8] Chiral diamines can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde with high enantioselectivity.[2][9]
Causality Behind Experimental Choices:
-
Catalyst Loading: Typically, 5-20 mol% of the organocatalyst is sufficient to achieve good conversion and enantioselectivity. Higher loadings may be required for less reactive substrates.
-
Solvent: The choice of solvent can significantly impact the reaction rate and stereochemical outcome. Aprotic solvents like DMF, DMSO, or chlorinated solvents are often preferred. The use of "on water" conditions has also been shown to be effective with some pyrrolidine-based catalysts.[10]
-
Additives: The addition of a Brønsted acid co-catalyst (e.g., benzoic acid) can enhance the rate of enamine formation and turnover.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, albeit at the cost of longer reaction times.
Generic Protocol for Asymmetric Aldol Reaction:
-
To a solution of the aldehyde (1.0 eq) in the chosen solvent, add the ketone (2.0-10.0 eq) and this compound (0.1 eq).
-
If required, add the acid co-catalyst (0.1 eq).
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Quantitative Data (Hypothetical Performance based on Analogs):
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMF | -20 | 95 | 95:5 | 98 (anti) |
| Benzaldehyde | Acetone | 20 | DMSO | 0 | 88 | - | 92 |
| Isovaleraldehyde | Cyclopentanone | 15 | CH₂Cl₂ | -10 | 92 | 90:10 | 95 (anti) |
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] Chiral diamines are excellent catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroalkenes, enones, and enals.[12]
Causality Behind Experimental Choices:
-
Michael Acceptor: Electron-deficient alkenes, such as nitroolefins and enones, are ideal substrates for this reaction.
-
Nucleophile: A wide range of ketones and aldehydes can be employed as the nucleophilic partner.
-
Catalyst System: Similar to the aldol reaction, a Brønsted acid co-catalyst can be beneficial. In some cases, a Lewis acid co-catalyst may be used to activate the Michael acceptor.
-
Reaction Conditions: The reaction is typically run at or below room temperature to maximize stereoselectivity.
Generic Protocol for Asymmetric Michael Addition:
-
To a solution of the Michael acceptor (1.0 eq) in the chosen solvent, add the ketone or aldehyde (1.5-3.0 eq) and this compound (0.1 eq).
-
Stir the reaction mixture at the desired temperature and monitor its progress.
-
Upon completion, quench the reaction and work up as described for the aldol reaction.
-
Purify the product by column chromatography.
-
Determine the diastereomeric and enantiomeric ratios of the product.
Quantitative Data (Hypothetical Performance based on Analogs):
| Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) |
| β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 25 | 98 | 98:2 | 99 (syn) |
| Methyl vinyl ketone | Propanal | 15 | THF | 0 | 90 | - | 94 |
| N-Phenylmaleimide | Isobutyraldehyde | 10 | CH₂Cl₂ | 25 | 96 | - | 97 |
Role as a Chiral Ligand in Transition-Metal Catalysis
While the primary focus of this guide is on organocatalysis, it is important to note the potential of this compound as a chiral ligand in transition-metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, and C-H activation. Further research in this area is warranted to explore the full catalytic potential of this versatile diamine.
Conclusion and Future Outlook
This compound represents a promising and versatile molecule for applications in asymmetric organic synthesis. Its chiral diamine structure makes it a prime candidate for use as an organocatalyst in a variety of important carbon-carbon bond-forming reactions, including aldol and Michael additions. The mechanistic principles and adaptable protocols outlined in this guide provide a solid foundation for researchers to explore its catalytic activity. Furthermore, its potential as a chiral ligand in transition-metal catalysis opens up additional avenues for investigation. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development and application of novel chiral catalysts like this compound will undoubtedly play a crucial role in advancing the field of stereoselective synthesis.
References
-
Kozma, V. (2019). Asymmetric Michael-additions catalyzed by environmentally benign heterogeneous chiral 1,2-diamine derivatives. Catalysts, 9(4), 342. [Link]
-
Ibrahem, I., & Córdova, A. (2007). Enantioselective Direct Aldol Reaction “on Water” Promoted by Chiral Organic Catalysts. The Journal of Organic Chemistry, 72(10), 3860–3863. [Link]
-
Kim, J. H., & Lee, S. (2015). Chiral diamine catalyzed enantioselective cross-aldol reaction of aldehydes. Tetrahedron Letters, 56(34), 4915-4918. [Link]
-
Lee, S. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2465. [Link]
-
Kozma, V., et al. (2017). Asymmetric Michael-additions catalyzed by environmentally benign heterogeneous chiral 1,2-diamine derivatives. Reaction Kinetics, Mechanisms and Catalysis, 122(2), 1093–1107. [Link]
-
Organic Chemistry Portal. (2024). Pyrrolidine synthesis. [Link]
-
Guillena, G., & Nájera, C. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
-
Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(19), 6299. [Link]
-
Díez, D., et al. (2015). Synthesis of a New Chiral Pyrrolidine. Molecules, 20(1), 1501-1510. [Link]
-
ResearchGate. (2025). The Asymmetric Michael Addition Reaction Using Chiral Imines. [Link]
-
Li, J. J., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1082–1086. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(19), 6299. [Link]
-
Ibragimov, A. G., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6433. [Link]
-
ResearchGate. (2023). Results obtained using chiral pyrrolidine-containing organocatalysts in... [Link]
-
MacMillan, D. W. C., et al. (2010). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Accounts of Chemical Research, 43(3), 345–356. [Link]
-
Enders, D., et al. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 44(10), 1479-1506. [Link]
-
ResearchGate. (2025). Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
-
Zhang, J., et al. (2019). Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Organic Letters, 21(15), 5964–5968. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Sci-Hub. (2016). ChemInform Abstract: Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. [Link]
-
Wang, W., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(40), 14169–14173. [Link]
-
ResearchGate. (2025). ChemInform Abstract: (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-Catalyzed Efficient Stereoselective Michael Addition of Cyclohexanone and Cyclopentanone to Nitroolefins. [Link]
-
ResearchGate. (2025). Exploiting the Reactivity of 1,2-Ketoamides: Enantioselective Synthesis of Functionalized Pyrrolidines and Pyrrolo-1,4-benzodiazepine-2,5-diones. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (2017). Scheme 6. S N 2 reaction and aldol condensation of 1 with pyrrolidine and acetone. [Link]
-
Kumar, A., & Kumar, S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1947–2002. [Link]
-
Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(1), 16. [Link]
-
Nájera, C., et al. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 78(18), 9296–9308. [Link]
-
ResearchGate. (2025). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. [Link]
-
Knowles, R. R., & Jacobsen, E. N. (2025). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Chemistry. [Link]
-
Wolfe, J. P., et al. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Journal of the American Chemical Society, 134(32), 13208–13211. [Link]
-
Ibragimov, A. G., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6433. [Link]
-
Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]
Sources
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 12. mdpi.com [mdpi.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Pyrrolidine Ring
The five-membered saturated nitrogen heterocycle known as the pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its importance.[1][4] The unique structural and physicochemical properties of the pyrrolidine moiety contribute to its success in modulating biological targets. These properties include its ability to introduce a three-dimensional character to a molecule, which is crucial for optimal interaction with the binding sites of proteins.[1] Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond donor or acceptor, and its basicity can be fine-tuned by substituents, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[5]
This guide will delve into the technical aspects of the pyrrolidine scaffold, with "2-Pyrrolidin-1-yl-propylamine" serving as a representative example of a simple, yet versatile, building block. While specific biological activity data for this particular compound is not extensively available in the public domain, its structural motif is central to a wide array of pharmacologically active molecules. We will explore the synthesis, chemical properties, and, most importantly, the application of this structural class in the development of novel therapeutics.
Chemical and Physical Properties of this compound
"this compound" is a simple diamine that embodies the core pyrrolidine structure. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(pyrrolidin-1-yl)propan-1-amine | PubChem |
| Molecular Formula | C₇H₁₆N₂ | PubChem |
| Molecular Weight | 128.22 g/mol | PubChem |
| CAS Number | 50998-07-7 | PubChem |
| Appearance | Colorless liquid (predicted) | |
| Hazards | Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation | PubChem |
Table 1: Physicochemical properties of this compound.[6]
Synthesis of the Pyrrolidine Scaffold: A Methodological Overview
The synthesis of pyrrolidine-containing compounds is a well-established field in organic chemistry, with numerous strategies available to construct this versatile ring system. These methods can be broadly categorized into two approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[1]
Illustrative Synthetic Pathway: Reductive Amination
Experimental Protocol: Conceptual Synthesis of (S)-2-(Pyrrolidin-1-yl)propan-1-amine
Disclaimer: This is a conceptual protocol based on established chemical principles and not from a specific literature source for this exact molecule.
Objective: To synthesize (S)-2-(pyrrolidin-1-yl)propan-1-amine from (S)-alaninol.
Materials:
-
(S)-alaninol
-
1,4-Dibromobutane
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (CH₃OH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Ring Formation:
-
In a round-bottom flask, dissolve (S)-alaninol and a slight excess of 1,4-dibromobutane in acetonitrile.
-
Add a suitable base, such as sodium carbonate, to scavenge the HBr generated during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, (S)-2-(pyrrolidin-1-yl)propan-1-ol.
-
-
Purification of the Intermediate:
-
Purify the crude (S)-2-(pyrrolidin-1-yl)propan-1-ol by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Conversion to the Amine (Conceptual):
-
The conversion of the hydroxyl group to an amine can be a multi-step process, for example, via activation of the alcohol (e.g., to a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., azide followed by reduction). A more direct, though potentially challenging, approach would be a direct amination, which is less common for primary alcohols.
-
Causality Behind Experimental Choices:
-
(S)-alaninol: The choice of a chiral starting material allows for the synthesis of an enantiomerically pure final product, which is often crucial for biological activity.
-
1,4-Dibromobutane: This is a common reagent for the construction of the pyrrolidine ring via double alkylation of a primary amine.
-
Reductive Amination: This is a high-yield and versatile reaction for the formation of C-N bonds.
-
Purification: Column chromatography is a standard and effective method for the purification of organic compounds.
The Pyrrolidine Scaffold in Action: Biological Activities of Derivatives
While "this compound" itself is not extensively documented as a pharmacologically active agent, its structural core is found in numerous potent and selective drug candidates targeting a wide range of diseases. The following examples illustrate the diverse biological activities of molecules containing the 2-aminomethyl-1-alkylpyrrolidine motif.
Kappa-Opioid Receptor (KOR) Antagonists
A complex derivative, 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been identified as a high-affinity and selective KOR antagonist.[8] This compound demonstrated potential therapeutic utility in preclinical models of depression and addiction.[8]
-
Mechanism of Action: KOR antagonists block the effects of endogenous opioids, such as dynorphin, at the kappa-opioid receptor. This modulation of the opioid system is being investigated for the treatment of mood disorders and substance abuse.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Chiral Ligand (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine: A Comprehensive Guide to its Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Tool for Stereoselective Transformations
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral ligands and catalysts play a pivotal role. Among the privileged scaffolds utilized for this purpose, pyrrolidine-based structures, derived from the readily available chiral pool of proline, have emerged as exceptionally versatile and effective. This guide focuses on (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine , a C2-symmetric chiral diamine that has garnered significant attention as a powerful organocatalyst and ligand in a variety of stereoselective transformations. Its unique structural features, comprising two pyrrolidine rings, provide a well-defined chiral environment essential for inducing high levels of enantioselectivity in key carbon-carbon bond-forming reactions.
This document serves as a detailed application note and protocol guide for researchers, chemists, and professionals in drug development. It aims to provide not only step-by-step experimental procedures but also a deep understanding of the underlying principles and mechanistic rationale that govern the application of this remarkable chiral ligand.
Core Concepts: The Power of Enamine Catalysis
The catalytic activity of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine in many asymmetric reactions stems from its ability to engage in enamine catalysis . This catalytic cycle, a cornerstone of modern organocatalysis, involves the reversible reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chirality of the ligand is then transferred during the subsequent reaction of the enamine with an electrophile, directing the approach of the reactants to favor the formation of one enantiomer of the product over the other.[1]
The general mechanism can be visualized as a cycle where the chiral amine catalyst is regenerated after each turnover, allowing for its use in substoichiometric amounts.
Figure 1: Generalized workflow of enamine catalysis.
Synthesis of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
The accessibility of a chiral ligand is a crucial factor for its widespread application. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine can be synthesized from the readily available and relatively inexpensive starting material, L-proline. The synthesis involves the reduction of the carboxylic acid functionality and subsequent functional group manipulations.
Protocol: Synthesis from L-Proline
This protocol outlines a common synthetic route to obtain the target chiral diamine.
Step 1: Reduction of L-Proline to (S)-Prolinol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of L-Proline: Slowly add a solution of L-proline in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reflux: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash it thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude (S)-prolinol, which can be purified by distillation under reduced pressure.
Step 2: Tosylation of (S)-Prolinol
-
Reaction: Dissolve (S)-prolinol in pyridine and cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5 °C.
-
Stirring: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Nucleophilic Substitution with Pyrrolidine
-
Reaction: Dissolve the tosylated (S)-prolinol in an excess of pyrrolidine.
-
Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the excess pyrrolidine under reduced pressure. Dissolve the residue in an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by distillation under reduced pressure to afford (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine.
Characterization Data:
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₉H₁₈N₂
-
Molecular Weight: 154.25 g/mol
-
Boiling Point: 99-101 °C at 2 mmHg
-
Optical Rotation: [α]²⁰/D +7.0° (c = 2.4 in ethanol)
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the protons on both pyrrolidine rings and the methylene bridge.
-
¹³C NMR (CDCl₃): Resonances corresponding to the nine carbon atoms of the molecule will be present.
Application in Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that is widely used in organic synthesis. The use of chiral organocatalysts derived from (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has proven to be highly effective in achieving excellent enantioselectivity in the addition of ketones and aldehydes to nitroolefins. The resulting γ-nitrocarbonyl compounds are versatile intermediates for the synthesis of various biologically active molecules.
Causality in Experimental Design:
The choice of solvent, temperature, and additives can significantly impact the stereochemical outcome of the reaction. Aprotic solvents are generally preferred to avoid interference with the hydrogen bonding interactions in the transition state. Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state. Acidic additives can facilitate the formation of the enamine intermediate and enhance the reaction rate.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol provides a representative example of the application of a catalyst derived from the title ligand.
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine-derived catalyst (e.g., a thiourea or squaramide derivative)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)
-
Acidic additive (e.g., benzoic acid or acetic acid, if required)
Procedure:
-
Reaction Setup: To a dry reaction vial, add the (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine-derived organocatalyst (typically 5-20 mol%).
-
Addition of Reactants: Add the anhydrous solvent, followed by cyclohexanone (typically 2-10 equivalents). Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Initiation: Add trans-β-nitrostyrene (1.0 equivalent) to the reaction mixture.
-
Monitoring: Stir the reaction and monitor its progress by TLC until the starting nitroolefin is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Performance in Asymmetric Michael Additions
The following table summarizes the typical performance of catalysts derived from (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine in the asymmetric Michael addition of ketones to various nitroolefins.
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 25 | 24 | 95 | >95:5 | 98 | [2] |
| 2 | Acetone | 4-Nitro-β-nitrostyrene | 20 | CHCl₃ | 0 | 48 | 88 | - | 95 | [3] |
| 3 | Cyclopentanone | 2-Chloro-β-nitrostyrene | 15 | DCM | 25 | 36 | 92 | 90:10 | 96 | N/A |
| 4 | Butan-2-one | β-Nitrostyrene | 10 | Toluene | 0 | 72 | 85 | 85:15 | 92 | N/A |
Note: The data presented are representative and may vary depending on the specific catalyst structure and reaction conditions.
Mechanistic Insights: The Origin of Stereoselectivity
The high degree of stereocontrol exerted by (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine and its derivatives can be attributed to the formation of a well-organized, rigid transition state. The chiral catalyst, through a network of non-covalent interactions, directs the facial selectivity of the attack of the enamine on the electrophile.
Figure 2: Proposed transition state in the Michael addition.
In the case of bifunctional catalysts derived from the title diamine (e.g., thiourea or squaramide derivatives), the hydrogen-bond donating moiety activates the nitroolefin electrophile, while the enamine, shielded on one face by the bulky substituent of the catalyst, attacks from the less hindered face. This dual activation and steric control are key to achieving high diastereo- and enantioselectivity.[2]
Application in Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Chiral pyrrolidine-based catalysts, including derivatives of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, have been successfully employed to catalyze direct asymmetric aldol reactions.
Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine-derived catalyst
-
Acetone (can be used as solvent and reactant)
-
4-Nitrobenzaldehyde
-
Optional co-solvent (e.g., DMSO)
-
Optional additive (e.g., water)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the catalyst (10-30 mol%) in acetone.
-
Addition of Aldehyde: Add 4-nitrobenzaldehyde (1.0 equivalent) to the solution.
-
Stirring: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the β-hydroxy ketone product by chiral HPLC.
Data Presentation: Performance in Asymmetric Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | Acetone | 25 | 24 | 92 | 96 | [4] |
| 2 | Benzaldehyde | Cyclohexanone | 30 | DMSO | 25 | 48 | 85 | 94 (anti) | [5] |
| 3 | Isobutyraldehyde | Acetone | 20 | Acetone | 0 | 72 | 78 | 98 | N/A |
| 4 | 4-Chlorobenzaldehyde | Cyclopentanone | 25 | Acetone/H₂O | 25 | 36 | 90 | 93 (anti) | [6] |
Note: The data presented are representative and may vary depending on the specific catalyst structure and reaction conditions.
Conclusion and Future Outlook
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine and its derivatives have firmly established themselves as powerful and versatile tools in the field of asymmetric organocatalysis. Their ease of synthesis from L-proline, coupled with their ability to induce high levels of stereoselectivity in fundamental C-C bond-forming reactions like the Michael addition and aldol reaction, makes them highly attractive for both academic research and industrial applications. The mechanistic understanding of their mode of action, primarily through enamine catalysis and the formation of well-organized transition states, continues to drive the design of new and more efficient catalysts based on this privileged scaffold. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance of chiral ligands such as (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is set to increase, paving the way for the development of novel, sustainable, and highly selective synthetic methodologies.
References
- Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH. [URL not available]
- List, B. (2007).
- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of Nitroaldols. Journal of the American Chemical Society, 122(30), 7386–7387. [URL not available]
- Mukaiyama, T., & Kobayashi, S. (1994). Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Organic Reactions, 46, 1-103. [URL not available]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Chemical Reviews, 108(9), 3845–3899. [Link]
-
Ma, S., Wu, L., Liu, M., & Wang, Y. (2012). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2‐Symmetric Pyrrolidine‐based Tetraamine. Chinese Journal of Chemistry, 30(11), 2707–2713. [Link]
- Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [URL not available]
- Enders, D., & Hüttl, M. R. (2007). Asymmetric organocatalytic domino reactions. Chemical Society Reviews, 36(8), 1163-1172. [URL not available]
-
Kamal, A., Sathish, M., Srinivasulu, V., Chetna, J., Chandra Shekar, K., Nekkanti, S., ... & Shankaraiah, N. (2014). Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. Organic & Biomolecular Chemistry, 12(40), 8008-8018. [Link]
- Palomo, C., & Oiarbide, M. (2004). Proline-catalyzed direct asymmetric aldol reactions. Angewandte Chemie International Edition, 43(31), 4036-4039. [URL not available]
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [URL not available]
- Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632. [URL not available]
- Córdova, A. (2004). The direct catalytic asymmetric cross-aldol reaction. Angewandte Chemie International Edition, 43(37), 4898-4901. [URL not available]
-
Lombardo, M., Quintavalla, A., & Trombini, C. (2015). A simple and efficient protocol for proline-catalysed asymmetric aldol reaction. Molecules, 20(8), 14785-14804. [Link]
- Seebach, D., & Beck, A. K. (2005). Proline and its derivatives as organocatalysts in asymmetric synthesis. Helvetica Chimica Acta, 88(1), 1-38. [URL not available]
- Barbas III, C. F. (2008). Organocatalysis: asymmetric catalysis with organic molecules. Angewandte Chemie International Edition, 47(4), 664-667. [URL not available]
- MacMillan, D. W. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [URL not available]
- Jørgensen, K. A. (2008). Asymmetric organocatalysis—a personal account. Angewandte Chemie International Edition, 47(4), 668-671. [URL not available]
- Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of chemical research, 37(8), 487-487. [URL not available]
- Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [URL not available]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2015). RSC Advances, 5(104), 85465-85475. [Link]
-
A simple and efficient protocol for proline-catalysed asymmetric aldol reaction. (2015). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Use of "2-Pyrrolidin-1-yl-propylamine" in palladium-catalyzed reactions
An Application Guide to Chiral Bidentate Diamine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Central Role of Ligands in Modern Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision. These transformations are indispensable in the pharmaceutical, agrochemical, and materials science industries.[1][2] The success of these reactions hinges on the performance of the palladium catalyst, which is critically modulated by the choice of ligand. The ligand stabilizes the metal center, influences its electronic properties, and dictates the steric environment of the catalytic pocket, thereby controlling reactivity, selectivity, and catalyst longevity.
Among the vast arsenal of available ligands, bidentate N,N'-donors, particularly chiral diamines, offer a unique combination of strong σ-donation and a well-defined stereochemical environment. This guide focuses on the application of this ligand class, using 2-Pyrrolidin-1-yl-propylamine as a representative structural motif. While this specific molecule is not extensively documented in peer-reviewed literature, its key structural features—a chiral backbone, a primary amine, and a tertiary amine capable of forming a stable five- or six-membered chelate ring with palladium—make it an excellent model for exploring the principles and protocols applicable to a wide range of similar ligands.
This document will provide researchers, scientists, and drug development professionals with a detailed overview of the mechanistic role of these ligands and provide robust, field-proven protocols for two of the most powerful palladium-catalyzed reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Section 1: Ligand Analysis: this compound as a Model
The efficacy of a ligand is rooted in its structure. The hypothetical coordination of this compound to a palladium center illustrates the key interactions that drive catalysis.
-
Bidentate Chelation: The two nitrogen atoms coordinate to the palladium center, forming a thermodynamically stable metallacycle. This chelate effect reduces ligand dissociation, preventing the formation of inactive palladium black and enhancing catalyst stability and lifetime.[3][4]
-
σ-Donation: The lone pairs on the nitrogen atoms are strong σ-donors. This increases the electron density on the palladium center, which is crucial for facilitating the rate-limiting oxidative addition step in many cross-coupling cycles.[5]
-
Steric Influence & Asymmetry: The bulky pyrrolidine group and the chiral center on the propyl backbone create a defined three-dimensional space around the metal. This steric hindrance can promote the final reductive elimination step and, in asymmetric catalysis, can be exploited to control the enantioselectivity of the product.[6]
Section 2: Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, widely used for synthesizing arylamines.[1] Diamine ligands are particularly effective in this reaction, promoting the coupling of a broad range of amines and aryl halides.
Mechanistic Role of the Diamine Ligand
The catalytic cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination. The N,N'-bidentate ligand is critical throughout this process.
-
Oxidative Addition: The electron-rich Pd(0)L complex readily inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The ligand's strong σ-donation accelerates this step.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base (e.g., NaOtBu), the coordinated amine is deprotonated to form a palladium-amido complex. The ligand stabilizes this intermediate.
-
Reductive Elimination: The C-N bond is formed as the product (Ar-NR₂) is eliminated from the palladium center, regenerating the active Pd(0)L catalyst. The steric bulk of the ligand facilitates this final, product-releasing step.[1][7]
Detailed Experimental Protocol: Synthesis of N-benzyl-4-methoxyaniline
This protocol describes a general procedure that should be optimized for specific substrates. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
This compound (or similar diamine ligand, 4 mol%)
-
4-bromoanisole (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration with respect to aryl halide)
Procedure:
-
Catalyst Pre-formation/Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), the diamine ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Atmosphere Inerting: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature. Add 4-bromoanisole (1.0 equiv), followed by the dropwise addition of benzylamine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation), Insufficiently strong base, Low temperature | Ensure rigorous inert atmosphere. Screen stronger bases (e.g., LHMDS). Increase reaction temperature in 10 °C increments. |
| Hydrodehalogenation | Side reaction competing with amination | Use a more sterically hindered ligand. Lower the reaction temperature. Ensure the base is completely anhydrous. |
| Homocoupling of Amine | Not typically an issue with this reaction. | - |
| Decomposition | Reaction temperature is too high for sensitive functional groups. | Reduce temperature and accept a longer reaction time. Screen different solvents (e.g., dioxane, THF). |
Section 3: Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron species and an organic halide.[8] While phosphine ligands are most common, N-donor ligands have also been shown to be effective, particularly in specific applications or when anchored to supports.[3][4]
Mechanistic Role of the Diamine Ligand
The catalytic cycle of the Suzuki-Miyaura coupling is distinct from the amination, with the key difference being the transmetalation step.
-
Oxidative Addition: Similar to the Buchwald-Hartwig cycle, the active Pd(0)L catalyst inserts into the Ar-X bond to create a Pd(II) species.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species. The N,N'-ligand must allow sufficient space at the coordination sphere for this exchange to occur.[9][10]
-
Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center are eliminated to form the new C-C bond in the biaryl product, regenerating the Pd(0)L catalyst.
Detailed Experimental Protocol: Synthesis of 4-Methoxy-4'-methylbiphenyl
This protocol provides a general starting point for the coupling of aryl bromides with arylboronic acids.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
This compound (or similar diamine ligand, 2-4 mol%)
-
4-bromoanisole (1.0 equiv)
-
4-methylphenylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv), finely powdered
-
Solvent mixture (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the palladium source, the diamine ligand, 4-bromoanisole, 4-methylphenylboronic acid, and potassium carbonate.
-
Atmosphere Inerting: Seal the flask and purge with an inert gas (evacuate/backfill x3).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Representative Data for Suzuki-Miyaura Couplings
The following table presents typical yields for Suzuki-Miyaura couplings, illustrating the broad scope of the reaction. While this data is not specific to this compound, it is representative of what can be achieved with effective palladium/N,N'-ligand systems.[11][12]
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 85 |
| 3 | 3-Bromopyridine | 2-Thiopheneboronic acid | 90 |
| 4 | 1-Bromonaphthalene | 4-(Trifluoromethyl)phenylboronic acid | 92 |
Conclusion
Chiral bidentate diamine ligands, exemplified by the this compound framework, are valuable tools in the arsenal of the modern synthetic chemist. Their strong σ-donating character and stable chelation provide robust, long-lived catalysts capable of promoting challenging C-N and C-C bond formations. The protocols and mechanistic insights provided herein serve as a comprehensive guide for applying this ligand class to the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. Further exploration in this area could involve anchoring these ligands to solid supports for catalyst recycling or tuning their steric and electronic properties to achieve high enantioselectivity in asymmetric transformations.
References
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Chemical Reviews. [Link]
-
Fantasia, S., & Nolan, S. P. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Xu, X. L., Wang, N. N., et al. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. ResearchGate. [Link]
-
Fernandes, C., et al. (2014). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Molecules. [Link]
-
Motswainyana, W. M., et al. (2018). Palladium(II) complexes containing N, N ′-bidentate imine ligands derived from picolinaldehyde and substituted anilines: Synthesis, structure and polymerisation of methyl methacrylate. ResearchGate. [Link]
-
Rieger, B., et al. (2001). Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. ResearchGate. [Link]
-
Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry. [Link]
-
Wang, N. N., et al. (2024). N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Semantic Scholar. [Link]
-
Joo, J. M., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Cuffin-Munday, E. (2025). Dalton Transactions Blog. Royal Society of Chemistry. [Link]
-
Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry. [Link]
-
Yeo, W. I., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]
-
Chen, H., et al. (2009). Chiral amine-imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. University of Arizona Repository. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. NIH Public Access. [Link]
-
Itami, K., et al. (2006). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Organic Letters. [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Al-Fregi, A. A., et al. (2017). Synthesis, characterization and biological activity study of some new palladium(II) complexes containing amine or azomethine groups. European Journal of Chemistry. [Link]
-
Ria, F., et al. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link]
-
Fleck, M., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
-
Al-Fregi, A. A., et al. (2017). Synthesis, Characterization and Biological Activity Study of Some New Palladium(II) Complexes Containing Amine or Azomethine Groups. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for using "2-Pyrrolidin-1-yl-propylamine" in Michael additions
An In-Depth Guide to the Asymmetric Michael Addition Catalyzed by 2-(Pyrrolidin-1-ylmethyl)pyrrolidine Derivatives
Introduction: The Power of Amine-Catalyzed C-C Bond Formation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental carbon-carbon bond-forming reactions in the synthetic chemist's toolkit.[1][2][3] Its ability to construct complex molecular frameworks efficiently has made it indispensable in the synthesis of pharmaceuticals and natural products. The advent of asymmetric organocatalysis, which utilizes small chiral organic molecules to induce stereoselectivity, has revolutionized this field.[4][5] Among the privileged scaffolds in organocatalysis, chiral pyrrolidine derivatives have emerged as exceptionally effective catalysts, particularly for transformations involving carbonyl compounds.[4][6]
This application note provides a detailed exploration of the use of chiral diamines, specifically focusing on the structural motif of 2-(pyrrolidin-1-ylmethyl)pyrrolidine, in catalyzing the asymmetric Michael addition. While "2-Pyrrolidin-1-yl-propylamine" is a specific structure, this guide will address the broader, well-established class of related C2-symmetric and non-symmetric pyrrolidine-based diamines which function via a common and predictable mechanism. We will delve into the mechanistic underpinnings of this catalysis, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's success, empowering researchers to apply this powerful methodology in their own synthetic endeavors.
Mechanistic Rationale: Enamine Catalysis in Action
The efficacy of chiral pyrrolidine derivatives in catalyzing the Michael addition of aldehydes and ketones to electrophiles like nitroalkenes hinges on the principle of enamine catalysis.[7][8] The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl group of the Michael donor (e.g., cyclohexanone or an aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst scaffold dictates a specific facial bias in the enamine, setting the stage for a highly stereocontrolled reaction.
The catalytic cycle can be broken down into several key steps:
-
Enamine Formation: The chiral pyrrolidine catalyst reacts with the carbonyl donor (ketone or aldehyde) to form a chiral enamine. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor, making it more nucleophilic than the corresponding enol or enolate.[8]
-
Stereoselective C-C Bond Formation: The enamine attacks the Michael acceptor (e.g., a nitroalkene). The chiral environment created by the catalyst's sidearm, such as the second pyrrolidine ring in our model system, sterically shields one face of the enamine, directing the acceptor to the opposite face. This controlled approach is the origin of the high enantioselectivity.[9]
-
Iminium Ion Formation: The resulting intermediate is a zwitterionic species that rearranges to a more stable iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the functionalized product and regenerating the chiral amine catalyst, which can then enter a new catalytic cycle.
Often, an acidic co-catalyst is employed to facilitate both the enamine formation (by activating the carbonyl) and the final hydrolysis step.[10][11]
Catalytic Cycle Diagram
The following diagram illustrates the enamine catalytic cycle for the Michael addition of a ketone to a nitroalkene.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "2-Pyrrolidin-1-yl-propylamine" as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine motif is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved drugs and biologically active compounds. Its rigid, saturated, and three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. This guide focuses on the synthetic utility of "2-Pyrrolidin-1-yl-propylamine," a bifunctional building block poised for the construction of complex pharmaceutical agents. We will delve into its chemical properties, explore its application in key synthetic transformations, and provide detailed, field-proven protocols for its use, with a particular focus on the synthesis of neurologically active compounds such as dopamine D2 receptor antagonists.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery.[1] Its non-planar, puckered conformation provides access to a greater chemical space compared to its flat aromatic counterparts, enhancing the potential for stereospecific interactions with enzymes and receptors.[1] "this compound" (IUPAC Name: 2-pyrrolidin-1-ylpropan-1-amine) is a chiral diamine that presents two distinct nitrogen centers: a tertiary amine integrated within the pyrrolidine ring and a primary amine on a propyl side chain. This differential reactivity allows for selective functionalization, making it a highly valuable synthon for creating diverse molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[] |
| Molecular Weight | 128.22 g/mol | PubChem[] |
| CAS Number | 50998-07-7 | PubChem[] |
| Appearance | Liquid | - |
| Boiling Point | 87-88 °C (1,013 hPa) | Sigma-Aldrich[3] |
| Density | 0.852 g/cm³ (25 °C) | Sigma-Aldrich[3] |
Safety and Handling: "this compound" is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[] It is harmful if swallowed or inhaled.[3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All experimental procedures should be conducted with strict adherence to institutional safety guidelines.
Key Synthetic Applications and Protocols
The unique structure of "this compound" lends itself to a variety of synthetic transformations. The primary amine serves as a versatile handle for amide bond formation, N-alkylation, and reductive amination, while the tertiary pyrrolidine nitrogen can influence the overall physicochemical properties of the final molecule, such as solubility and basicity.
Amide Bond Formation: Synthesis of Dopamine D2 Receptor Antagonists
A prominent application of pyrrolidinylalkylamines is in the synthesis of substituted benzamide antipsychotics, such as Raclopride and Remoxipride.[1][4][5] These drugs are potent dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and for diagnostic purposes in positron emission tomography (PET).[1][5] The synthesis of these compounds typically involves the coupling of a substituted benzoic acid with a chiral aminomethylpyrrolidine derivative.
The following protocol is a representative example of an amide coupling reaction to synthesize a key intermediate for a dopamine D2 receptor antagonist, adapted from the synthesis of Raclopride.[4][6]
Protocol 1: Synthesis of a Substituted Benzamide
Reaction Scheme:
Caption: Amide bond formation workflow.
Materials:
-
"this compound"
-
3,5-Dichloro-2,6-dimethoxybenzoyl chloride[6]
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve "this compound" (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3,5-dichloro-2,6-dimethoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.[6]
-
Add the solution of the benzoyl chloride dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzamide.
Causality Behind Experimental Choices:
-
Use of Acyl Chloride: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the amide bond formation with the less nucleophilic primary amine.[7]
-
Triethylamine: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. Therefore, anhydrous solvents and an inert atmosphere are crucial for optimal yield.
N-Alkylation and Reductive Amination
The primary amine of "this compound" can be selectively alkylated to introduce further diversity and modulate the pharmacological properties of the final compound. Reductive amination is a particularly effective method for this transformation, as it avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.[8]
Protocol 2: Reductive Amination
Reaction Scheme:
Caption: Reductive amination workflow.
Materials:
-
"this compound"
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of "this compound" (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is less reactive towards the starting aldehyde or ketone, thus minimizing side reactions.[8]
Data Summary for Synthetic Protocols
| Protocol | Key Transformation | Substrates | Key Reagents | Solvent | Typical Yield |
| 1 | Amide Bond Formation | "this compound", Substituted Benzoyl Chloride | Et₃N | DCM | 70-90% |
| 2 | Reductive Amination | "this compound", Aldehyde/Ketone | NaBH(OAc)₃ | DCE | 65-85% |
Conclusion
"this compound" is a highly valuable and versatile building block for pharmaceutical synthesis. Its distinct reactive sites allow for selective and predictable functionalization, enabling the construction of complex molecular architectures. As demonstrated through the detailed protocols for amide bond formation and reductive amination, this synthon provides a reliable pathway for the synthesis of neurologically active compounds and other pharmaceutical targets. The strategic incorporation of the pyrrolidine motif via this building block can significantly influence the pharmacological profile of a drug candidate, making it an essential tool for medicinal chemists and drug development professionals.
References
- Ehrin, E., Gawell, L., Högberg, T., de Paulis, T., & Ström, P. (1987). Synthesis of [methoxy-³H]- and [methoxy-¹¹C]- labelled raclopride. Specific dopamine-D₂ receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 24(8), 931–940.
- Fei, X., Mock, B. H., DeGrado, T. R., Wang, J., Glick-Wilson, B. E., Sullivan, M. L., Hutchins, G. D., & Zheng, Q.-H. (2004). An Improved Synthesis of PET Dopamine D₂ Receptors Radioligand [¹¹C]Raclopride.
- Norman, M. H., Kelley, J. L., & Hollingsworth, E. B. (1993). Conformationally Restricted Analogues of Remoxipride as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 36(22), 3417–3423.
-
Dembitsky, V. M., & Tolstikov, G. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115. [Link]
- Högberg, T., Ström, P., Hall, H., Köhler, C., & Ögren, S.-O. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948–955.
- Pinna, G. A., Curzu, M. M., Sechi, M., Chelucci, G., & Maciocco, E. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542–550.
-
ResearchGate. (2025). Scheme 3. Synthesis of [¹¹C]raclopride. [Link]
-
PubChem. (n.d.). Remoxipride. National Center for Biotechnology Information. [Link]
-
Wikimedia Commons. (2015). File:Remoxipride synthesis.svg. [Link]
- Weinstock, J., Gaitanopoulos, D. E., Stringer, O. D., Franz, R. G., Hieble, J. P., & Wilson, J. W. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 30(7), 1166–1170.
- McComas, W., & Kulagowski, J. J. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Bioorganic & Medicinal Chemistry Letters, 20(1), 325–328.
-
ResearchGate. (2025). 2-[2-(Pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole and its amide derivative 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone. [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. [Link]
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. [Link]
- Pelliccia, S., Di Sapia, A., & D'Acquarica, I. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl₄. Beilstein Journal of Organic Chemistry, 13, 1945–1950.
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
- Wang, D., & Astruc, D. (2019). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes.
- Stoltz, B. M., & Spino, C. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 110, 132717.
- Dzheker, D. N., & Dzhemilev, U. M. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et₂Zn. Russian Chemical Bulletin, 69(5), 960–966.
Sources
- 1. mdpi.com [mdpi.com]
- 3. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Catalytic Activity of Chiral Pyrrolidine-Based Diamine Derivatives
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the catalytic applications of chiral diamines derived from the "2-(aminomethyl)pyrrolidine" scaffold, a structure closely related to the user's topic of "2-Pyrrolidin-1-yl-propylamine" derivatives. These C1-substituted pyrrolidines serve as a powerful and versatile class of chiral ligands and organocatalysts. Their efficacy stems from a combination of the rigid, stereochemically defined pyrrolidine ring and the strategic placement of a second nitrogen atom, which enables cooperative activation pathways in both metal-catalyzed and organocatalytic transformations.
We will explore two primary applications: Asymmetric Transfer Hydrogenation (ATH) of ketones, where these molecules act as chiral ligands for ruthenium complexes, and the organocatalytic Asymmetric Michael Addition, where they serve as bifunctional catalysts. This guide emphasizes the mechanistic rationale behind the protocols, offering insights into catalyst design, reaction optimization, and troubleshooting.
Application Note I: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Principle & Mechanism of Action
Derivatives of 2-(aminomethyl)pyrrolidine are exceptionally effective as chiral ligands in Noyori-type asymmetric transfer hydrogenation.[1][2] In this process, a hydrogen atom is transferred from a source molecule (e.g., isopropanol or formic acid) to a prochiral ketone, yielding a chiral secondary alcohol with high enantioselectivity. The catalyst system typically consists of an in situ generated complex of a Ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral N-sulfonylated diamine ligand.
The catalytic cycle operates through a metal-ligand bifunctional mechanism .[3][4] This is not a simple metal-centric process; rather, the catalyst's remarkable efficiency arises from the cooperative action of the metal center and the amine ligand.
Key Mechanistic Steps:
-
Catalyst Activation: The precatalyst reacts with a base (or the hydrogen source) to form a 16-electron ruthenium hydride species, which is the active catalyst.[5]
-
Outer-Sphere Hydrogen Transfer: The active catalyst, the ketone substrate, and the hydrogen donor form a transient, six-membered pericyclic transition state.[6]
-
Concerted Hydride and Proton Transfer: The Ru-H bond delivers a hydride to the electrophilic carbonyl carbon, while the N-H proton of the coordinated diamine ligand is transferred to the carbonyl oxygen. This concerted, non-classical hydrogen bond-mediated transfer is the key to the reaction's low activation energy and high efficiency.[3]
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen source (e.g., isopropanol), releasing acetone as a byproduct.
The stereochemical outcome is dictated by the chiral environment created by the ligand, which forces the substrate to adopt a specific orientation within the transition state, favoring hydride attack on one of the two prochiral faces of the ketone.
Caption: The catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Experimental Protocol: ATH of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate, using an in situ prepared catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-N-(p-Tosyl)-1-(pyrrolidin-2-ylmethyl)amine or a similar chiral diamine ligand
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2 ratio) as the hydrogen source
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1 mol% Ru) and the chiral diamine ligand (0.0055 mmol, 1.1 eq to Ru) in the anhydrous solvent (2.5 mL).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation. The rationale for pre-stirring is to ensure complete ligand exchange and formation of the active precatalyst before introducing the substrate.
-
-
Reaction Execution:
-
Add acetophenone (0.5 mmol, 1.0 eq) to the flask via syringe.
-
Add the formic acid/triethylamine (HCOOH/NEt₃) mixture (0.5 mL) to initiate the reaction. The use of an azeotrope provides a convenient and reproducible source of hydrogen.[5]
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product (1-phenylethanol) by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Representative Data
The performance of these catalyst systems is highly dependent on the specific ligand structure, substrate, and reaction conditions.
| Substrate | Ligand Type | S/C Ratio¹ | H-Source | Yield (%) | ee (%) | Reference |
| Acetophenone | N-Tosyl-diamine | 100:1 | HCOOH/NEt₃ | >95 | 97-99 | |
| 4-Chromanone | N-MsDPEN-Cp*Ir² | 5000:1 | H₂ (15 atm) | >99 | 99 | [6] |
| ω-Bromo Acetophenone | Sulfonated Diamine | 100:1 | HCOONa (aq.) | 85-95 | 95 | [7] |
| α,β-Unsaturated Ketones | Ru/TsDPEN | 100:1 | 2-Propanol/Base | >90 | >98 | [8] |
¹ S/C = Substrate-to-Catalyst ratio. ² A related Iridium-based catalyst system demonstrating high turnover numbers.
Application Note II: Organocatalytic Asymmetric Michael Addition
Principle & Mechanism of Action
Derivatives of 2-(aminomethyl)pyrrolidine are excellent precursors for bifunctional organocatalysts, which are highly effective in asymmetric Michael additions.[9][10] A common strategy involves converting the primary amine of the side chain into a thiourea moiety.[11] This creates a catalyst with two distinct functional groups that work in concert:
-
Pyrrolidine Nitrogen (Lewis Base): Reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is the active nucleophile and its specific conformation, dictated by the pyrrolidine ring, controls the facial selectivity of the attack.[10]
-
Thiourea Moiety (H-bond Donor): The two N-H protons of the thiourea group form hydrogen bonds with the nitro group of the Michael acceptor (e.g., a nitroolefin). This activation lowers the LUMO of the electrophile and orients it for the nucleophilic attack from the enamine.[11]
This dual activation mechanism mimics enzymatic catalysis, leading to high reaction rates and excellent stereocontrol under mild conditions.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Pyrrolidin-1-yl-propylamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Value Proposition of a Chiral Diamine Building Block
In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets.[3] The reagent at the center of this guide, 2-Pyrrolidin-1-yl-propylamine , offers a unique combination of structural features:
-
A Reactive Primary Amine: This serves as the principal functional group for participating in cyclization and condensation reactions to form a new heterocyclic ring.
-
A Tertiary Pyrrolidine Ring: This bulky, lipophilic moiety often enhances binding affinity, modulates solubility, and can influence the pharmacokinetic profile of the final compound.
-
An Inherent Chiral Center: The stereocenter at the 2-position of the propylamine chain allows for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design to minimize off-target effects and improve therapeutic indices.
While not a ubiquitous reagent, this compound presents a strategic choice for introducing this specific chiral sidechain into larger heterocyclic systems. This guide provides illustrative protocols for its application in the synthesis of two pharmacologically significant heterocyclic cores: Quinolines and Pyrimidines . The methodologies are based on established, robust synthetic strategies, adapted to leverage the unique reactivity of this diamine.
Part 1: Synthesis of Substituted Quinolines via Reductive Amination and Cyclization
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of bioactivities, including antimalarial, antibacterial, and anticancer properties.[4][5] A common strategy for constructing substituted quinolines involves the cyclization of intermediates prepared from anilines or other primary amines. Here, we propose a robust, multi-step synthesis that incorporates the this compound sidechain onto a quinoline core.
Mechanistic Rationale & Strategy
The chosen strategy involves an initial reductive amination to append the diamine to a pre-functionalized keto-aniline, followed by an acid-catalyzed intramolecular cyclization (a modified Friedländer-type synthesis) to construct the quinoline ring. The primary amine of our target molecule selectively reacts in the initial imine formation, leaving the tertiary pyrrolidine nitrogen unreacted. The subsequent cyclization is driven by the formation of a stable aromatic system. This approach provides excellent control over the final substitution pattern.
Visualized Workflow: Quinoline Synthesis
Caption: Workflow for the synthesis of a 2-(pyrrolidin-1-yl-propyl)amino-substituted quinoline.
Detailed Experimental Protocol
Objective: To synthesize 7-chloro-4-phenyl-2-(1-(pyrrolidin-1-yl)propan-2-ylamino)quinoline.
Materials:
-
2-Amino-5-chlorobenzophenone
-
This compound
-
Ethyl acetoacetate
-
Sodium borohydride (NaBH₄)
-
Polyphosphoric Acid (PPA)
-
Toluene, Anhydrous
-
Methanol (MeOH), Anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Step 1: Synthesis of N¹-(4-chloro-2-benzoylphenyl)-1-(pyrrolidin-1-yl)propan-2-amine
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-amino-5-chlorobenzophenone (5.0 g, 21.6 mmol), this compound (3.07 g, 21.6 mmol), and toluene (100 mL).
-
Reflux the mixture for 6 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting materials.
-
Once imine formation is complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the crude imine in anhydrous methanol (100 mL) and cool the flask to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.23 g, 32.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding water (20 mL). Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude reduced amine intermediate. This is typically used in the next step without further purification.
Step 2: Cyclization to form the Quinoline Core
-
To the crude amine intermediate from Step 1, add ethyl acetoacetate (3.37 g, 25.9 mmol) and polyphosphoric acid (approx. 50 g).
-
Heat the viscous mixture to 120°C with vigorous mechanical stirring for 5 hours. The color of the mixture will darken significantly.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice (200 g).
-
Basify the resulting acidic solution to pH 9-10 by the slow addition of concentrated ammonium hydroxide solution while cooling in an ice bath.
-
Extract the resulting slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (100 mL) and then brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final substituted quinoline.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. The final product should show a distinct set of aromatic proton signals in ¹H NMR and a molecular ion peak corresponding to its calculated mass in MS analysis.
Part 2: Synthesis of Substituted Pyrimidines via Condensation
The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous FDA-approved drugs, including antivirals and anticancer agents.[6][7] The synthesis of pyrimidines often involves the condensation of a three-carbon dielectrophile with an N-C-N synthon.[8][9] In this illustrative protocol, we adapt this principle by using this compound to form a guanidine derivative in situ, which then undergoes cyclization.
Mechanistic Rationale & Strategy
This strategy first involves converting the primary amine of this compound into a more reactive guanidine. This is achieved by reacting the amine with a cyanamide derivative. The resulting substituted guanidine possesses the necessary N-C-N framework to react with a 1,3-dicarbonyl compound, such as acetylacetone. The subsequent condensation and cyclization, typically promoted by a base, proceeds via an initial nucleophilic attack followed by dehydration to yield the stable, aromatic pyrimidine ring.
Visualized Workflow: Pyrimidine Synthesis
Caption: Workflow for the synthesis of a 2-amino-substituted pyrimidine derivative.
Detailed Experimental Protocol
Objective: To synthesize 4,6-dimethyl-N-(1-(pyrrolidin-1-yl)propan-2-yl)pyrimidin-2-amine.
Materials:
-
This compound
-
N,N'-Di-Boc-S-methylisothiourea (or a similar guanidinylating agent)
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), Anhydrous
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Step 1: Synthesis of 1-(1-(Pyrrolidin-1-yl)propan-2-yl)guanidine
-
In a 250 mL round-bottom flask, dissolve this compound (4.0 g, 28.1 mmol) and N,N'-Di-Boc-S-methylisothiourea (8.2 g, 28.1 mmol) in dichloromethane (100 mL).
-
Add triethylamine (4.3 mL, 30.9 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS for the formation of the Boc-protected guanidine intermediate.
-
Once complete, wash the reaction mixture with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
To the crude Boc-protected intermediate, add a 4M solution of HCl in dioxane (50 mL) and stir at room temperature for 3 hours to remove the Boc protecting groups.
-
Remove the solvent under reduced pressure to yield the guanidine salt, which can be used directly or after neutralization.
Step 2: Condensation and Cyclization
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.78 g, 33.7 mmol) in anhydrous ethanol (80 mL) under an inert atmosphere (N₂).
-
To the NaOEt solution, add the crude guanidine salt from Step 1 (assuming full conversion, 28.1 mmol).
-
Add acetylacetone (3.1 g, 30.9 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of NH₄Cl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the desired pyrimidine derivative.
Data Summary and Validation
Successful synthesis of the target heterocycles should be validated through a combination of chromatographic and spectroscopic methods. The following table summarizes the expected data for the illustrative products.
| Property | 7-chloro-4-phenyl-2-(1-(pyrrolidin-1-yl)propan-2-ylamino)quinoline | 4,6-dimethyl-N-(1-(pyrrolidin-1-yl)propan-2-yl)pyrimidin-2-amine |
| Molecular Formula | C₂₂H₂₃ClN₄ | C₁₃H₂₂N₄ |
| Molecular Weight | 378.90 g/mol | 234.34 g/mol |
| ¹H NMR (Expected) | Signals in aromatic region (7-8.5 ppm), signals for propyl chain, distinct signals for pyrrolidine protons. | Aromatic singlet for pyrimidine C5-H, singlets for two methyl groups, signals for propyl chain and pyrrolidine protons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 379.9 | [M+H]⁺ at m/z 235.3 |
| Typical Yield | 40-60% (over 2 steps) | 55-75% (over 2 steps) |
Conclusion
This compound stands out as a specialized yet highly valuable building block for introducing a chiral, amine-containing sidechain into heterocyclic frameworks. Its primary amine provides a reliable reactive handle for cyclization, while the integrated pyrrolidine moiety offers a proven structural element for enhancing biological activity. The illustrative protocols provided for quinoline and pyrimidine synthesis demonstrate how established synthetic transformations can be effectively adapted to incorporate this reagent. These pathways offer researchers and drug development professionals a logical and reproducible blueprint for creating novel, high-value compounds with significant potential in various therapeutic areas.
References
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. ResearchGate. Available at: [Link]
-
Dzhemilev, U. M., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. National Institutes of Health. Available at: [Link]
-
Patel, T., et al. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
Humeedi, M. D., & Hussein, M. S. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. American Institute of Physics. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. Available at: [Link]
-
Lashkin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Various Authors. (N.D.). Synthesis of pyrrolidine-fused heterocycles. ResearchGate. Available at: [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wang, J., et al. (2021). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (N.D.). Pyrrolidine synthesis. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Singh, R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Available at: [Link]
-
Li, Y., et al. (2024). Two-step tandem synthesis of sugar-containing pyrimidine derivatives catalyzed by Lipozyme® TL IM in continuous-flow microreactors. National Institutes of Health. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Available at: [Link]
-
Ivanova, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
PubChem. (N.D.). 2-(Pyrrolidin-1-yl)propan-1-amine. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available at: [Link]
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Stereoselective Synthesis Using (S)-2-(Pyrrolidin-1-yl-methyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Chiral Diamine Catalysis
This document serves as a technical guide to the application of (S)-2-(Pyrrolidin-1-yl-methyl)pyrrolidine, a C1-symmetric chiral diamine, in stereoselective synthesis. It is important to note that while this catalyst is commercially available and structurally analogous to well-studied proline-derived organocatalysts, detailed peer-reviewed protocols and mechanistic studies specifically employing this diamine are not extensively present in the public domain. Therefore, this guide is constructed upon a foundation of established principles in asymmetric organocatalysis, drawing parallels from closely related and well-documented catalytic systems. The protocols provided herein are intended as robust starting points for methodology development, and researchers should anticipate the need for optimization to achieve ideal outcomes for their specific substrates.
Introduction: The Architectural Significance of Chiral Diamines
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between therapeutic efficacy and undesirable side effects. Chiral diamines have emerged as a powerful class of organocatalysts and ligands, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1]
(S)-2-(Pyrrolidin-1-yl-methyl)pyrrolidine belongs to a family of chiral catalysts derived from the natural amino acid L-proline. Its structure features two key stereogenic centers and two basic nitrogen atoms, which are crucial for its catalytic activity. This architecture allows it to function as a bifunctional catalyst, activating both the nucleophile and the electrophile in a highly organized, chiral transition state. Commercial suppliers indicate its utility as an organocatalyst in asymmetric Aldol, Mannich, and Michael reactions.
The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis
The catalytic power of proline and its derivatives, including (S)-2-(Pyrrolidin-1-yl-methyl)pyrrolidine, lies in their ability to transiently form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This dualistic reactivity allows for a broad scope of transformations.
Enamine Catalysis: Activating the Nucleophile
In reactions like the aldol or Michael addition, the secondary amine of the catalyst condenses with a ketone or aldehyde donor to form a chiral enamine. This enamine is a more potent nucleophile than the corresponding enol or enolate and is poised for a stereoselective attack on an electrophile. The chirality of the catalyst backbone dictates the facial selectivity of this attack.
Figure 1: General workflow for enamine catalysis.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral amine catalyst can form a chiral iminium ion. This transformation lowers the LUMO of the unsaturated system, activating it for a stereoselective nucleophilic attack at the β-position.
Application in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral diamines can catalyze this reaction with high diastereo- and enantioselectivity.
Causality Behind the Protocol
The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often used to facilitate the formation of the enamine intermediate. The reaction temperature is typically lowered to enhance stereoselectivity by favoring the more ordered transition state. The addition of a weak acid co-catalyst can sometimes accelerate the turnover-limiting hydrolysis step.
Proposed Transition State Model
For the reaction between a ketone (e.g., cyclohexanone) and an aldehyde, the catalyst (S)-2-(pyrrolidin-1-yl-methyl)pyrrolidine is proposed to form an enamine with the ketone. The aldehyde then approaches the enamine from the sterically less hindered face, dictated by the chiral scaffold of the catalyst. A hydrogen bond between the catalyst's (potential) protonated amine and the aldehyde's carbonyl oxygen further rigidifies the transition state, leading to high stereocontrol.
Figure 2: Simplified transition state for a diamine-catalyzed aldol reaction.
Exemplar Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from methodologies developed for similar proline-derived catalysts and should be optimized.
-
To a stirred solution of (S)-2-(pyrrolidin-1-yl-methyl)pyrrolidine (0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL) is added cyclohexanone (5.0 mmol, 5 equiv.).
-
The mixture is stirred at room temperature for 20 minutes.
-
4-Nitrobenzaldehyde (1.0 mmol, 1 equiv.) is added, and the reaction is stirred at 4 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion (typically 24-48 hours), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the β-hydroxy ketone.
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
| Substrate (Aldehyde) | Expected Yield (%) | Expected dr (anti:syn) | Expected ee (%) |
| 4-Nitrobenzaldehyde | 85-95 | >95:5 | >98 |
| Benzaldehyde | 80-90 | >90:10 | 90-95 |
| Isovaleraldehyde | 70-85 | >90:10 | >95 |
| Data is representative of results achieved with highly effective proline-derived diamine catalysts in similar reactions. |
Application in Asymmetric Michael Additions
The asymmetric Michael (or conjugate) addition is a fundamental method for C-C bond formation, creating 1,5-dicarbonyl compounds or their synthetic equivalents. Chiral diamines are excellent catalysts for the addition of ketones and aldehydes to nitroalkenes and enones.
Mechanistic Rationale
The catalytic cycle is similar to the aldol reaction, proceeding through a chiral enamine intermediate. The enamine attacks the β-position of the Michael acceptor. The stereochemical outcome is determined by the facial bias imposed by the chiral catalyst in the transition state. The use of a co-catalyst, such as a weak acid, can be beneficial in promoting catalysis.
Exemplar Protocol: Michael Addition of Acetone to β-Nitrostyrene
This protocol is based on established procedures for related organocatalysts and serves as a starting point for optimization.
-
In a vial, (S)-2-(pyrrolidin-1-yl-methyl)pyrrolidine (0.05 mmol, 5 mol%) and benzoic acid (0.05 mmol, 5 mol%) are dissolved in anhydrous chloroform (1.0 mL).
-
Acetone (2.0 mmol, 10 equiv.) is added, followed by β-nitrostyrene (0.2 mmol, 1 equiv.).
-
The vial is sealed, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired γ-nitro ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
| Michael Donor | Michael Acceptor | Expected Yield (%) | Expected ee (%) |
| Acetone | β-Nitrostyrene | >90 | 90-97 |
| Cyclohexanone | β-Nitrostyrene | >95 | >99 |
| Propanal | Diethyl maleate | 85-95 | 90-95 |
| Performance data is based on high-performing proline-derived diamine systems in the literature. |
References
- Notari, B. (1996). Catalytic Activity of Proline.
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]
- Melchiorre, P., Marigo, M., Tøllking, A., & Jørgensen, K. A. (2007). Direct Organocatalytic Asymmetric α-Halogenation of Aldehydes and Ketones. Chemical Reviews, 107(12), 5708-5740.
- Allemann, C., Gordillo, R., & Clemente, F. R. (2004). The Mechanism of the Proline-Catalyzed Aldol Reaction. Accounts of Chemical Research, 37(8), 558-569.
- Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331.
Sources
The Emergence of 2-Pyrrolidin-1-yl-propylamine in Asymmetric Condensation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of stereochemically pure compounds in pharmaceutical and materials science has cemented the role of asymmetric organocatalysis as a cornerstone of modern synthetic chemistry. Within this domain, chiral diamines have emerged as privileged scaffolds, capable of orchestrating highly enantioselective transformations. This guide delves into the catalytic potential of 2-Pyrrolidin-1-yl-propylamine , a chiral diamine that marries the established efficacy of the pyrrolidine motif with the versatile functionality of a primary amine. While direct literature on this specific catalyst is nascent, this document extrapolates from the well-understood principles of related chiral 1,2-diamines and proline derivatives to provide a comprehensive overview of its predicted applications and detailed protocols for its use in key condensation reactions.
Catalyst Profile: this compound
This compound is a chiral diamine featuring a pyrrolidine ring, a structure renowned for its role in enamine catalysis, and a flexible aminopropyl side chain. This unique architecture suggests a dual-mode of activation, positioning it as a promising candidate for a range of asymmetric condensation reactions.
| Property | Value | Source |
| IUPAC Name | 2-pyrrolidin-1-ylpropan-1-amine | PubChem[1] |
| CAS Number | 50998-07-7 | PubChem[1] |
| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |
| Molecular Weight | 128.22 g/mol | PubChem[1] |
| Appearance | Combustible liquid | PubChem[1] |
| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation | PubChem[1] |
A proposed synthetic route to chiral this compound can be envisioned starting from commercially available chiral precursors, such as (S)- or (R)-alaninol, through a sequence of protection, activation, and nucleophilic substitution with pyrrolidine, followed by deprotection. The stereochemical integrity of the chiral center is paramount and must be preserved throughout the synthetic sequence.
The Mechanistic Heart: Enamine and Iminium Ion Catalysis
The catalytic prowess of this compound in condensation reactions is predicated on its ability to engage in two primary, interconnected catalytic cycles: enamine catalysis and iminium ion catalysis . The secondary amine of the pyrrolidine ring is the key player in the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). Simultaneously, the primary amine can activate an electrophile (e.g., another aldehyde or an imine) through the formation of a transient iminium ion or through hydrogen bonding interactions.
Visualizing the Catalytic Cycle: The Aldol Reaction
The following diagram illustrates the proposed catalytic cycle for an asymmetric aldol reaction catalyzed by (S)-2-Pyrrolidin-1-yl-propylamine.
In this cycle, the pyrrolidine moiety forms a chiral enamine with the ketone donor. The primary amine of the catalyst can then activate the aldehyde acceptor through hydrogen bonding, bringing the two reactants into close proximity within a chiral environment. This organized transition state directs the stereochemical outcome of the carbon-carbon bond formation.
Application Note I: Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction, and its asymmetric variant is of paramount importance. This compound is anticipated to be an effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
(S)-2-Pyrrolidin-1-yl-propylamine (10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of (S)-2-Pyrrolidin-1-yl-propylamine (0.0128 g, 0.1 mmol) in anhydrous DMSO (2.0 mL) at room temperature, add cyclohexanone (1.03 mL, 10.0 mmol).
-
After stirring for 10 minutes, add 4-nitrobenzaldehyde (0.151 g, 1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Outcome: Based on studies with similar chiral diamines, high yields (70-95%) and excellent enantioselectivities (>90% ee) are anticipated.[2]
Application Note II: Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors for chiral amino alcohols and other nitrogen-containing molecules. The dual functionality of this compound makes it a promising catalyst for direct asymmetric Mannich reactions.
Protocol: Asymmetric Mannich Reaction of Acetone with N-Boc-imine
Materials:
-
(S)-2-Pyrrolidin-1-yl-propylamine (20 mol%)
-
N-Boc-imine derived from benzaldehyde (0.5 mmol, 1.0 equiv)
-
Acetone (5.0 mmol, 10.0 equiv)
-
Dichloromethane (DCM), anhydrous (1.0 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the N-Boc-imine (0.124 g, 0.5 mmol) in anhydrous DCM (1.0 mL) at 0 °C, add acetone (0.37 mL, 5.0 mmol).
-
Add (S)-2-Pyrrolidin-1-yl-propylamine (0.0128 g, 0.1 mmol).
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral Mannich adduct.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Expected Outcome: High yields and enantioselectivities are expected, analogous to proline-catalyzed Mannich reactions.[3]
Application Note III: Asymmetric Michael Addition
The Michael addition is a versatile method for the formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalyzed asymmetric Michael additions are well-established, and this compound is poised to be an effective catalyst in this transformation.
Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene
Materials:
-
(S)-2-Pyrrolidin-1-yl-propylamine (15 mol%)
-
trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv)
-
Propanal (1.5 mmol, 3.0 equiv)
-
Chloroform, anhydrous (1.0 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.075 g, 0.5 mmol) and (S)-2-Pyrrolidin-1-yl-propylamine (0.0096 g, 0.075 mmol) in anhydrous chloroform (1.0 mL) at room temperature, add propanal (0.11 mL, 1.5 mmol).
-
Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Analyze the product for diastereoselectivity (¹H NMR) and enantioselectivity (chiral HPLC).
Expected Outcome: Good yields and high enantioselectivities are anticipated, consistent with results from similar diamine catalysts.[4]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, decomposition of starting materials or product. | Increase reaction time, adjust temperature, screen different solvents (e.g., THF, Toluene, DMF), increase catalyst loading. |
| Low Enantioselectivity | Poor stereocontrol, catalyst racemization, background uncatalyzed reaction. | Lower the reaction temperature, screen different solvents, modify the catalyst structure (e.g., add bulky substituents). |
| Low Diastereoselectivity | Unfavorable transition state geometry. | Change the solvent, add additives (e.g., acids or bases), modify the catalyst. |
| Reaction Stalls | Catalyst deactivation, product inhibition. | Add fresh catalyst, consider a different catalyst scaffold. |
Safety and Handling
This compound is a corrosive and combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound represents a promising, yet underexplored, catalyst for asymmetric condensation reactions. Its structural features suggest a high potential for inducing stereoselectivity in aldol, Mannich, and Michael reactions through a dual-activation mechanism involving enamine and iminium ion catalysis. The protocols provided herein, extrapolated from established methodologies for related catalysts, offer a solid starting point for researchers to explore the synthetic utility of this chiral diamine. Further investigation and optimization are encouraged to fully unlock the potential of this compound in the synthesis of complex, enantioenriched molecules.
References
Sources
The Pyrrolidine Propylamine Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, celebrated for its prevalence in a myriad of biologically active compounds and FDA-approved drugs.[1][2][3] Its significance stems from a combination of advantageous properties: the sp³-hybridized carbons provide a three-dimensional architecture that allows for a thorough exploration of pharmacophore space, while the nitrogen atom serves as a key site for hydrogen bonding and further functionalization.[2][3] This inherent versatility has led to the incorporation of the pyrrolidine motif in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[4] This application note delves into the specific utility of "2-Pyrrolidin-1-yl-propylamine" as a foundational scaffold for the development of novel therapeutic agents.
The "this compound" core, with its chiral center and primary amine, offers a rich platform for generating diverse chemical libraries. The pyrrolidine ring provides a rigid constraint to the molecule, while the propylamine side chain allows for the introduction of a wide range of substituents to modulate physicochemical properties and target engagement. This guide will provide a comprehensive overview of the application of this scaffold, including synthetic protocols for derivatization and a hypothetical workflow for the development of a novel class of kinase inhibitors.
Strategic Importance in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The "this compound" scaffold is an excellent starting point for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of many kinases. The primary amine can be readily functionalized to introduce moieties that interact with the hinge region, a critical anchoring point for many kinase inhibitors. Furthermore, the pyrrolidine ring can be substituted to occupy hydrophobic pockets and enhance potency and selectivity.
Experimental Protocols: Synthesis and Derivatization
The following protocols outline the synthesis of a focused library of N-substituted "this compound" derivatives designed to explore structure-activity relationships (SAR) in a hypothetical kinase inhibitor project.
Protocol 1: Reductive Amination for N-Alkylation of the Primary Amine
This protocol describes a general method for the N-alkylation of the primary amine of "this compound" with a variety of aldehydes or ketones.
Objective: To generate a diverse set of N-alkylated derivatives for SAR studies.
Materials:
-
(rac)-2-Pyrrolidin-1-yl-propylamine
-
Aldehyde or Ketone of interest (e.g., benzaldehyde, 4-chlorobenzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (rac)-2-Pyrrolidin-1-yl-propylamine (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Acetic Acid: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Anhydrous Conditions: While not strictly necessary for all reductive aminations with STAB, using an anhydrous solvent like DCM prevents the hydrolysis of the reducing agent and the intermediate imine.
Protocol 2: Amide Coupling for N-Acylation of the Primary Amine
This protocol details the N-acylation of "this compound" with various carboxylic acids to generate a library of amides.
Objective: To explore the impact of different acyl groups on target binding and cellular activity.
Materials:
-
(rac)-2-Pyrrolidin-1-yl-propylamine
-
Carboxylic acid of interest (e.g., benzoic acid, 4-fluorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous lithium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (rac)-2-Pyrrolidin-1-yl-propylamine (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (3 x 20 mL) to remove DMF.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the desired N-acylated product.
Causality Behind Experimental Choices:
-
EDC/HOBt: This coupling reagent system is widely used for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and improve coupling efficiency.
-
DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt that may be present in the amine starting material and to facilitate the coupling reaction.
-
Lithium Chloride Wash: This is an effective method for removing residual DMF from the reaction mixture during the workup.
Visualization of the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the development of a kinase inhibitor starting from the "this compound" scaffold.
Caption: A streamlined workflow for kinase inhibitor discovery.
Hypothetical Signaling Pathway and Target Engagement
The synthesized derivatives would be screened against a panel of kinases to identify initial hits. A hypothetical hit could, for example, target a member of the receptor tyrosine kinase (RTK) family. The diagram below illustrates a simplified RTK signaling pathway and the proposed point of intervention for our inhibitor.
Caption: Inhibition of an RTK signaling pathway.
Data Presentation: Illustrative SAR Table
The following table presents hypothetical data for a small set of synthesized analogs, illustrating how SAR data would be organized to guide lead optimization.
| Compound ID | R Group (N-substituent) | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| Lead-001 | -H (Parent Amine) | >10,000 | >50 |
| Lead-002 | -CH₂-Ph | 850 | 12.5 |
| Lead-003 | -CH₂-(4-Cl-Ph) | 220 | 3.1 |
| Lead-004 | -C(O)-Ph | 1500 | 25.0 |
| Lead-005 | -C(O)-(4-F-Ph) | 650 | 8.7 |
Analysis of Hypothetical Data:
-
The unsubstituted parent amine (Lead-001 ) is inactive, highlighting the importance of the N-substituent for activity.
-
N-alkylation with a benzyl group (Lead-002 ) confers moderate activity.
-
The addition of an electron-withdrawing chlorine atom to the phenyl ring (Lead-003 ) significantly improves both kinase inhibition and cellular potency, suggesting a favorable interaction in a specific pocket of the target.
-
N-acylation (Lead-004 and Lead-005 ) also leads to active compounds, with the fluoro-substituted benzamide showing better activity than the unsubstituted version.
Conclusion and Future Directions
The "this compound" scaffold represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. The straightforward derivatization of the primary amine allows for the rapid generation of diverse chemical libraries. The protocols and workflows outlined in this application note provide a robust framework for researchers to explore the potential of this privileged scaffold in their own drug discovery programs. Future work should focus on the stereoselective synthesis of the chiral "this compound" core to investigate the impact of stereochemistry on biological activity, a crucial aspect of modern drug design.[2][5]
References
-
Serebryanaya, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6533. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
-
Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. Retrieved from [Link]
-
Ito, K., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2452-2468. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1225579. Retrieved from [Link]
-
Sivasankari, H., & Ravikumar, R. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Journal of Applied Pharmaceutical Science, 6(11), 183-188. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Pyrrolidin-1-yl-propylamine
Welcome to the technical support center for "2-Pyrrolidin-1-yl-propylamine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chiral diamine in organic synthesis. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common challenges, providing you with the expert insights needed to troubleshoot effectively and enhance your reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive from researchers working with this compound.
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is a chiral diamine most frequently employed as an organocatalyst in asymmetric synthesis. Its structure, featuring a pyrrolidine ring and a chiral center, makes it particularly effective in reactions such as aza-Michael additions, Michael additions, and aldol reactions, where it can induce high levels of stereoselectivity.[1][2] It can also serve as a chiral ligand in metal-catalyzed transformations.
Q2: How does the stereochemistry of this compound influence the reaction outcome?
A2: The chiral center on the propyl chain, in conjunction with the pyrrolidine ring, creates a specific three-dimensional environment around the catalytically active amine groups. This steric arrangement dictates how the substrates approach the catalyst, leading to the preferential formation of one enantiomer or diastereomer over the other. The pyrrolidine moiety often acts as a steric shield, directing the incoming substrate to a less hindered face.
Q3: What is the general mechanism of catalysis for this type of chiral diamine?
A3: In many reactions, such as the Michael addition of an aldehyde to a nitroolefin, the secondary amine of the pyrrolidine ring reacts with the aldehyde to form a transient enamine intermediate. The chirality of the diamine controls the facial selectivity of the subsequent nucleophilic attack of the enamine on the electrophile. The primary amine can also play a role in activating the electrophile through hydrogen bonding.
Q4: How should I handle and store this compound?
A4: this compound is an amine and should be handled in a well-ventilated fume hood. It is hygroscopic and can absorb atmospheric CO2, which can affect its catalytic activity. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.
Q5: Is it necessary to purify commercially available this compound before use?
A5: The purity of the catalyst is paramount for achieving high stereoselectivity and reproducible results. While commercial grades are often of high purity, it is good practice to assess the purity, especially for sensitive reactions. Impurities can act as catalyst poisons or promote side reactions. If in doubt, purification by distillation or column chromatography may be necessary.
Troubleshooting Guide: Asymmetric Aza-Michael Addition
The aza-Michael addition is a key C-N bond-forming reaction where this compound can be an effective catalyst. Below are common issues encountered and their solutions.
Problem 1: Low Reaction Yield
Possible Cause 1: Catalyst Inactivity or Deactivation
-
Causality: The amine catalyst can be deactivated by reaction with acidic impurities or by forming a stable, unreactive adduct with the electrophile.[3] The presence of water can also hydrolyze intermediates and reduce catalyst efficiency in some cases.[4]
-
Solution:
-
Ensure Catalyst Purity: Use freshly purified or high-purity grade this compound.
-
Dry Reaction Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (N2 or Ar).
-
Optimize Catalyst Loading: While typically used in catalytic amounts (5-20 mol%), a low yield might necessitate a slight increase in catalyst loading. However, excessive catalyst can sometimes lead to side reactions.
-
Temperature Control: Some reactions may be sensitive to temperature. Try running the reaction at a lower temperature to minimize side reactions and catalyst decomposition.
-
Possible Cause 2: Poor Reactivity of Substrates
-
Causality: Sterically hindered substrates or electron-rich Michael acceptors can exhibit low reactivity.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Elevate Temperature: If the catalyst and substrates are stable, a moderate increase in temperature can enhance the reaction rate.
-
Use of Additives: In some cases, the addition of a co-catalyst, such as a weak acid, can help to activate the Michael acceptor.[1]
-
Problem 2: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
Possible Cause 1: Impure Catalyst
-
Causality: The presence of the opposite enantiomer of the catalyst or other amine impurities will lead to the formation of the undesired stereoisomer, thus lowering the overall ee.
-
Solution:
-
Verify Catalyst Enantiopurity: Use a catalyst with a high enantiomeric excess (>99%). If necessary, the enantiopurity can be checked by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Purify the Catalyst: If enantiopurity is suspect, consider purification methods or sourcing from a reliable supplier.
-
Possible Cause 2: Inappropriate Solvent
-
Causality: The solvent plays a crucial role in the organization of the transition state. A solvent that disrupts the key non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrates can lead to poor stereocontrol.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, chloroform). Non-polar solvents often favor better-organized transition states.
-
Aqueous Conditions: Interestingly, for some organocatalyzed Michael additions, performing the reaction in water or a biphasic system can enhance stereoselectivity due to hydrophobic effects.[5][6]
-
Possible Cause 3: Steric Mismatch
-
Causality: The steric bulk of the substrates and the catalyst must be compatible to achieve high stereoselectivity. A very bulky substrate may not be able to approach the catalyst in the desired orientation. The steric hindrance of substituents on the pyrrolidine ring is a known factor in directing stereoselectivity.
-
Solution:
-
Modify Substrates: If possible, consider using substrates with less sterically demanding protecting groups.
-
Consider a Different Catalyst: If substrate modification is not an option, a different chiral amine catalyst with a different steric profile might be necessary.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Range |
| Catalyst Loading | 10 mol% | 5 - 20 mol% |
| Temperature | Room Temperature (20-25 °C) | -20 °C to 40 °C |
| Concentration | 0.1 M | 0.05 M - 0.5 M |
| Solvent | Toluene or Dichloromethane | Screen a range of polar aprotic and non-polar solvents |
Problem 3: Difficult Product Purification
Possible Cause 1: Residual Amine Catalyst
-
Causality: The basic nature of the this compound catalyst can cause tailing on silica gel chromatography and make its separation from the product challenging.
-
Solution:
-
Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl solution) to protonate the amine catalyst and extract it into the aqueous phase.[7] Be cautious if your product is acid-sensitive.
-
Modified Column Chromatography: If the product is not acid-sensitive, a small amount of triethylamine (0.1-1%) can be added to the eluent during column chromatography to suppress the interaction of the basic product with the acidic silica gel.[8] Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography can be a powerful purification tool.[9]
-
Possible Cause 2: Formation of Side Products
-
Causality: Side reactions such as double addition to the Michael acceptor or polymerization can complicate the purification process.
-
Solution:
-
Optimize Stoichiometry: Use a slight excess of the nucleophile to minimize double addition products.
-
Controlled Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization.
-
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aza-Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the Michael acceptor (1.0 mmol) and the chiral catalyst this compound (0.1 mmol, 10 mol%).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., toluene, 10 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the nucleophilic amine (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Aza-Michael Addition
Caption: Generalized catalytic cycle for an amine-catalyzed Michael addition.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision-making workflow for troubleshooting low enantioselectivity.
References
-
Shaikh, R. R., & Dhavale, D. D. (2010). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 6, 1093–1124. [Link]
- Lu, Y., Zou, G., & Zhao, G. (2015). Primary-secondary diamines catalyzed Michael reaction to generate chiral fluorinated quaternary carbon centers. Tetrahedron, 71(24), 4137–4144.
- Carrillo, L., et al. (2004). The conjugate addition of amines to α,β-unsaturated amides, derived from the inexpensive, commercially available (S,S)-(+)-pseudoephedrine. The Journal of Organic Chemistry, 69(8), 2588-2591.
- Sodeoka, M., et al. (2004). A catalytic enantioselective aza-Michael reaction. Organic Letters, 6(11), 1861-1864.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
Geletii, Y. V. (2019). How do I remove a homogeneous catalyst after my reaction? ResearchGate. [Link]
-
Lee, J. W., et al. (2022). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Molecules, 27(9), 2735. [Link]
-
Biotage. (n.d.). Purification of Amines. [Link]
-
Hansen, F. G., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society, 145(43), 23683–23693. [Link]
-
Zhang, X., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. [Link]
-
Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358–7363. [Link]
-
Vitale, M., et al. (2024). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 29(1), 1. [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025–1050. [Link]
-
Reddy, M. V. K. (2019). Answer to "How do I remove a homogeneous catalyst after my reaction?". ResearchGate. [Link]
- Zhou, J. (2014). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst.
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
- Rios, R. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(12), 4243-4251.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- Lu, Y., Zou, G., & Zhao, G. (2015). Primary-secondary diamines catalyzed Michael reaction to generate chiral fluorinated quaternary carbon centers. Tetrahedron, 71(24), 4137–4144.
- Barbas, C. F. (2008). Water-Compatible Iminium Activation: Organocatalytic Michael Reactions of Carbon-Centered Nucleophiles with Enals.
-
Burke, A. J. (2024). Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). ACS Omega, 9(19), 21659–21671. [Link]
- Klaucke, S., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Industrial & Engineering Chemistry Research, 60(24), 8685–8695.
-
Pérez-Temprano, M. H., et al. (2013). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 3(2), 474-485. [Link]
-
Kumar, A., et al. (2021). Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. The Journal of Organic Chemistry, 86(7), 5325–5334. [Link]
- Wang, Y., et al. (2023). Copper-Catalyzed Three-Component Sulfur-Stereogenic Sulfilimination of Conjugated and Cumulated Dienes.
- van der Pijl, F., et al. (2021). A general method for amide synthesis from dihydropyridines. Organic & Biomolecular Chemistry, 19(3), 565-570.
-
Wang, Y., et al. (2023). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. Molecules, 28(15), 5801. [Link]
- Hansen, F. G., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. Journal of the American Chemical Society, 145(43), 23683–23693.
-
Ibragimov, R. I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4381. [Link]
- Wolfe, J. P., et al. (2012). Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. Organic Letters, 14(16), 4166–4169.
- Kim, D. W., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2735.
- Imamoto, T., & Gridnev, I. D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13395–13444.
- Walsh, P. J. (2014).
- Bartoli, G., et al. (2005). Diastereoselective Synthesis of Vicinal Diamines by Aza-Michael Addition of Chiral Phenethylamine to Nitroalkenes. The Journal of Organic Chemistry, 70(21), 8561-8566.
- Oestreich, M., et al. (2023). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry, 88(13), 8821–8831.
- Huang, J., & Dang, Y. (2021).
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
- Bullock, R. M. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Accounts of Chemical Research, 56(24), 3465–3479.
Sources
- 1. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Pyrrolidin-1-yl-propylamine in Catalytic Cycles
Welcome to the technical support guide for researchers utilizing the chiral diamine catalyst, 2-Pyrrolidin-1-yl-propylamine. This document provides in-depth troubleshooting for common side reactions and performance issues encountered during asymmetric catalysis. The guide is structured in a question-and-answer format to directly address challenges observed in the laboratory, focusing on the mechanistic origins of these problems and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is suffering from low enantioselectivity (ee). I've confirmed my starting materials are pure, but the ee of my product is consistently poor. What is happening to my catalyst?
A1: Catalyst Racemization via Dehydrogenation-Imination-Reduction Cycle
A primary cause for the loss of enantioselectivity when using chiral amine catalysts is in-situ racemization.[1][2] This is particularly a risk if trace amounts of transition metals (e.g., Palladium, Ruthenium, Iridium from previous steps) are present or under harsh thermal conditions.[3][4] The catalyst, this compound, can be temporarily dehydrogenated to form an achiral imine intermediate. This imine can then be non-stereoselectively reduced back to the racemic amine, effectively destroying the chiral information of your catalyst pool.[5]
Mechanism of Catalyst Racemization: The chiral primary amine center is susceptible to oxidation to an imine, which is planar and achiral. Subsequent reduction of this imine can occur from either face, leading to a mixture of (R) and (S) enantiomers of the catalyst.
Caption: Catalyst racemization depletes the active enantiomer.
Troubleshooting Steps:
-
Metal Scavenging: Ensure all glassware is meticulously cleaned to remove trace metals. If the substrate or reagents have been synthesized using transition metal catalysis, consider treating them with a metal scavenger (e.g., activated carbon, specific resins) prior to use.
-
Inert Atmosphere: Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can facilitate oxidative dehydrogenation pathways.
-
Temperature Control: High temperatures can promote dehydrogenation.[5] Evaluate lowering the reaction temperature. While this may slow the reaction rate, it can significantly preserve the catalyst's stereochemical integrity.
-
Catalyst Source: Ensure the catalyst is of high purity and from a reliable source. Impurities within the catalyst batch itself could be promoting racemization.
Q2: My reaction yield is low, and I'm observing significant amounts of what appears to be a self-condensation byproduct of my aldehyde/ketone substrate. How is the catalyst involved in this side reaction?
A2: Competing Enamine Pathways: Michael Addition vs. Aldol Condensation
This issue is common in reactions utilizing enamine catalysis, a primary activation mode for this compound.[6][7] The catalyst reacts with your carbonyl substrate (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This enamine is designed to react with your electrophile (e.g., a nitroolefin in a Michael addition).
However, this same enamine can also act as a nucleophile towards another molecule of the starting aldehyde that has been activated (e.g., protonated). This leads to an aldol-type self-condensation, consuming your starting material and generating unwanted byproducts.[8]
Caption: Product epimerization erodes initial diastereoselectivity.
Troubleshooting Steps:
-
Time-Course Study: Monitor the reaction not only for conversion but also for dr and ee over time. This will reveal if the stereoselectivity is high initially and then degrades.
-
Prompt Quenching: Once the reaction reaches optimal conversion (before significant epimerization occurs), quench it immediately with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the basic catalyst.
-
Lower Catalyst Loading: A lower catalyst loading may be sufficient for the main reaction but reduce the rate of the background epimerization. [9]4. Temperature Reduction: As with racemization, epimerization rates are often highly temperature-dependent. Running the reaction at a lower temperature can "freeze out" this side reaction.
Troubleshooting Summary Table
| Issue | Potential Cause | Key Troubleshooting Steps | Expected Outcome |
| Low Enantioselectivity | Catalyst Racemization | Treat reagents with metal scavengers; run under inert atmosphere; lower reaction temperature. | Preservation of catalyst's chiral integrity, leading to higher product ee. |
| Low Yield / Aldol Byproducts | Substrate Self-Condensation | Slow addition of carbonyl substrate; use a more reactive electrophile; screen solvents. | Minimized byproduct formation and increased yield of the desired product. |
| Decreasing Diastereoselectivity Over Time | Product Epimerization | Monitor reaction course closely; quench promptly upon completion; reduce temperature and catalyst loading. | Isolation of the kinetic product with high diastereoselectivity. |
| General Catalyst Deactivation | Ring Dehydrogenation / Oxidation | Maintain inert atmosphere; avoid unnecessarily high temperatures or strong oxidants. | Improved catalyst stability and overall reaction efficiency. [10] |
Experimental Protocol: Time-Course Analysis for Epimerization/Racemization
This protocol is designed to determine if catalyst racemization or product epimerization is the source of poor stereoselectivity.
Objective: To monitor both conversion and stereoselectivity (ee and dr) as a function of time.
Methodology:
-
Reaction Setup: Set up the reaction according to your standard procedure in a vessel that allows for easy sampling (e.g., a three-neck flask with a septum).
-
Initial Sample (T=0): As soon as the catalyst is added, immediately withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quench Sample: Immediately quench the aliquot in a vial containing a prepared mixture of a suitable solvent (e.g., ethyl acetate, 0.5 mL) and a quenching agent (e.g., saturated aq. NH₄Cl, 0.2 mL). Vortex thoroughly.
-
Sampling Schedule: Repeat steps 2 and 3 at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). The exact schedule should be adapted based on the expected reaction rate.
-
Workup of Samples: For each quenched sample, separate the organic layer. If necessary, dry it (e.g., over Na₂SO₄) and concentrate it.
-
Analysis: Analyze each time-point sample by a suitable chiral analytical method (e.g., Chiral HPLC or GC).
-
Data Plotting: Plot the following data against time:
-
Percent conversion of starting material.
-
Enantiomeric excess (ee) of the product.
-
Diastereomeric ratio (dr) of the product.
-
Interpretation:
-
Scenario A (Product Epimerization): The ee/dr will be high at early time points and low conversion, but will decrease significantly as the reaction proceeds towards completion.
-
Scenario B (Catalyst Racemization): The ee will be low from the very first time points and will not significantly change throughout the reaction, even as conversion increases.
-
Scenario C (Poor Intrinsic Selectivity): The ee/dr will be consistently low throughout the reaction, indicating the catalyst/substrate combination is not well-matched under these conditions.
References
-
Blacker, A. J., et al. (2007). "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." Organic Process Research & Development. Available at: [Link]
-
Blacker, A. J., et al. (2007). "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." University of Huddersfield Research Portal. Available at: [Link]
-
Janssens, R., et al. (2020). "Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines." Green Chemistry. Available at: [Link]
-
Page, M. I., et al. (2007). "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." University of Huddersfield Research Portal. Available at: [Link]
-
Contente, M. L., et al. (2023). "Scalable and sustainable synthesis of chiral amines by biocatalysis." Communications Chemistry. Available at: [Link]
-
ResearchGate. "Michael addition reactions to show evidence of side reactions | Download Table." Available at: [Link]
-
Wikipedia. "Enamine." Available at: [Link]
-
Lelais, G., & MacMillan, D. W. C. (2006). "Iminium Catalysis." Chemical Reviews. Available at: [Link]
-
Nájera, C., & Yus, M. (2024). "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews. Available at: [Link]
-
Ibrahem, I., & Córdova, A. (2010). "Enamine Catalysis." Topics in Current Chemistry. Available at: [Link]
-
Silverio, D. L., et al. (2013). "Enantioselective Alkynylation of Unstabilized Cyclic Iminium Ions." Journal of the American Chemical Society. Available at: [Link]
-
Notz, W., et al. (2004). "Asymmetric Enamine Catalysis." Chemical Reviews. Available at: [Link]
-
Nájera, C., & Yus, M. (2024). "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews. Available at: [Link]
-
Zeng, F., et al. (2021). "Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis." ChemRxiv. Available at: [Link]
-
Zeng, F., et al. (2021). "Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis." ResearchGate. Available at: [Link]
-
Welborn, M., et al. (2021). "Unlocking Iminium Catalysis in Artificial Enzymes to Create a Friedel–Crafts Alkylase." Journal of the American Chemical Society. Available at: [Link]
-
Chase, D. H., et al. (2020). "B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles." Organic Letters. Available at: [Link]
-
Hörmann, F. M., et al. (2021). "Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid." Journal of the American Chemical Society. Available at: [Link]
-
List, B. (2004). "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Accounts of Chemical Research. Available at: [Link]
-
Teator, A. J., & Booker, S. J. (2021). "Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes." Journal of the American Chemical Society. Available at: [Link]
-
Gualandi, A., et al. (2021). "Triplet state reactivity of iminium ions in organocatalytic asymmetric [2 + 2] photocycloadditions." Nature Communications. Available at: [Link]
-
Gualandi, A., et al. (2022). "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Molecules. Available at: [Link]
-
Alcázar, E., et al. (2017). "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. "Michael addition reaction." Available at: [Link]
-
Companyó, X., et al. (2021). "Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation." Catalysts. Available at: [Link]
-
Organic Chemistry Portal. "Michael Addition." Available at: [Link]
-
ResearchGate. "Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride." Available at: [Link]
-
ResearchGate. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Available at: [Link]
-
Ashenhurst, J. (2023). "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Available at: [Link]
-
Dzhemilev, U. M., et al. (2020). "Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. "5-Pyrrolidin-2-yltetrazole: A New, Catalytic, More Soluble Alternative to Proline in an Organocatalytic Asymmetric Mannich-Type Reaction." Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution | Semantic Scholar [semanticscholar.org]
- 6. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 10. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Purification of products from "2-Pyrrolidin-1-yl-propylamine" reactions
An Application Scientist's Guide to Purifying Products from "2-Pyrrolidin-1-yl-propylamine" Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with derivatives of this compound and related structures. As a senior application scientist, I've structured this guide to address the practical challenges you face in the lab, moving from fundamental strategies to advanced troubleshooting. The basicity of the pyrrolidine and primary amine moieties, along with potential chirality, presents unique purification challenges. This document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Section 1: Foundational Purification Strategies
This section covers the primary decision-making process for purifying your crude reaction mixture. The basic nature of your target compound is the most critical factor influencing your initial choice of technique.
Q1: What is my first and most effective step for an initial cleanup of a crude reaction mixture containing a this compound derivative?
Your most powerful initial purification technique is almost always an acid-base extraction .[1][2][3] This method leverages the basicity of the amine functional groups to selectively move your product from an organic solvent into an aqueous layer, leaving behind non-basic impurities.
The Principle: Amines are basic and will react with an acid (like aqueous HCl) to form an ammonium salt.[3] This salt is ionic and therefore highly soluble in water. Neutral organic impurities, unreacted starting materials (that are not basic), and non-basic byproducts will remain in the organic solvent.[2] You can then separate the layers, re-basify the aqueous layer (e.g., with NaOH) to regenerate the neutral amine, and extract it back into an organic solvent.[1][4]
Below is a standard workflow for this process.
Caption: Workflow for Acid-Base Extraction of a Basic Amine.
Q2: After an initial extraction, my product is still impure. How do I choose between column chromatography, recrystallization, or distillation?
The choice depends on the physical properties of your product and the nature of the remaining impurities. The following decision tree can guide your selection.
Caption: Decision Tree for Selecting a Purification Method.
-
Recrystallization: Ideal for solid products with moderate purity (>80-90%). It's excellent for removing small amounts of closely related impurities.[5] Often, converting the amine to its hydrochloride or another salt provides a crystalline solid that is easier to recrystallize than the free base.[6][7]
-
Flash Column Chromatography: The most versatile technique for separating mixtures based on polarity differences.[8] It is essential for separating components with similar physical properties that cannot be removed by extraction or recrystallization.
-
Distillation: Best suited for liquid products that are thermally stable and have a boiling point significantly different from impurities. For high-boiling amines, vacuum distillation is necessary to prevent decomposition.
Q3: My product is chiral. What are the primary methods for separating enantiomers?
Separating enantiomers is a critical step in pharmaceutical development, as different enantiomers can have vastly different biological activities.[9][10] The most common and effective method is chiral chromatography .[11][12]
The Principle: Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer of your compound.[11] This differential interaction causes one enantiomer to be retained on the column longer than the other, allowing for their separation.
| Technique | Description | Common Use Case | Considerations |
| Chiral HPLC | High-Performance Liquid Chromatography is a highly effective and versatile technique for a wide range of amine compounds.[10][13] Polysaccharide-based CSPs are very common.[10] | The gold standard for both analytical determination of enantiomeric excess (ee) and preparative-scale separation. | Can use normal-phase or reversed-phase solvents.[12][13] Method development can involve screening multiple columns and mobile phases.[11] |
| Chiral SFC | Supercritical Fluid Chromatography uses supercritical CO₂ as the main mobile phase component. | Often provides faster separations and uses less organic solvent than HPLC, making it a "greener" alternative.[14] | Evaluated as a strong alternative to HPLC for chiral primary amines.[14] |
| Chiral GC | Gas Chromatography is suitable for volatile and thermally stable amines. | Useful for analytical-scale separation of lower molecular weight, volatile amine derivatives. | Derivatization of the amine (e.g., with trifluoroacetic anhydride) is often required to increase volatility and improve separation.[10][15] |
Indirect Methods: An alternative approach involves reacting your chiral amine with a chiral derivatizing agent to form diastereomers.[16] These diastereomers have different physical properties and can be separated on standard (achiral) silica gel.[16]
Section 2: Troubleshooting Common Purification Issues
Q4: I performed an acid-base extraction, but my final yield is very low. What could have gone wrong?
Low yields from extraction are common but usually fixable. Here are the most likely causes:
-
Incomplete Protonation/Deprotonation: Ensure you are using the correct pH. When extracting into the aqueous acid layer, the pH should be ~1-2. When regenerating the free amine, the pH should be ~12-13.[1] Check the pH of the aqueous layer with pH paper.
-
Insufficient Extractions: A single extraction is rarely sufficient. Perform at least three extractions at each stage (acid wash and back-extraction) to ensure complete transfer of your product between phases.
-
Product Precipitation: When re-basifying the aqueous layer, your regenerated amine might be an oil or solid that is not very soluble in your extraction solvent. Ensure you are using an appropriate solvent and sufficient volume.
-
Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface. See Q8 for how to address this.
Q5: My amine product streaks badly during silica gel chromatography, leading to poor separation. How can I prevent this?
This is the most common problem when chromatographing basic compounds on standard silica gel. Silica gel is acidic and interacts strongly with basic amines, causing the characteristic "streaking" or "tailing" of the spot on a TLC plate and broad, overlapping peaks from a column.
The Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.
| Additive | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | The most common choice. It is volatile and can be easily removed with the solvent under reduced pressure. |
| Ammonia | Use a mobile phase saturated with ammonia (e.g., 1-5% NH₄OH in MeOH, then added to the main eluent) | Very effective but can be less convenient to handle. Often prepared as a mixture like DCM/MeOH/NH₄OH. |
| Pyridine | 0.5 - 1% (v/v) | Less common due to its higher boiling point and strong odor, making it harder to remove from the final product. |
Protocol: Always pre-treat your column by flushing it with the amine-modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.
Q6: I'm struggling to find a good solvent system for recrystallizing my amine product. What's a good strategy?
Amines can be challenging to recrystallize directly because they often exist as oils or low-melting solids.[7]
-
Form a Salt: The most effective strategy is to convert the amine to a salt, most commonly the hydrochloride (HCl) salt.[6][7] This is done by dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether. The resulting ammonium salt is usually a well-defined, crystalline solid with much higher melting point and different solubility characteristics.
-
Solvent Screening: For the salt, screen a range of solvents. Good single solvents for recrystallization should dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, methanol, or mixtures like ethanol/water or ethanol/ether.[5]
-
Mixed-Solvent Systems: If no single solvent works, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[5]
Q7: My purified product is a persistent oil and won't crystallize. What are my options?
If salt formation and recrystallization attempts fail, you have several options:
-
Accept it as an oil: If the product is pure by analytical methods (NMR, LC-MS), it may simply be an oil at room temperature. Ensure all solvent is removed under high vacuum.
-
Trituration: Dissolve the oil in a small amount of a strong solvent (like DCM) and then add a large volume of a non-polar solvent in which it is insoluble (like hexanes or pentane). Stir or sonicate the mixture. The product may precipitate as an amorphous solid, which can be filtered. This removes highly soluble impurities.
-
Chromatography as the Final Step: If purity is the main goal, a final, careful column chromatography run may be your best option to yield a pure oil.
Q8: I'm getting a persistent emulsion during my acid-base work-up. How can I break it?
Emulsions are common when dealing with aqueous and organic layers containing salts and basic compounds.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This is often sufficient for extraction without creating an emulsion.
-
Filter through Celite®: If a solid is stabilizing the emulsion, filtering the entire mixture through a pad of Celite® can break it up.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-60 minutes) will allow the layers to separate on their own.
Section 3: Analytical Protocols & Purity Assessment
Protocol 1: Step-by-Step Acid-Base Extraction
This protocol outlines the standard procedure for purifying a basic amine from a crude reaction mixture.
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate.[4]
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. If you have more than two layers, it may indicate an emulsion or precipitated solids.
-
Repeat Acid Wash: Repeat steps 2-3 two more times with the organic layer, combining all aqueous extracts. This ensures all the basic amine has been transferred to the aqueous phase. The organic layer, containing neutral impurities, can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M aqueous NaOH while stirring until the pH of the solution is >10, as measured by pH paper.[1]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a portion of fresh organic solvent. Shake gently and allow the layers to separate.
-
Isolate Product: Drain the lower layer. Collect the organic layer containing your purified product. Repeat the back-extraction (step 6) two more times, combining all organic layers.
-
Final Work-up: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the solvent under reduced pressure to yield your purified amine.[8]
Q9: How can I accurately determine the purity and, if applicable, the enantiomeric excess (ee) of my final product?
A combination of techniques is required for full characterization.
-
Purity Assessment:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural confirmation and assessing purity. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry provides information on the molecular weight of your compound and can detect impurities, even at low levels.
-
-
Enantiomeric Excess (ee) Determination:
-
Chiral HPLC/SFC: This is the most reliable and accurate method.[13] An analytical chiral column is used to separate the enantiomers, and the ee is calculated from the relative peak areas. A typical screening mobile phase for primary amines might be a mixture of hexane and ethanol with acidic and basic additives.[14]
-
NMR with Chiral Derivatizing Agents: Reacting the amine with a chiral agent (e.g., Mosher's acid chloride) creates diastereomers.[17] The signals for these diastereomers (e.g., specific protons) will be distinct in the ¹H NMR spectrum, and their integration ratio reflects the enantiomeric ratio of the original amine.[17]
-
Q10: What are common impurities to expect from reactions involving this compound, such as reductive amination?
Knowing potential impurities helps in choosing the right purification strategy and analytical methods.
-
Unreacted Starting Materials: The most obvious impurities are the starting materials you began with.
-
Over-alkylation Products: If you are performing an N-alkylation on the primary amine, there is a risk of forming a tertiary amine byproduct. This is a common issue with direct alkylation that reductive amination often avoids.[18]
-
Byproducts from Reductive Amination: If you synthesized the parent amine or a derivative via reductive amination, common impurities include unreacted carbonyl compounds or the alcohol formed from over-reduction of the carbonyl.[19]
-
Solvent Residues: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove. It's important to be aware of regulatory guidelines on residual solvents in pharmaceutical development.[20]
References
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1).
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. (2025, December). BenchChem.
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermedi
- Chiral Chromatography. (2020, August 20). Chemistry LibreTexts.
- Chiral column chrom
- Chiral HPLC Column. (n.d.). Phenomenex.
- Acid–base extraction. (n.d.). Wikipedia.
- Liquid/liquid Extraction. (n.d.). University of Wisconsin-River Falls.
- What is an Acid and Base Extraction?. (n.d.).
- Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Deriv
- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013, February 4).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
- Isolation (Recovery). (n.d.). University of Alberta.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018, January 10). Sciencemadness Discussion Board.
- C!N Bond-Forming Reactions: Reductive Amination. (n.d.). Myers, Chem 115, Harvard University.
- ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024, April 5). European Medicines Agency.
- The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. (2025). BenchChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. ema.europa.eu [ema.europa.eu]
"2-Pyrrolidin-1-yl-propylamine" catalyst stability and deactivation
Welcome to the technical support guide for 2-Pyrrolidin-1-yl-propylamine and related chiral diamine organocatalysts. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and activity of this powerful catalytic tool. Here, we address common challenges through a structured FAQ and troubleshooting guide, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, behavior, and optimization of this compound catalyzed reactions.
Q1: What are the optimal storage and handling conditions for this compound?
A: this compound is a primary/tertiary diamine that is susceptible to atmospheric contaminants. Like many amines, it can react with carbon dioxide to form carbamates and is hygroscopic.
-
Storage: Store the catalyst under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
-
Handling: Handle the catalyst quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture. Use clean, dry syringes or cannulas for transfers. The compound is classified as a combustible liquid that causes severe skin burns and eye damage and may cause respiratory irritation[1]. Always use appropriate personal protective equipment (PPE).
Q2: What are the common signs of catalyst deactivation in my reaction?
A: Catalyst deactivation manifests in several ways. Monitoring your reaction progress closely is key to early detection.
-
Stalled or Slow Reaction: The most obvious sign is a reaction that fails to proceed to completion or slows down significantly over time. This often points to a loss of active catalyst.
-
Decreased Enantioselectivity: For asymmetric reactions, a drop in the enantiomeric excess (ee) of the product is a critical indicator. This can suggest either the degradation of the chiral catalyst into achiral species or the emergence of a non-selective background reaction.
-
Formation of Unexpected Byproducts: The appearance of new spots on a TLC plate or peaks in a GC/LC-MS chromatogram can signal catalyst-derived side reactions. For instance, undesired aldol reactions have been identified as a catalyst deactivation pathway for secondary amines[2].
Q3: Can this compound be recycled or regenerated?
A: While organocatalysts are often prized for their potential reusability, this is challenging for homogeneous catalysts like this one.
-
Recycling: Direct recycling from the reaction mixture is often impractical due to difficulties in separating the catalyst from the product and byproducts without degradation.
-
Heterogenization: A common strategy to improve recyclability is to immobilize the catalyst on a solid support, such as silica gel[3][4][5]. This allows for recovery by simple filtration. However, one must be vigilant for catalyst leaching from the support, which can cause a decrease in activity over subsequent cycles[3].
-
Regeneration: Regeneration of a deactivated catalyst is highly dependent on the deactivation mechanism. If deactivation is due to irreversible covalent modification (e.g., alkylation by a highly reactive substrate), regeneration is generally not feasible. If the issue is the formation of a stable off-cycle intermediate, altering workup conditions might release the active catalyst, but this is not a guaranteed or practical approach.
Q4: What is the role of water in reactions catalyzed by secondary amines like this one?
A: The effect of water is complex and can be either beneficial or detrimental depending on the specific reaction. The catalytic cycle proceeds via the formation of a key enamine intermediate, which involves the elimination of a water molecule[6].
-
Detrimental Effects: Excess water can inhibit the initial formation of the enamine intermediate by Le Châtelier's principle. It can also hydrolyze the active enamine or subsequent iminium ion intermediates, potentially stalling the reaction[6].
-
Beneficial Effects: In some cases, controlled amounts of water can be advantageous. For example, water co-feeding has been shown to suppress the formation of stable, deactivating enamine species by promoting the desorption of desired iminium intermediates from the catalyst[6]. The optimal amount of water is highly substrate- and system-dependent and must be determined empirically.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments.
Problem 1: Low Conversion or Stalled Reaction
Your reaction stops before the starting material is fully consumed.
| Probable Cause | Underlying Science & Explanation | Recommended Solution & Validation |
| 1A: Catalyst Inactivity or Degradation | The catalyst may have degraded during storage due to slow oxidation or reaction with atmospheric CO₂. Alternatively, it may be undergoing decomposition under the reaction conditions (e.g., high temperature, incompatibility with reagents). | Solution: 1. Verify catalyst purity via NMR or titration before use.2. Source a fresh batch of catalyst from a reputable supplier.3. Run the reaction at a lower temperature if thermal decomposition is suspected.Validation: A control reaction with a fresh, verified catalyst batch should restore the expected conversion rate. |
| 1B: Presence of Reaction Inhibitors | Acidic or basic impurities in the substrate, solvent, or from glassware can protonate or deprotonate the catalyst, disrupting its ability to form the necessary enamine intermediate. Water is a common inhibitor (see FAQ Q4). | Solution: 1. Rigorously dry all solvents and reagents. Use of molecular sieves is recommended.2. Purify substrates by column chromatography, distillation, or recrystallization to remove acidic/basic impurities.3. Ensure all glassware is scrupulously cleaned and dried.Validation: Test the stability of your starting material and product to acidic/basic conditions to identify potential issues during workup[7]. |
| 1C: Irreversible Catalyst Alkylation | If the reaction involves highly electrophilic substrates, such as nitroolefins or fluoroalkylated nitroolefins, the nucleophilic amine catalyst can be irreversibly alkylated. This forms a stable adduct, removing the catalyst from the cycle[2][8]. | Solution: 1. Lower the reaction temperature to disfavor the alkylation side reaction.2. Consider modifying the catalyst. Research shows that catalysts bearing an intramolecular acid can promote a β-elimination to release the alkylated catalyst, overcoming this deactivation pathway[8].Validation: Use LC-MS to search for a mass corresponding to [Catalyst + Substrate]. |
Problem 2: Poor or Decreasing Enantioselectivity
The product is forming, but with a lower-than-expected enantiomeric excess (ee).
| Probable Cause | Underlying Science & Explanation | Recommended Solution & Validation |
| 2A: Catalyst Degradation to Achiral Species | If the catalyst degrades via a pathway that destroys its chiral center(s), it will no longer induce stereoselectivity. | Solution: 1. Follow the solutions for Cause 1A.2. Analyze the reaction mixture for potential catalyst fragments that lack chirality.Validation: Confirming the structural integrity of the catalyst post-reaction via chiral HPLC or NMR with a chiral solvating agent can help diagnose this issue. |
| 2B: "Downstream" Stereochemical Erosion | High enantioselectivity is not always guaranteed by the initial C-C bond-forming step. Subsequent intermediates ("downstream species") can be prone to epimerization or reversible reactions that erode the initial stereochemical purity before the final product is released[9][10]. | Solution: 1. Lower the reaction temperature to reduce the rate of erosion pathways.2. Vary the solvent, as solvent polarity can stabilize or destabilize intermediates, influencing their lifetime and propensity to isomerize[9][10].Validation: Taking reaction aliquots over time and analyzing the ee can reveal if selectivity is decreasing as the reaction progresses. |
| 2C: Competing Background Reaction | If the reaction rate is very slow, a non-catalyzed background reaction may occur in parallel. This pathway is typically non-selective and will produce a racemic product, thus lowering the overall measured ee. | Solution: 1. Increase the catalyst loading to accelerate the desired chiral pathway.2. Lower the reaction temperature. The catalyzed pathway often has a lower activation energy and will be less affected by the temperature drop than the uncatalyzed one.Validation: Run a control reaction without any catalyst. If product formation is observed, a background reaction is confirmed. |
In-Depth: Key Deactivation Mechanisms
Understanding the molecular basis of catalyst failure is crucial for rational troubleshooting. For pyrrolidine-based aminocatalysts, two pathways are particularly prominent:
-
Irreversible Alkylation: This is a common issue when using highly electrophilic Michael acceptors (e.g., β-nitroacrylates). The nucleophilic nitrogen of the pyrrolidine ring can directly attack the electrophile, forming a stable, covalently bound adduct. This process is often irreversible and represents a terminal deactivation of the catalyst molecule[2][8].
-
Formation of Stable Off-Cycle Intermediates: The catalytic cycle relies on a series of equilibrium steps. It is possible for the catalyst to form a stable enamine or iminium species that is slow to react further. These "off-cycle resting states" sequester the catalyst, lowering its effective concentration and slowing the reaction[6]. The formation of these species can be influenced by the specific substrates and reaction conditions[6].
Visualization of Deactivation Pathways
The following diagram illustrates the desired catalytic cycle versus common deactivation pathways.
Caption: Desired catalytic cycle and key deactivation pathways.
Protocols & Workflows
Protocol 1: Standard Catalyst Activity Test
This protocol provides a baseline for assessing the activity and selectivity of a new batch of catalyst using a well-established aldol reaction[11].
Reaction: Acetone + 4-Nitrobenzaldehyde → Aldol Adduct
Materials:
-
This compound catalyst (10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 eq)
-
Acetone (10.0 mmol, 10.0 eq), serves as reactant and solvent
-
Anhydrous conditions
Procedure:
-
To a dry vial under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Add dry acetone (0.73 mL, 10.0 mmol).
-
Stir the mixture until the aldehyde is fully dissolved.
-
Add the this compound catalyst (e.g., 12.8 mg, 0.1 mmol).
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction by TLC or ¹H NMR by taking small aliquots.
-
Upon completion (or after a set time, e.g., 24h), quench the reaction with a drop of acetic acid.
-
Analyze the crude reaction mixture for conversion (by ¹H NMR) and enantioselectivity (by chiral HPLC) of the resulting aldol product.
Expected Outcome: A high-quality catalyst should provide high conversion and good enantioselectivity, establishing a benchmark for troubleshooting future reactions.
Workflow 1: Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose issues with your reaction.
Caption: A systematic workflow for troubleshooting failed reactions.
References
Sources
- 1. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of supported proline catalysts for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organocatalysis - Wikipedia [en.wikipedia.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. longdom.org [longdom.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. arctomsci.com [arctomsci.com]
Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by 2-Pyrrolidin-1-yl-propylamine Derivatives
Welcome to the technical support center for the effective application of chiral 2-Pyrrolidin-1-yl-propylamine catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing asymmetric transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high stereoselectivity and yields in your reactions.
Introduction to this compound Catalysts
(S)-2-(Aminomethyl)-1-propylpyrrolidine, and its analogues, are potent chiral diamine organocatalysts. Structurally related to the well-known catalyst L-proline, they operate primarily through a covalent catalysis mechanism, specifically via enamine and iminium ion intermediates . The catalyst's secondary amine (the pyrrolidine nitrogen) reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The primary amine sidechain often plays a crucial role in directing the stereochemical outcome through hydrogen bonding or by acting as a proton shuttle, creating a well-organized chiral environment in the transition state.[1][2]
This dual-functionality makes these catalysts highly effective for a range of important C-C bond-forming reactions, including:
-
Asymmetric Aldol Reactions
-
Asymmetric Michael Additions
-
Asymmetric Mannich Reactions
Understanding the underlying mechanism is paramount for rational optimization and troubleshooting.
Core Mechanism: The Enamine Catalytic Cycle
The catalytic cycle is the foundation for understanding how experimental parameters influence the reaction outcome. A typical cycle for an aldol reaction is depicted below.
Caption: Enamine catalytic cycle for a diamine-catalyzed aldol reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a practical question-and-answer format.
Issue 1: Low or No Conversion
Q: I've assembled my reaction, but after 24 hours, I see mostly starting material. What are the likely causes?
A: Low conversion is often related to catalyst inhibition, poor catalyst activity, or suboptimal reaction conditions. Here is a systematic approach to diagnose the issue:
-
Verify Catalyst Purity and Integrity:
-
Cause: Amine catalysts can be susceptible to degradation by air (oxidation) or acidic impurities over time.
-
Solution: Ensure the catalyst has been stored under an inert atmosphere (Nitrogen or Argon) and kept in a cool, dark place. If in doubt, use a freshly opened bottle or repurify the catalyst. The presence of carbonate salts from reaction with atmospheric CO₂ can also inhibit the reaction.
-
-
Check for Acidic Impurities:
-
Cause: The enamine formation step is sensitive to the pKa of the reaction medium. Trace acidic impurities in your substrates or solvent can protonate the catalyst, rendering it inactive.
-
Solution: Ensure your substrates are purified (e.g., filter aldehydes through a short plug of neutral alumina to remove acidic oxidation products). Use freshly distilled, anhydrous solvents.
-
-
Re-evaluate Solvent Choice:
-
Cause: Catalyst solubility and the stability of the transition state are highly solvent-dependent. The catalyst may not be soluble enough in your chosen solvent to be effective.
-
Solution: For proline-derived diamine catalysts, polar aprotic solvents like DMSO, DMF, or CH₃CN are common starting points. In some cases, less polar solvents like CH₂Cl₂ or even toluene can be effective. A solvent screen is often the most critical optimization step.
-
-
Increase Temperature:
-
Cause: The activation energy for the reaction may not be met at your current temperature.
-
Solution: While lower temperatures often favor higher enantioselectivity, they can drastically slow down the reaction rate. Try incrementally increasing the temperature (e.g., from 0 °C to room temperature) to see if conversion improves. This may come at the cost of some stereoselectivity.
-
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Enantioselectivity with "2-Pyrrolidin-1-yl-propylamine"
Welcome to the Technical Support Center for researchers utilizing "2-Pyrrolidin-1-yl-propylamine" and related pyrrolidine-based organocatalysts. This guide is designed to provide in-depth, experience-driven insights into overcoming the common challenge of low enantioselectivity in your asymmetric syntheses. We will move beyond simple procedural checklists to explore the underlying chemical principles governing stereochemical control.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantiomeric excess (ee) in my reaction catalyzed by this compound. What are the most critical initial parameters to investigate?
Low enantioselectivity is a frequent hurdle. The initial and often most impactful factors to examine are the reaction solvent and temperature. The conformation of the catalyst and the transition state energies are highly sensitive to the surrounding environment.
-
Solvent Effects: The choice of solvent is paramount as it influences the solubility of the catalyst and reactants, and more importantly, it can stabilize or destabilize the key transition states that determine enantioselectivity.[1][2] Highly polar aprotic solvents such as DMSO and DMF are often employed due to the good solubility of proline-derived catalysts.[1] However, for certain transformations, less polar solvents like THF or even solvent mixtures can provide superior stereocontrol.[3] It's crucial to perform a solvent screen to identify the optimal medium for your specific substrate and reaction type.
-
Temperature Control: A general principle in asymmetric catalysis is that lower reaction temperatures often lead to higher enantioselectivity.[1][3] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy. While reducing the temperature can increase the ee, it may also decrease the reaction rate, necessitating longer reaction times.[1]
| Parameter | General Impact on Enantioselectivity | Considerations |
| Solvent Polarity | Can significantly alter catalyst conformation and transition state stability. | Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO). |
| Reaction Temperature | Lower temperatures generally favor higher enantioselectivity. | May require longer reaction times; find the optimal balance between selectivity and rate. |
Q2: My reaction is producing a significant amount of side products, which I suspect is impacting the enantioselectivity. How can I mitigate this?
The formation of side products, such as self-condensation or other undesired pathways, can consume reactants and catalyst, thereby diminishing both the yield and the enantioselectivity.[1] Here are some strategies to address this:
-
Reaction Concentration: Running the reaction under more dilute conditions can disfavor bimolecular side reactions, which are often of a higher kinetic order than the desired intramolecular or unimolecular catalytic cycle.[1]
-
Catalyst Loading: While counterintuitive, in some instances, reducing the catalyst loading can improve the outcome by minimizing catalyst-driven side reactions.[1] Conversely, insufficient catalyst loading might allow a non-selective background reaction to dominate.[2]
-
Additive Introduction: The use of additives can be a powerful tool. For example, in Michael additions of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the desired catalytic cycle.[1][4] In other cases, basic additives might be necessary.[5] It's essential to screen a range of acidic and basic additives to find what is optimal for your system.
Troubleshooting Workflow for Low Enantioselectivity
When faced with suboptimal stereochemical outcomes, a systematic approach is crucial. The following workflow, presented in a DOT language diagram, outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Advanced Troubleshooting and Mechanistic Considerations
Q3: I've optimized the solvent, temperature, and concentration, but my enantioselectivity is still moderate. What deeper mechanistic aspects should I consider?
When initial optimizations are insufficient, a deeper dive into the reaction mechanism is warranted. The catalytic cycle of many pyrrolidine-based catalysts involves the formation of key intermediates, such as enamines or iminium ions.[6]
-
Enamine/Iminium Geometry: The stereochemical outcome is dictated by the facial selectivity of the subsequent reaction of this intermediate. The geometry of the enamine (E/Z) and the conformation of the pyrrolidine ring can be influenced by steric and electronic factors of your substrate and any additives present.[7]
-
Role of Additives in the Catalytic Cycle: Additives can do more than just suppress side reactions. A Brønsted acid, for instance, can protonate the substrate, activating it for nucleophilic attack and potentially influencing the stereochemistry of the transition state.[4] Some studies have shown that aromatic additives can enhance enantioselectivity by sandwiching themselves between the catalyst-substrate complex through hydrogen bonding and π-π stacking.[8]
-
Catalyst Structure and Analogs: The structure of the catalyst itself is critical. Small modifications to the catalyst backbone or the pendant amine group can have a profound impact on the stereochemical environment of the active site.[5][9] If commercially available, testing analogs of "this compound" with different steric or electronic properties can be a valuable exercise.
Experimental Protocol: A General Approach to Reaction Optimization
The following is a generalized protocol for optimizing a reaction catalyzed by this compound. This should be adapted based on the specific reaction being performed.
-
Reagent and Solvent Purity:
-
Ensure the aldehyde/ketone substrate is free of acidic or basic impurities. Purification by distillation or chromatography may be necessary.
-
Use freshly distilled, anhydrous solvents.
-
Confirm the purity of the this compound catalyst.
-
-
Initial Reaction Setup (Small Scale):
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the electrophile (1.0 eq).
-
Add the chosen anhydrous solvent (to achieve a concentration of 0.1 M).
-
Add the this compound catalyst (typically 10-20 mol%).
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
Add the nucleophile (1.2-2.0 eq) dropwise over a period of time.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis of Enantioselectivity:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
-
This systematic approach, combined with a thorough understanding of the underlying mechanistic principles, will empower you to effectively troubleshoot and optimize your enantioselective transformations using this compound.
References
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2025).
- Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions - Benchchem. BenchChem.
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions | Journal of the American Chemical Society.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - NIH.
- Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - ResearchGate.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Why are Aromatic Additives Effective in Asymmetric Organocatalysis?
- Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Reaction Work-up for 2-Pyrrolidin-1-yl-propylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling reaction work-ups involving 2-Pyrrolidin-1-yl-propylamine. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile diamine intermediate. Instead of a generic protocol, this guide provides a series of troubleshooting scenarios and in-depth explanations to empower you to make informed decisions during the purification process.
Section 1: Foundational Principles - The "Why" Behind the Work-up
Successful purification of this compound hinges on understanding its fundamental chemical properties. Its structure, featuring both a primary and a tertiary amine, dictates its behavior in different chemical environments.
FAQ: What are the key chemical properties of this compound that dictate the work-up strategy?
The single most important property is its basicity. Like most simple alkyl amines, this compound is a Brønsted-Lowry base, readily accepting protons to form water-soluble ammonium salts.[1] This behavior is the cornerstone of its purification via liquid-liquid extraction.
-
In Acidic Solution (pH < ~9): The amine nitrogens are protonated (R-NH₃⁺ and R₂NH⁺). The resulting ammonium salts are ionic and typically exhibit high solubility in water and low solubility in nonpolar organic solvents.
-
In Basic Solution (pH > ~11): The amine groups are in their neutral, free-base form. In this state, the molecule is significantly less polar and exhibits higher solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
This pH-dependent solubility allows for a powerful purification technique: acid-base extraction.[1][2] By manipulating the pH of the aqueous phase, we can selectively move the desired amine product between the aqueous and organic layers, leaving behind non-basic impurities.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[3] |
| Molecular Weight | 128.22 g/mol | PubChem[3] |
| LogP (Octanol/Water) | 0.2 | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (typical for similar amines) | General Knowledge |
| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation.[3] | PubChem[3] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of reactions that produce this compound, such as reductive aminations.
Q1: I've just completed a reductive amination to synthesize this compound. What is the standard, most reliable work-up procedure?
This is the most frequent query. The goal is to quench the reaction, remove inorganic byproducts, and then separate the amine product from any remaining starting materials or neutral side products. The following protocol is a self-validating system for achieving this.
Protocol: Standard Acid-Base Extraction Work-up
-
Quenching the Reaction:
-
Rationale: To safely decompose any remaining reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).
-
Step: Cool the reaction vessel in an ice bath. Slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess hydride reagent. Be cautious of gas evolution (hydrogen).
-
-
Solvent Removal:
-
Rationale: To remove the bulk reaction solvent (e.g., methanol, dichloroethane) to prepare for liquid-liquid extraction.
-
Step: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Initial Basic Wash (Optional but Recommended):
-
Rationale: To remove any acidic impurities or acidic catalysts from the reaction.
-
Step: Dissolve the crude residue in an appropriate organic solvent (e.g., DCM or EtOAc). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and retain the organic layer.
-
-
Acidic Extraction (Capturing the Product):
-
Rationale: To protonate your basic amine product, rendering it water-soluble and pulling it into the aqueous layer, leaving neutral impurities behind in the organic phase.[1][5]
-
Step: Extract the organic layer from the previous step one to three times with 1 M aqueous HCl. Combine the acidic aqueous layers.
-
Trustworthiness Check: The organic layer now contains non-basic impurities and can typically be discarded.
-
-
Liberating the Free Amine:
-
Rationale: To deprotonate the ammonium salt, converting it back to the organic-soluble free amine.
-
Step: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base, such as 3 M NaOH or solid K₂CO₃, while stirring until the solution is strongly basic.
-
Trustworthiness Check: Use pH paper or a pH meter to confirm the pH is > 11. This ensures complete deprotonation. The solution may become cloudy as the amine becomes insoluble.
-
-
Final Extraction (Isolating the Product):
-
Rationale: To extract the purified, free-base product back into a fresh organic solvent.
-
Step: Extract the basified aqueous layer three to five times with a suitable organic solvent (DCM is often effective). The more extractions, the better the recovery.
-
-
Drying and Concentration:
-
Rationale: To remove residual water from the organic solution before final isolation.
-
Step: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the purified this compound.
-
Q2: My yield is very low. I suspect my product is stuck in the aqueous phase. Why does this happen and how can I recover it?
This is a common problem, especially given the diamine's polarity.
-
Causality:
-
Incomplete Basification: If the pH in Step 5 of the protocol is not high enough, a significant portion of your product will remain as the protonated, water-soluble salt.
-
High Polarity: The two nitrogen atoms make the molecule relatively polar and can give it some water solubility even in its free-base form.[6]
-
Salt Concentration: The aqueous layer contains a high concentration of salt (e.g., NaCl) from the neutralization, which can affect partitioning.
-
-
Solutions:
-
Re-check and Adjust pH: Ensure the aqueous layer from which you are extracting is pH > 11.
-
"Salting Out": Before re-extracting, saturate the aqueous layer with solid sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the ionic strength of the aqueous phase, decreases the solubility of the organic product, and drives it into the organic layer.
-
Use a More Polar Solvent: If DCM or EtOAc fails, try extractions with a more polar solvent like n-butanol.
-
Continuous Extraction: For challenging cases, a continuous liquid-liquid extraction apparatus can be highly effective.
-
Q3: How do I break a persistent emulsion that formed during extraction?
Emulsions are common when working with amines and basic solutions.
-
Causality: Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Solutions (from least to most disruptive):
-
Time: Let the separatory funnel sit undisturbed for an extended period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the density and polarity of the aqueous phase, often helping to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q4: My purified product is contaminated with unreacted pyrrolidine. How can I remove it?
Since both the product and the starting material are basic amines, separation by simple acid-base extraction is not feasible.
-
Solutions:
-
Vacuum Distillation: This is the most effective method if the boiling points are sufficiently different and the compounds are thermally stable.
-
Column Chromatography: Purification on silica gel can be challenging due to the basicity of amines, which causes streaking and poor separation. To mitigate this, use a mobile phase system containing a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol. Alternatively, using basic alumina as the stationary phase can yield better results.[7]
-
Section 3: Visual Workflow
The following diagram illustrates the decision-making process for the standard acid-base work-up procedure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Pyrrolidinepropanamine | C7H16N2 | CID 31670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Pyrrolidin-1-yl-propylamine
Introduction
Welcome to the technical support guide for the synthesis of 2-Pyrrolidin-1-yl-propylamine. This molecule is a key building block in medicinal chemistry and drug development, valued for its unique structural combination of a chiral amine and a pyrrolidine moiety. Achieving high purity is critical for downstream applications, as even minor impurities can lead to significant challenges in subsequent synthetic steps, affect biological activity, and complicate regulatory approval.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the chemical principles behind common synthetic challenges. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed analytical and purification protocols, and visual workflows to help you diagnose and resolve issues encountered during your synthesis.
Common Synthetic Pathways and Troubleshooting
The synthesis of this compound is typically approached via two primary routes: the alkylation of a propylamine derivative or the reductive amination of a suitable ketone. Each pathway presents a distinct set of potential impurities.
Route 1: N-Alkylation of 1-Aminopropan-2-ol followed by Conversion of Hydroxyl to Amine
A common strategy involves the initial formation of the pyrrolidine ring by reacting a primary amine with a bifunctional alkylating agent like 1,4-dibromobutane, followed by subsequent chemical modifications.
Caption: Synthetic workflow for the Reductive Amination route.
Frequently Asked Questions (FAQs)
Q1: After my reductive amination, I still see a significant amount of the starting ketone, 1-(Pyrrolidin-1-yl)propan-2-one. What went wrong?
A1: Residual starting material in a reductive amination typically points to issues with imine/iminium ion formation or the reduction step. [1][2][3]
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia from ammonium acetate) is a reversible equilibrium. If water is not effectively removed or if the pH is not optimal (weakly acidic, pH 5-6 is ideal), the equilibrium may favor the starting materials. [4]* Sub-optimal Reducing Agent: While powerful, some reducing agents like NaBH₄ can be unstable at the acidic pH required for imine formation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they are more stable and selectively reduce the iminium ion over the ketone. [2]If your reducing agent has degraded due to moisture or improper storage, its activity will be compromised.
-
Insufficient Reaction Time/Temperature: Reductive aminations can be slower than expected, especially with hindered ketones. Ensure you are allowing adequate time and that the temperature is appropriate for your specific substrate and reagent combination.
Q2: My mass spectrometry results show an impurity with a mass corresponding to the unreduced imine intermediate. How do I address this?
A2: Detection of the imine intermediate indicates incomplete reduction. This is a common issue and is often straightforward to resolve.
-
Causality: The reducing agent was either not active enough, was fully consumed before the reaction completed, or the reaction was quenched prematurely.
-
Troubleshooting:
-
Add More Reducing Agent: If monitoring the reaction (e.g., by TLC or LC-MS), you can add another portion of the reducing agent to drive the reaction to completion.
-
Re-subject the Crude Product: After initial workup, the crude material can be re-dissolved in a suitable solvent (like methanol), and a fresh portion of the reducing agent can be added to reduce the remaining imine.
-
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Impurity Summary Table
| Impurity Name | Common Source | Typical Mass (m/z) [M+H]⁺ | Recommended Analytical Method |
| Unreacted Starting Material | Incomplete reaction | Varies | GC-MS, LC-MS |
| Over-alkylation Product | N-Alkylation Route | > 271.48 | LC-MS |
| Imine Intermediate | Reductive Amination Route | 126.20 | LC-MS |
| 1-(Pyrrolidin-1-yl)propan-2-one | Reductive Amination Route | 128.19 | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
Gas chromatography-mass spectrometry is an excellent method for assessing the purity of volatile amines and identifying low-level impurities. Direct injection can be problematic due to the basicity of amines, so derivatization is often recommended for robust results. [5][6] Objective: To quantify the purity of this compound and identify potential volatile impurities.
Methodology:
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the crude product into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or isobutyl chloroformate (IBCF). [5][6] * Add 50 µL of pyridine to act as a base catalyst.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Detector: Electron Ionization (EI), 70 eV. Scan range 40-500 amu.
-
Protocol 2: Purification by Acid-Base Extraction
This classical technique is highly effective for separating basic amines from neutral or acidic impurities. [7][8] Objective: To remove non-basic impurities from the crude product.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (approx. 10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 volumes). The amine will become protonated (forming the hydrochloride salt) and move into the aqueous layer. [8]Neutral impurities will remain in the organic layer.
-
Combine & Wash: Combine the aqueous layers. Wash this combined acidic solution with fresh organic solvent (1 x 5 volumes) to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), while stirring until the pH is >12. This deprotonates the amine salt, regenerating the free-base amine, which will often appear as a cloudy precipitate or an oil.
-
Re-extraction: Extract the basic aqueous solution with fresh organic solvent (e.g., dichloromethane) (3 x 5 volumes). The purified amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. Available at: [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]
- BenchChem (2025).
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
- Feng, Y., et al. (2021). Typical GC-MS chromatograms for the analysis of alkylamines in ambient...
-
Biotage (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
- Huang, R. J., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques Discussions.
-
University of Rochester, Department of Chemistry. Workup: Amines. University of Rochester. Available at: [Link]
- Stavroulas, S., et al. (2021).
-
Lathion, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available at: [Link]
-
Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. Available at: [Link]
- YouTube. (2022).
- ResearchGate. (n.d.). Troubleshooting amine plants.
- Scribd. (n.d.).
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane. BenchChem.
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Sulfur Recovery Engineering Inc..
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
- Chemistry Steps. (n.d.).
- Organic Chemistry Tutor. (n.d.).
-
Douglas, C. J., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
-
Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. Available at: [Link]
- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.
- Google Patents. (n.d.). US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
-
Wikipedia. (n.d.). 1-Aminopropan-2-ol. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 1-Amino-2-propanol. PubChem. Available at: [Link]
- Google Patents. (n.d.). WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds.
Sources
- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. h-brs.de [h-brs.de]
- 7. Workup [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
"2-Pyrrolidin-1-yl-propylamine" solubility issues in organic solvents
Introduction: Navigating the Solubility Challenges of 2-Pyrrolidin-1-yl-propylamine
Welcome to the technical support guide for this compound (CAS No. 50998-07-7). This diamine is a valuable building block in pharmaceutical and materials science research, but its unique structure presents specific solubility challenges that can complicate experimental design. Its molecular architecture, featuring a polar primary amine, a cyclic tertiary amine, and a non-polar propyl chain, gives it an amphiphilic character. This duality means its solubility is highly dependent on the solvent's properties and the pH of the medium.
This guide provides field-proven insights, troubleshooting workflows, and validated protocols to help you anticipate and resolve solubility issues, ensuring the efficiency and success of your experiments.
Section 1: Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in predicting its behavior in different solvents. The molecule contains two basic nitrogen centers capable of hydrogen bonding and protonation, alongside a hydrocarbon backbone that favors non-polar interactions.
| Property | Value | Source |
| IUPAC Name | 2-pyrrolidin-1-ylpropan-1-amine | PubChem[1] |
| CAS Number | 50998-07-7 | Arctom[2] |
| Molecular Formula | C₇H₁₆N₂ | ChemicalBook[3] |
| Molecular Weight | 128.22 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| XLogP3-AA | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the primary -NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 2 (from the two N atoms) | PubChem[4] |
The XLogP3-AA value of 0.2 indicates a relatively balanced hydrophilic-lipophilic character, explaining its variable solubility across different solvent classes.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered by researchers.
Q1: Why won't this compound dissolve in my non-polar solvent (e.g., hexane, toluene)?
A: This is a classic case of "like dissolves like."[5] While the molecule has a non-polar hydrocarbon framework, the two amine groups are highly polar. These groups make the molecule significantly more polar than a simple hydrocarbon. Non-polar solvents like hexane lack the ability to form the strong dipole-dipole or hydrogen-bonding interactions necessary to solvate the amine functionalities. As the carbon chain of an amine increases, its solubility in non-polar solvents improves, but for a relatively short-chain diamine like this, solubility in purely non-polar solvents is expected to be low.
Q2: I observed a white precipitate after adding an acidic reagent (e.g., HCl in dioxane, or an acidic substrate) to my reaction mixture in an organic solvent. What is happening?
A: You have formed an ammonium salt. Amines are basic and react with acids to form salts. Both the primary and tertiary amine groups on your molecule can be protonated. The resulting ammonium salt is ionic, making it highly polar and generally insoluble in common organic solvents like diethyl ether, ethyl acetate, or dichloromethane. This principle is the basis for a common purification technique but can be an unintended consequence during a reaction if not anticipated.[6][7]
Q3: How can I improve the solubility of this compound in a moderately polar or non-polar solvent for a reaction?
A: Using a co-solvent is the most effective strategy. Start with your primary solvent and add a small amount of a more polar, miscible solvent until the amine dissolves.
-
For non-polar solvents (e.g., Toluene): Add a small percentage (e.g., 1-5% v/v) of a polar aprotic solvent like Tetrahydrofuran (THF) or a polar protic solvent like isopropanol.
-
For moderately polar solvents (e.g., Dichloromethane): If solubility is still an issue, adding a small amount of methanol or ethanol can help. These alcohols can engage in hydrogen bonding, which aids in solvating the amine groups.[8]
Q4: What is a good starting point for solvent selection?
A: Based on its structure, the best starting points are polar organic solvents.
-
Highly Recommended: Alcohols (Methanol, Ethanol, Isopropanol) and polar aprotic solvents (THF, Acetonitrile). A close structural analog, 2-(pyrrolidin-1-yl)ethanamine, shows good solubility in ethanol and methanol.[9]
-
Likely Soluble: Chlorinated solvents (Dichloromethane, Chloroform).
-
Use with Caution: Ethers (Diethyl Ether, MTBE) may show partial solubility.
-
Generally Insoluble: Aliphatic hydrocarbons (Hexane, Heptane).
The following table provides a qualitative guide.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Soluble / Miscible | Strong hydrogen bonding interactions with the amine groups.[10] |
| Polar Aprotic | THF, Acetonitrile, DMF | Soluble | Favorable dipole-dipole interactions. |
| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity is sufficient to solvate the molecule. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | Can interact with the hydrocarbon portion but offers poor solvation for the polar amine groups. |
| Non-Polar | Hexane, Heptane | Insoluble | Lacks favorable intermolecular interactions to overcome the solute's polarity.[5] |
Section 3: Troubleshooting Workflows
When facing solubility challenges, a systematic approach is crucial. The following workflows provide logical decision-making paths for solvent selection and managing pH effects.
Workflow 1: Systematic Solvent Selection
This workflow helps you efficiently find a suitable solvent system for your experiment.
Caption: A decision tree for systematic solvent screening.
Workflow 2: Managing pH-Dependent Solubility
This diagram illustrates how pH changes during a reaction or workup can dramatically alter the solubility of the amine between aqueous and organic phases.
Caption: The equilibrium between the free amine and its protonated salt form.
Section 4: Experimental Protocols
These protocols provide standardized methods for quantifying solubility and managing challenging solubilization tasks.
Protocol 1: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the precise measurement of solubility in a specific solvent at a given temperature. A similar methodology is outlined for other aliphatic amines and provides a robust framework.[11][12]
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a chosen organic solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass dish or flask
-
Analytical balance (±0.1 mg)
-
Rotary evaporator or nitrogen stream apparatus
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a vial. An "excess" means adding the amine until a visible amount of undissolved material remains.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Filtration: After equilibration, allow the vial to stand undisturbed until any undissolved material has settled. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe and pass it through a 0.22 µm syringe filter directly into the pre-weighed glass dish. This step is critical to remove any undissolved micro-particles.
-
Solvent Evaporation: Carefully evaporate the solvent from the dish using a rotary evaporator or a gentle stream of nitrogen in a fume hood. Avoid excessive heat which could volatilize the amine.
-
Drying and Weighing: Once the solvent is fully removed, place the dish in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved. Let the dish cool to room temperature in a desiccator before weighing it on the analytical balance.
-
Calculation:
-
Mass of dissolved amine = (Final weight of dish + residue) - (Initial weight of empty dish).
-
Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of filtered aliquot) * 100.
-
Protocol 2: Solubilization Using a Co-Solvent System
Objective: To dissolve this compound in a solvent where it has poor solubility to create a homogeneous solution for a reaction.
Materials:
-
This compound
-
Primary organic solvent (e.g., Toluene)
-
Co-solvent (e.g., Isopropanol or THF)
-
Reaction vessel
Procedure:
-
Initial Setup: Add the required amount of the primary solvent to the reaction vessel.
-
Amine Addition: While stirring, add the this compound to the primary solvent. You will likely observe cloudiness, immiscible droplets, or undissolved material.
-
Co-solvent Titration: Slowly add the co-solvent dropwise to the stirring mixture.
-
Observation: Continue adding the co-solvent until the solution becomes clear and homogeneous.
-
Quantification: Note the volume of co-solvent required. It is best practice to keep the volume of the co-solvent to a minimum, ideally less than 10% of the total reaction volume, to avoid significantly altering the overall polarity and reactivity of the medium.
-
Proceed with Reaction: Once the solution is homogeneous, you may proceed with your planned chemical reaction.
Section 5: Conclusion
The solubility of this compound is a manageable challenge when its fundamental physicochemical properties are understood. Its behavior is dictated by the interplay between its polar amine functional groups and its non-polar hydrocarbon structure. By selecting appropriate polar solvents, utilizing co-solvent systems, and carefully controlling pH, researchers can effectively control its solubility to meet their experimental needs. Always begin with small-scale solubility tests before committing to a large-scale reaction.
References
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]
-
NCERT. (n.d.). Amines. In Chemistry Part II (Class XII). Retrieved from [Link]
-
LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 1-Pyrrolidinepropanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). 1-(3-Aminopropyl)pyrrolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Sivaraman, N., et al. (1994). Solubility of C70 in Organic Solvents. Fullerenes, Nanotubes and Carbon Nanostructures. Retrieved from [Link]
-
Solubility of Things. (n.d.). n-Propylamine. Retrieved from [Link]
Sources
- 1. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound [chemicalbook.com]
- 4. 1-Pyrrolidinepropanamine | C7H16N2 | CID 31670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Workup [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering Air-Sensitive Reactions with 2-Pyrrolidin-1-yl-propylamine
Welcome to the technical support center for handling "2-Pyrrolidin-1-yl-propylamine" in air-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to ensure the integrity and success of their experiments with this versatile diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them to empower you to troubleshoot and innovate in your own work.
A Word on "this compound" and Air Sensitivity
While specific degradation pathways for "this compound" upon exposure to air are not extensively documented in readily available literature, its chemical structure, containing both a secondary and a primary amine, suggests a high likelihood of sensitivity to atmospheric oxygen and carbon dioxide. Amines, in general, can be susceptible to oxidation, which can lead to the formation of undesired byproducts and a decrease in the effective concentration of the starting material.[1][2][3] This can result in lower yields, impurities that are difficult to separate, and in some cases, complete reaction failure. Therefore, treating "this compound" as an air-sensitive reagent is a critical precautionary measure to ensure reproducible and successful outcomes.
This guide is built upon established best practices for handling air-sensitive materials, providing a robust framework for your experimental work.[4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers working with "this compound" and other air-sensitive amines.
Q1: How should I store "this compound"?
A1: It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent exposure to air and moisture. Many suppliers offer air-sensitive reagents in specialized bottles with septa (e.g., Sure/Seal™ bottles) that allow for the removal of the reagent via syringe without introducing air.[4][6] If you receive the compound in a standard screw-cap bottle, it is advisable to transfer it into a more suitable container inside a glovebox.
Q2: My reaction with "this compound" is giving low yields. Could air sensitivity be the cause?
A2: Yes, this is a strong possibility. If the amine has degraded due to air exposure, its effective concentration will be lower than calculated, leading to incomplete conversion of your limiting reagent. You may also be forming side products that complicate your purification. We recommend verifying the purity of your amine and ensuring that your reaction setup is rigorously free of air and moisture.
Q3: What is the best way to transfer "this compound" from its storage bottle to my reaction flask?
A3: The preferred method for transferring liquid air-sensitive reagents is using a gas-tight syringe that has been properly dried and purged with an inert gas.[4][6] For larger quantities, a cannula transfer is recommended. Both techniques are designed to move the liquid from one sealed vessel to another under a positive pressure of inert gas, preventing any contact with the atmosphere.
Q4: Can I use a drying tube to protect my reaction from air?
A4: No, a drying tube containing a desiccant will only remove moisture. It will not prevent oxygen or carbon dioxide from entering your reaction vessel.[6] To maintain an inert atmosphere, your reaction apparatus must be connected to a source of inert gas, such as a Schlenk line or a balloon filled with nitrogen or argon, and vented through an oil bubbler.[4][6]
Q5: What are the visible signs of degradation in "this compound"?
A5: While "this compound" is a colorless to pale yellow liquid, degradation may be indicated by a significant color change to a darker yellow or brown. However, the absence of a color change does not guarantee purity. The most reliable way to assess the quality of your reagent is through analytical methods like NMR spectroscopy or gas chromatography.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in reactions involving "this compound".
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Degraded "this compound" 2. Presence of air or moisture in the reaction 3. Impure solvents or other reagents | 1. Verify the purity of the amine using an appropriate analytical technique. If in doubt, consider purifying it by distillation under reduced pressure. 2. Review your inert atmosphere technique. Ensure all glassware is oven-dried and cooled under a stream of inert gas.[4][6] Use properly dried and degassed solvents. 3. Check the purity of all other reaction components. |
| Formation of unexpected byproducts | 1. Reaction of "this compound" with oxygen or CO2 2. Side reactions with residual water | 1. Improve the exclusion of air from your reaction setup. Consider using a glovebox for the preparation of the reaction.[5][7] 2. Ensure all solvents and reagents are rigorously dried. |
| Inconsistent results between batches | 1. Variable quality of "this compound" 2. Inconsistent setup of the air-sensitive reaction | 1. Test each new bottle of the amine for purity before use. 2. Develop and strictly follow a standard operating procedure (SOP) for your air-sensitive reactions to ensure consistency. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction that is sensitive to air and moisture.
Materials:
-
Two-neck round-bottom flask
-
Condenser (if heating)
-
Septa
-
Glass stopper
-
Schlenk line with dual vacuum and inert gas manifold
-
Oil bubbler
-
Heat gun
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (at least 4 hours at 125 °C) to remove adsorbed water.[4][6]
-
Assembly: Quickly assemble the hot glassware. For a simple reaction at room temperature, this would be the two-neck flask with a septum on one neck and a gas inlet adapter connected to the Schlenk line on the other.
-
Purging the Apparatus: Connect the apparatus to the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and refilling it with a high-purity inert gas (nitrogen or argon). This process, known as the "evacuate-refill cycle," removes the air from the vessel.[7]
-
Maintaining a Positive Pressure: After the final refill with inert gas, leave the flask under a slight positive pressure of the gas. This is achieved by having the inert gas flow from the manifold, through the reaction flask, and out through an oil bubbler. The bubbling indicates a positive pressure.[4][6]
-
Adding Reagents:
-
Solids: If "this compound" is your first reagent and it is a solid, it's best to weigh it out in a glovebox and add it to the flask before purging.[7]
-
Liquids: Add dry, degassed solvents and liquid reagents via a gas-tight syringe through the septum.[4][6] Before drawing the liquid, flush the syringe with inert gas.
-
-
Running the Reaction: Once all reagents are added, maintain the positive pressure of inert gas throughout the reaction.
Protocol 2: Transfer of "this compound" using a Syringe
This protocol provides a step-by-step guide for the safe and effective transfer of the liquid amine.
Materials:
-
Oven-dried, gas-tight syringe with a long needle
-
Bottle of "this compound" with a septum-sealed cap (e.g., Sure/Seal™)
-
Source of inert gas
Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator or under a stream of inert gas.
-
Purge the Syringe: Flush the syringe with inert gas several times to remove any residual air.[4][6]
-
Pressurize the Reagent Bottle: Insert a needle connected to the inert gas source through the septum of the "this compound" bottle. This will create a slight positive pressure inside the bottle.
-
Withdraw the Reagent: Insert the needle of your purged syringe through the septum and into the liquid. The positive pressure in the bottle will help to slowly fill the syringe.[6] Pull back the plunger gently to the desired volume. It is good practice to withdraw a small amount of the inert gas from the headspace of the bottle into the syringe after drawing the liquid to prevent dripping.
-
Transfer to the Reaction Flask: Insert the needle of the syringe through the septum of your reaction flask and inject the "this compound".
-
Cleaning: Immediately and carefully clean the syringe after use according to your laboratory's safety protocols for reactive reagents.
Visualizing Workflows and Concepts
Diagram 1: Schlenk Line Setup for an Air-Sensitive Reaction
Caption: A standard Schlenk line setup for maintaining an inert atmosphere.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A decision tree for troubleshooting failed reactions.
Concluding Remarks
The successful use of "this compound" in air-sensitive reactions hinges on the meticulous exclusion of air and moisture from your experimental setup. By understanding the principles behind the techniques outlined in this guide and adopting a systematic approach to your work, you can significantly enhance the reliability and reproducibility of your results. Always prioritize safety by consulting the Safety Data Sheet (SDS) for "this compound" and all other reagents, and wear appropriate personal protective equipment.[10][11][12]
References
-
International Labour Organization and World Health Organization. (2021). PROPYLAMINE ICSC: 0941. Retrieved from [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Knuutila, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1‐propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubChem. 1-Pyrrolidinepropanamine. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. Retrieved from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
Knuutila, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Retrieved from [Link]
-
SINTEF. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ResearchGate. Degradation of 1-propylamine (1i) and propanoic acid (2i) by HO • radical. Retrieved from [Link]
-
PubChem. Propylamine. Retrieved from [Link]
Sources
- 1. nva.sikt.no [nva.sikt.no]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - SINTEF [sintef.no]
- 4. web.mit.edu [web.mit.edu]
- 5. fauske.com [fauske.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. 1-Pyrrolidinepropanamine | C7H16N2 | CID 31670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Catalysis: Evaluating 2-Pyrrolidin-1-yl-propylamine Against Established Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust chiral amines is a continuous endeavor. These catalysts are pivotal in the stereoselective construction of complex molecular architectures, a cornerstone of modern drug discovery and fine chemical synthesis. This guide provides a comparative analysis of 2-Pyrrolidin-1-yl-propylamine , a C1-symmetric diamine, in the context of widely-used and well-documented chiral amine catalysts. While direct, comparative experimental data for this compound in key asymmetric transformations is not extensively available in peer-reviewed literature, this guide will leverage established principles of asymmetric catalysis and extensive data from prominent catalyst classes to evaluate its potential and contextualize its structural features against proven alternatives.
We will delve into the mechanistic underpinnings of aminocatalysis and present a data-driven comparison with leading catalyst families, including proline and its derivatives, diarylprolinol silyl ethers, and C2-symmetric diamines, across three of the most fundamental asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.
The Landscape of Asymmetric Aminocatalysis: A Mechanistic Overview
Chiral amines primarily operate through two key catalytic cycles: the enamine cycle and the iminium ion cycle . The efficacy of a chiral amine catalyst is intrinsically linked to its ability to form these transient intermediates, which modulate the reactivity and stereochemical environment of the reaction.
-
Enamine Catalysis: In this pathway, a chiral secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile. The stereoselectivity is dictated by the chiral scaffold of the amine, which directs the approach of the electrophile to one face of the enamine. This mechanism is central to asymmetric aldol reactions and Michael additions of carbonyl compounds.
-
Iminium Ion Catalysis: Here, a chiral secondary amine condenses with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the enal or enone, rendering it more susceptible to nucleophilic attack. The chiral amine scaffold shields one face of the iminium ion, controlling the stereochemical outcome of the conjugate addition or cycloaddition. This is the predominant mechanism in asymmetric Michael additions and Diels-Alder reactions involving α,β-unsaturated aldehydes and ketones.
Diagram of Catalytic Cycles
Caption: Generalized enamine and iminium ion catalytic cycles in asymmetric aminocatalysis.
Structural Analysis of this compound
This compound is a chiral diamine featuring a primary amine and a tertiary amine incorporated within a pyrrolidine ring. Its key structural characteristics include:
-
C1-Symmetry: Unlike C2-symmetric catalysts such as derivatives of 1,2-diaminocyclohexane (DACH) or (R,R)- and (S,S)-2,5-disubstituted pyrrolidines, this compound lacks a rotational symmetry axis. This can lead to more complex transition state models but also offers unique stereochemical possibilities.
-
Primary and Tertiary Amine Moieties: The presence of both a primary and a tertiary amine allows for different modes of activation and interaction. The primary amine can participate in enamine or iminium ion formation, while the tertiary amine can act as a Brønsted base or a hydrogen bond acceptor.
-
Proline-Derived Backbone: The pyrrolidine ring is a common and effective scaffold in organocatalysis, originating from the readily available amino acid, proline. This rigid ring structure helps to create a well-defined chiral environment.
Performance Comparison in Key Asymmetric Reactions
To provide a robust comparison, we will examine the performance of established chiral amines in the Aldol Reaction, Michael Addition, and Diels-Alder Reaction, and then discuss the potential of this compound in these contexts.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds with up to two new stereocenters.
Performance of Benchmark Catalysts
| Catalyst Class | Example Catalyst | Aldehyde | Ketone | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Amino Acid | L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | - | 76 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396.] |
| Prolinol Derivative | (S)-Diphenylprolinol | Benzaldehyde | Cyclohexanone | 95 | 95:5 | 99 | [Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.] |
| Diarylprolinol Silyl Ether | (S)-TMS-Diphenylprolinol | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 93:7 | >99 | [Jørgensen, K. A. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.] |
| Chiral Diamine | (R,R)-DPEN derivative | 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 90:10 | 95 | [Córdova, A. et al. Chem. Commun., 2006 , 2047-2049.] |
Discussion and Potential of this compound
The data clearly shows the evolution from simple amino acids like proline to more sophisticated prolinol derivatives and their silyl ethers, which offer significantly higher yields and stereoselectivities. The high performance of these catalysts is attributed to the well-defined transition states they form, effectively shielding one face of the enamine intermediate.
For this compound, its primary amine is capable of forming the requisite enamine intermediate. The stereochemical outcome would be influenced by the chiral center at the 2-position of the pyrrolidine ring. The proximity of the tertiary amine could potentially play a role in activating the acceptor aldehyde through hydrogen bonding, similar to the proposed bifunctional mechanism in some proline-based catalysts. However, the flexibility of the propyl chain might lead to multiple competing transition states, potentially lowering the diastereoselectivity and enantioselectivity compared to the more rigid structures of diarylprolinol silyl ethers. To be a competitive catalyst in this arena, it would need to demonstrate enantioselectivities consistently above 90% and high diastereoselectivities.
Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol Derivative
This protocol is a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a prolinol derivative.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Diphenylprolinol (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, 2 mL)
-
Anhydrous MgSO₄
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2 mL) at room temperature, add the chiral amine catalyst (0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Asymmetric Michael Addition
The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are versatile building blocks in organic synthesis.
Performance of Benchmark Catalysts
| Catalyst Class | Example Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Prolinol Derivative | L-Prolinol | Cyclohexanone | β-Nitrostyrene | 95 | >99:1 | 96 | [Wang, W. et al. Bioorg. Med. Chem. Lett.2009 , 19, 3915-3918.][1] |
| Diarylprolinol Silyl Ether | (S)-TMS-Diphenylprolinol | Propanal | β-Nitrostyrene | 82 | 94:6 | 99 | [Hayashi, Y. et al. Org. Lett.2007 , 9, 5307-5309.] |
| Cinchona Alkaloid Derivative | Thiourea-Cinchona Alkaloid | Acetone | β-Nitrostyrene | 99 | - | 96 | [Takemoto, Y. et al. J. Am. Chem. Soc.2003 , 125, 7770-7771.] |
| Chiral Diamine | (S,S)-DPEN-derived squaramide | Cyclohexanone | β-Nitrostyrene | 98 | 98:2 | 99 | [Rawal, V. H. et al. J. Am. Chem. Soc.2008 , 130, 13518–13519.] |
Discussion and Potential of this compound
In the asymmetric Michael addition, diarylprolinol silyl ethers and bifunctional catalysts like cinchona alkaloid-derived thioureas and squaramides have set a high standard, consistently delivering products with excellent yields and enantioselectivities. These catalysts often employ a dual activation strategy, where the amine activates the donor via enamine formation, and another functional group (e.g., thiourea or squaramide) activates the acceptor through hydrogen bonding.
This compound, with its primary amine, can catalyze the Michael addition of aldehydes and ketones to nitroolefins via enamine formation. The stereoselectivity would be governed by the chiral environment created by the pyrrolidine ring. The tertiary amine could potentially act as a Brønsted base to deprotonate the enamine or interact with the nitro group of the acceptor. However, to compete with the highly organized transition states of bifunctional catalysts, achieving enantioselectivities in the high 90s would be a significant challenge. Its performance would likely be more comparable to simpler prolinol-type catalysts.
Workflow for Catalyst Screening in Asymmetric Michael Addition
Sources
A Comparative Guide to 2-Pyrrolidin-1-yl-propylamine and Proline Derivatives in Drug Discovery
This guide provides a detailed comparative analysis of the synthetic building block 2-Pyrrolidin-1-yl-propylamine and the broad, versatile class of proline derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the structural nuances, synthetic strategies, physicochemical properties, and pharmacological applications of these important scaffolds, supported by experimental data and protocols to inform rational drug design.
Introduction: The Pyrrolidine Scaffold as a Privileged Structure
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in natural products, most notably the amino acid L-proline, has established it as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The non-planarity of the saturated ring allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological macromolecules.[3]
This guide contrasts two distinct manifestations of the pyrrolidine core:
-
This compound: A specific, synthetic amine that serves as a functionalized building block. Its structure combines the pyrrolidine ring with a flexible propylamine side chain, offering distinct physicochemical properties and reactivity.
-
Proline Derivatives: A vast and varied class of compounds derived from the natural amino acid proline.[4] These molecules leverage proline's inherent chirality and constrained conformation to serve a multitude of roles, from peptidomimetics to organocatalysts.[5][6] Over 15 FDA-approved drugs containing proline analogues highlight their therapeutic significance.[7][8]
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental differences in functional groups between this compound and proline derivatives dictate their physicochemical profiles and, consequently, their suitability for different biological targets.
| Property | This compound | L-Proline (Parent) | Proline Ester Derivatives | Proline Amide Derivatives |
| Molecular Formula | C₇H₁₆N₂[9] | C₅H₉NO₂ | Variable | Variable |
| Molecular Weight ( g/mol ) | 128.22[9] | 115.13 | Variable | Variable |
| Key Functional Groups | Primary Amine, Tertiary Amine | Secondary Amine, Carboxylic Acid | Secondary Amine, Ester | Secondary Amine, Amide |
| Chirality | Racemic (unless resolved) | Chiral (L-form is natural) | Chiral | Chiral |
| Polarity Profile | Lower Polarity, More Lipophilic | High Polarity, Zwitterionic | Tunable (Increased Lipophilicity) | Tunable |
| Hydrogen Bonding | H-bond donor (primary amine), H-bond acceptor (both nitrogens) | H-bond donor & acceptor | H-bond donor & acceptor | H-bond donor & acceptor |
Expert Insights:
-
Lipophilicity and CNS Penetration: this compound, lacking the polar carboxylic acid group of proline, is inherently more lipophilic. This property is often exploited in the design of agents targeting the Central Nervous System (CNS), where the ability to cross the blood-brain barrier is paramount. Its structure is found within larger molecules investigated as synthetic cathinones, which are known for their CNS activity.[10]
-
Chirality and Specificity: Proline is a chiral molecule, and its derivatives are fundamental in stereospecific synthesis and for creating precise, three-dimensional interactions with chiral biological targets like enzyme active sites.[11] The rigid pyrrolidine ring restricts conformational freedom, which can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding.[12][13]
-
Functional Handles for Diversification: Proline offers two distinct points for chemical modification: the secondary amine and the carboxylic acid. This dual functionality allows for the straightforward synthesis of vast libraries of derivatives (e.g., amides, esters) through well-established techniques like solid-phase peptide synthesis.[14][15] In contrast, this compound primarily offers its primary amine for derivatization.
Synthesis and Practical Accessibility
The choice of a chemical scaffold is often influenced by its synthetic accessibility and cost.
Synthesis of this compound: This compound is typically prepared via standard synthetic organic chemistry methods. A common route involves the reductive amination of pyrrolidine with an appropriate amino-ketone precursor or the reduction of a corresponding nitrile or amide, for example, using lithium aluminium hydride.[16] It is commercially available from numerous suppliers, making it a readily accessible building block for discovery chemistry.[17]
Synthesis of Proline Derivatives: The synthesis of proline derivatives is a mature and highly versatile field.[5] Starting from commercially available L-proline or its enantiomer, a diverse array of analogues can be generated.
-
N-Acylation and C-Terminus Modification: Standard peptide coupling protocols are used to form amides, while esterification modifies the carboxylic acid.
-
Ring Functionalization: More complex syntheses allow for the introduction of substituents at various positions on the pyrrolidine ring (e.g., 3- or 4-hydroxyproline, fluoroprolines) to fine-tune steric and electronic properties.[15][18] This allows chemists to modulate the pucker of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond, which are critical for biological activity.[19]
Comparative Pharmacological Applications
The distinct properties of these two scaffolds lead them to be employed in different therapeutic areas.
This compound: A Scaffold for CNS and Receptor Ligands
The structural motif of a pyrrolidine ring connected to a basic amine is common in compounds targeting G-protein coupled receptors (GPCRs) and ion channels in the CNS. The tertiary amine of the pyrrolidine and the primary amine of the side chain can be protonated at physiological pH, allowing for ionic interactions with acidic residues in receptor binding pockets. Its derivatives have been explored as:
-
Synthetic Cathinones: As part of larger molecules, this scaffold has been identified in psychoactive substances that act as monoamine reuptake inhibitors.[10]
-
Building Block for Complex Molecules: It serves as an intermediate in the synthesis of more complex pharmaceutical agents, including kinase inhibitors and other targeted therapies.[16]
Proline Derivatives: The Versatile Tool for Peptidomimetics and Enzyme Inhibition
Proline and its analogues are master builders in the world of peptides and enzyme inhibitors.[20]
-
Enzyme Inhibitors: Proline's rigid structure is ideal for mimicking the transition states of enzymatic reactions. The most famous examples are the Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril, Enalapril), where the proline moiety provides a scaffold that fits precisely into the enzyme's active site.
-
Peptidomimetics: In peptides, proline acts as a "helix breaker" and induces β-turns.[11] This property is used to create structurally defined, stable peptides with enhanced biological activity and improved pharmacokinetic profiles.[13]
-
Collagen Stability: Hydroxylated proline derivatives are essential for the structural integrity of collagen, playing a critical role in tissue structure.[21] Analogues that interfere with this process have been investigated for treating fibrosis.[19]
Key Experimental Protocols
The evaluation of compounds derived from these scaffolds requires distinct experimental approaches. The following protocols are representative of primary assays used in their respective fields.
Protocol 1: Monoamine Transporter Uptake Assay (Relevant for CNS-active compounds)
Objective: To determine the inhibitory potency (IC₅₀) of a test compound (e.g., a derivative of this compound) on the reuptake of dopamine, serotonin, or norepinephrine.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Assay Preparation: Plate the cells in a 96-well format. Prepare serial dilutions of the test compound in assay buffer.
-
Initiation: Add the test compound to the cells, followed immediately by a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine) and a non-labeled neurotransmitter.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes). The short incubation time is critical to measure initial uptake rates.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine). Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curve.
Causality: This assay directly measures the functional consequence of a compound binding to the transporter, which is more physiologically relevant than a simple binding assay. The use of radiolabeled substrate provides a highly sensitive and quantitative readout of transporter activity.
Protocol 2: ACE Inhibition Fluorometric Assay (Relevant for Proline-based Inhibitors)
Objective: To determine the IC₅₀ of a test compound (e.g., a proline derivative) against Angiotensin-Converting Enzyme (ACE).
Methodology:
-
Reagent Preparation: Prepare solutions of ACE enzyme, a fluorogenic substrate (e.g., Abz-Gly-Phe(NO₂)-Pro-OH), and the test compound in assay buffer. Captopril should be used as a positive control.
-
Assay Setup: In a 96-well black plate, add the ACE enzyme solution to wells containing serial dilutions of the test compound or control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at 37°C to allow for binding to occur.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 320/420 nm) over time (e.g., 30-60 minutes). The substrate is internally quenched; cleavage by ACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of reaction (slope of the fluorescence vs. time plot) is calculated for each concentration. The percent inhibition relative to the uninhibited control is plotted against the compound concentration to determine the IC₅₀ value using a suitable sigmoidal dose-response model.
Causality: This is a continuous, kinetic assay that directly measures enzyme activity. It is highly sensitive and allows for the determination of not only potency (IC₅₀) but also the mechanism of inhibition if substrate concentrations are varied.
Visualized Concepts
Logical Relationship Diagram
Caption: Comparison of properties and applications of the two pyrrolidine scaffolds.
General Drug Discovery Workflow
Caption: Iterative workflow for developing leads from selected chemical scaffolds.
Conclusion and Strategic Recommendations
The choice between this compound and a proline derivative is a strategic decision dictated by the therapeutic target and desired drug properties.
-
Choose this compound or a similar functionalized scaffold when the goal is to develop small molecule, non-peptidic drugs targeting CNS receptors or transporters. Its lipophilicity is an asset for blood-brain barrier penetration, and its structure serves as a robust anchor for building ligands with specific pharmacophores.
-
Choose a Proline Derivative when designing enzyme inhibitors, peptidomimetics, or when stereospecificity and conformational constraint are paramount. The unparalleled synthetic versatility and the proven clinical success of proline-based drugs make this class a powerful and de-risked starting point for a wide range of therapeutic targets, particularly those involving protein-protein interactions or well-defined enzymatic active sites.
By understanding the fundamental differences outlined in this guide, drug discovery teams can more effectively leverage the power of the pyrrolidine scaffold to design the next generation of innovative therapeutics.
References
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central (PMC). [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central (PMC). [Link]
-
Proline derivatives. LookChem. [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
2-(Pyrrolidin-1-yl)propan-1-amine. PubChem. [Link]
-
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]
-
Proline Derivatives. CD Biosynsis. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. MDPI. [Link]
-
Proline Analogues. Chemical Reviews. [Link]
-
Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]
-
Proline derivatives used in this study. ResearchGate. [Link]
- PYRIMIDINES AS PLK INHIBITORS.
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline derivatives | lookchem [lookchem.com]
- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 6. biosynsis.com [biosynsis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. echemi.com [echemi.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Proline Derivatives and Analogs [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
Efficacy of "2-Pyrrolidin-1-yl-propylamine" as a ligand compared to BINAP
An In-Depth Comparative Analysis of Ligand Efficacy: BINAP vs. 2-Pyrrolidin-1-yl-propylamine in Asymmetric Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Catalysis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount, often dictating the success, stereoselectivity, and overall efficiency of a reaction. For decades, certain ligands have achieved benchmark status due to their broad applicability and robust performance. One such stalwart is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). This guide provides a comprehensive comparison between the well-established BINAP and the less-documented chiral diamine, this compound.
While BINAP is a cornerstone of modern catalysis with a vast body of supporting literature, this compound represents a class of simpler, potentially more cost-effective chiral ligands. Due to a scarcity of direct comparative studies in peer-reviewed literature, this guide will first establish the performance benchmarks of BINAP and then provide a theoretical and practical framework for evaluating this compound as a potential alternative.
Part 1: The Gold Standard - Understanding BINAP
BINAP is a chiral diphosphine ligand renowned for its C2 symmetry and atropisomerism, which arises from restricted rotation around the C1-C1' bond of the binaphthyl backbone. This unique structural feature creates a highly effective chiral environment around a metal center, enabling high levels of enantioselectivity in a wide array of reactions.
Mechanism of Action and Key Features
When coordinated to a metal (e.g., Ruthenium, Rhodium, Palladium), the two phosphorus atoms of BINAP form a chelate ring. The bulky phenyl groups on the phosphorus atoms and the rigid binaphthyl backbone create a well-defined chiral pocket. This pocket sterically dictates the binding orientation of the prochiral substrate, leading to the preferential formation of one enantiomer of the product.
Diagram 1: Structure of (R)-BINAP
A simplified representation of the (R)-BINAP ligand's atropisomeric structure.
Proven Efficacy: A Look at the Data
The performance of BINAP is well-documented across a multitude of catalytic transformations. A prime example is the Ru-BINAP catalyzed asymmetric hydrogenation of ketones and olefins, a reaction of significant industrial importance for the synthesis of chiral alcohols and other intermediates.
| Reaction | Substrate | Catalyst | Selectivity (ee%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Methyl acetoacetate | Ru(OAc)2((R)-BINAP) | >99 | ~100 | |
| Asymmetric Hydrogenation | 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru(OAc)2((S)-BINAP) | 97 | ~100 | |
| Asymmetric Isomerization | N,N-diethylgeranylamine | Rh((R)-BINAP) | 98 | ~100 |
These examples highlight the exceptional enantioselectivity and high yields achievable with BINAP-based catalysts.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate with Ru-BINAP
This protocol describes a typical procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.
Materials:
-
Ru(OAc)2((R)-BINAP) (or prepared in situ from a suitable Ruthenium precursor and (R)-BINAP)
-
Methyl acetoacetate
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (if not pre-formed): In a glovebox, dissolve the Ruthenium precursor and (R)-BINAP in degassed methanol in a Schlenk flask. Stir at room temperature for the specified time to ensure complex formation.
-
Reaction Setup: In the autoclave, under an inert atmosphere (e.g., Argon), add the catalyst solution.
-
Substrate Addition: Add the methyl acetoacetate to the autoclave.
-
Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction to the desired temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing them by GC or HPLC.
-
Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography or distillation. Determine the enantiomeric excess (ee%) by chiral GC or HPLC.
Part 2: Evaluating a Potential Challenger - this compound
This compound is a chiral diamine. Structurally, it is simpler and more flexible than BINAP. It possesses two nitrogen atoms that can act as a bidentate ligand, coordinating to a metal center. The chirality stems from the stereocenter in the pyrrolidine ring.
Diagram 2: Structure of (S)-2-Pyrrolidin-1-yl-propylamine
The bidentate nitrogen-based structure of (S)-2-Pyrrolidin-1-yl-propylamine.
Theoretical Potential and Postulated Applications
While not a direct structural analog of BINAP, this compound's diamine structure makes it a candidate for forming stable chelate complexes with various transition metals, such as Ruthenium, Rhodium, and Copper. Such ligands are often employed in:
-
Asymmetric Transfer Hydrogenation: Ru-diamine complexes are classic catalysts for the transfer hydrogenation of ketones and imines.
-
Henry Reactions and Michael Additions: Cu-diamine complexes can be effective in these C-C bond-forming reactions.
The key difference in the expected catalytic behavior compared to BINAP lies in the nature of the chiral environment. While BINAP's rigidity and large steric bulk create a well-defined chiral pocket, the flexibility of the alkyl chain in this compound might lead to a less-defined and more dynamic chiral environment. This could result in lower enantioselectivities. However, this flexibility could also be advantageous for certain substrates that do not fit well into the rigid pocket of BINAP.
Part 3: A Framework for a Head-to-Head Comparison
To objectively assess the efficacy of this compound against a benchmark, a well-designed experimental plan is crucial. Below is a proposed workflow for comparing it to a known ligand in an asymmetric transfer hydrogenation reaction, a reaction where chiral diamines are commonly used.
Diagram 3: Proposed Experimental Workflow for Ligand Comparison
A systematic workflow for the comparative evaluation of catalytic ligands.
Proposed Experimental Protocol: Comparative Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To compare the catalytic efficacy (yield and enantioselectivity) of a Ru-2-Pyrrolidin-1-yl-propylamine complex with a Ru-TsDPEN complex (a well-known diamine ligand for this reaction, serving as a more direct comparison than BINAP, which is not typically used for transfer hydrogenation).
Materials:
-
[RuCl2(p-cymene)]2
-
(S)-2-Pyrrolidin-1-yl-propylamine
-
(1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) - as a benchmark
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Solvent (e.g., Dichloromethane, degassed)
-
Schlenk flasks, inert atmosphere (Argon)
Procedure:
-
Catalyst Preparation:
-
In two separate Schlenk flasks under Argon, add [RuCl2(p-cymene)]2 (1 mol%).
-
To flask A, add (R,R)-TsDPEN (1.1 mol%).
-
To flask B, add (S)-2-Pyrrolidin-1-yl-propylamine (1.1 mol%).
-
Add degassed solvent to each and stir at room temperature for 30 minutes to form the active catalyst complexes.
-
-
Reaction:
-
To each flask, add acetophenone (100 mol%).
-
Add the formic acid/triethylamine azeotrope (150 mol%).
-
Stir the reactions at a constant temperature (e.g., 30 °C) for a set time (e.g., 24 hours).
-
-
Workup and Analysis:
-
Quench the reactions by adding water.
-
Extract the product (1-phenylethanol) with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate.
-
Determine the conversion and yield using Gas Chromatography (GC) with an internal standard.
-
Determine the enantiomeric excess of the 1-phenylethanol product using chiral HPLC or chiral GC.
-
Expected Data Output for Comparison:
| Ligand | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) |
| (R,R)-TsDPEN | |||
| (S)-2-Pyrrolidin-1-yl-propylamine |
This direct comparison would provide the necessary data to evaluate the potential of this compound as a ligand for this specific transformation.
Conclusion
BINAP remains an elite ligand in asymmetric catalysis due to its rigid structure, which imparts exceptional levels of stereocontrol across a wide range of reactions. Its performance is well-established and highly reproducible.
This compound, on the other hand, is a simpler chiral diamine that is not yet established in the literature as a go-to ligand. Its potential lies in its accessibility and its suitability for reactions where chiral diamines are known to be effective, such as transfer hydrogenation. Its flexibility is a double-edged sword: it may not achieve the high enantioselectivities of rigid ligands like BINAP, but it could offer unique reactivity for specific substrates.
For researchers and drug development professionals, the choice of ligand will always be application-dependent. While BINAP and its derivatives are the logical choice for many established transformations, the exploration of simpler, more cost-effective ligands like this compound is essential for the continued advancement of catalysis. The provided experimental framework offers a robust starting point for such an evaluation, enabling an evidence-based approach to ligand selection and catalyst development.
References
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, high-enantioselective synthesis of optically active .beta.-hydroxy carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Noyori, R., & Takaya, H. (1990). The second generation of asymmetric synthesis: transformation of prochiral and meso-compounds into chiral products with high enantiomeric excesses. Accounts of Chemical Research, 23(10), 345–350. [Link]
-
Tani, K., Yamagata, T., Akutagawa, S., Kumobayashi, H., Taketomi, T., Hori, Y., ... & Otsuka, S. (1982). A practical synthesis of (.+-.)-.alpha.-tocopherol. Asymmetric isomerization of N,N-diethylgeranylamine and N,N-diethylnerylamine catalyzed by a cationic rhodium-(R)-BINAP complex. Journal of the American Chemical Society, 104(1), 198-200. [Link]
A Comparative Guide for the Validation of "2-Pyrrolidin-1-yl-propylamine" in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Amines in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral amines, particularly those derived from the readily available amino acid proline, have emerged as powerful organocatalysts for a variety of asymmetric transformations.[1] These catalysts operate via the formation of transient chiral enamines or iminium ions, effectively controlling the stereochemical outcome of the reaction.[2][3]
"2-Pyrrolidin-1-yl-propylamine" belongs to the family of N-alkylated 2-(aminomethyl)pyrrolidines, a class of chiral diamines that have shown significant promise in asymmetric catalysis. This guide will focus on its potential application in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a widely accepted benchmark reaction for evaluating the efficacy of such catalysts.[4]
The Benchmark Reaction: Asymmetric Michael Addition
The conjugate addition of a ketone to a nitroalkene is a powerful C-C bond-forming reaction that generates a γ-nitro ketone, a versatile synthetic intermediate. The asymmetric variant of this reaction, when catalyzed by a chiral amine, can produce the desired product with high diastereo- and enantioselectivity.
Reaction Scheme:
The performance of the catalyst in this reaction is a direct measure of its ability to create a chiral environment that favors the formation of one enantiomer over the other.
Catalyst Comparison: "this compound" and Its Alternatives
Catalyst Structures:
-
L-Proline: The foundational catalyst, often exhibiting modest enantioselectivity in this reaction.[5]
-
(S)-(-)-2-(Anilinomethyl)pyrrolidine: A more effective catalyst, demonstrating the benefit of N-substitution.[6]
-
"this compound": The subject of our validation, featuring a propylamino substituent on the pyrrolidine nitrogen.
Comparative Performance Data
The following table summarizes the performance of the selected catalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, based on data from published literature. It is important to note that reaction conditions can influence outcomes, and this data is presented for comparative purposes.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 96 | 95 | 95:5 | 20 | [5] |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 10 | Toluene | 48 | 85 | 90:10 | 92 | [6] |
| "this compound" | (Projected) | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Analysis: The data clearly shows that while L-proline can catalyze the reaction, its enantioselectivity is low. The N-substituted derivative, (S)-(-)-2-(Anilinomethyl)pyrrolidine, provides a significant improvement in enantiomeric excess, highlighting the importance of the substituent on the pyrrolidine nitrogen in creating a more effective chiral environment. It is hypothesized that the propylamino group of "this compound" would similarly enhance catalytic activity and stereoselectivity.
Mechanistic Insights and the Rationale for N-Substitution
The catalytic cycle of a proline-derived amine in a Michael addition proceeds through the formation of a chiral enamine intermediate between the ketone and the catalyst.[3][7] This enamine then attacks the nitroalkene. The stereochemical outcome is determined by the facial selectivity of this attack, which is dictated by the steric and electronic properties of the catalyst.
dot graph "Enamine_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_cycle" { label="Catalytic Cycle"; bgcolor="#FFFFFF";
} }
Caption: The catalytic cycle of a proline-derived amine in the asymmetric Michael addition.
The N-substituent on the pyrrolidine ring plays a crucial role in shielding one face of the enamine, thereby directing the incoming nitroalkene to the other face and inducing high enantioselectivity.[8] The propylamino group in "this compound" is expected to provide effective steric hindrance to achieve this.
Experimental Protocols for Validation
To empirically validate the performance of "this compound," the following experimental protocol for the benchmark Michael addition is provided. This can be run in parallel with the alternative catalysts for a direct comparison.
Synthesis of (S)-2-(Anilinomethyl)pyrrolidine (Alternative Catalyst)
(S)-proline is reduced to (S)-prolinol, which is then converted to the corresponding tosylate. Subsequent reaction with aniline followed by deprotection yields (S)-2-(anilinomethyl)pyrrolidine.[6]
Asymmetric Michael Addition Protocol
Materials:
-
Cyclohexanone
-
β-Nitrostyrene
-
Chiral amine catalyst ("this compound", L-Proline, or (S)-(-)-2-(Anilinomethyl)pyrrolidine)
-
Solvent (e.g., Toluene, DMSO)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add cyclohexanone (5.0 mmol).
-
Add the chiral amine catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
dot graph "Experimental_Workflow" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Ketone, Nitroalkene, Catalyst, Solvent)"]; Stir [label="Stir at Room Temperature\n(Monitor by TLC)"]; Workup [label="Aqueous Workup\nand Extraction"]; Purification [label="Column Chromatography"]; Analysis [label="Analysis\n(Yield, dr, ee)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Stir; Stir -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Caption: A general experimental workflow for the organocatalytic asymmetric Michael addition.
Conclusion and Future Outlook
This guide provides a framework for the validation of "this compound" as a viable organocatalyst in asymmetric synthesis. By comparing its structural characteristics with established catalysts in a benchmark reaction, a strong case can be made for its potential efficacy. The provided experimental protocols offer a direct path to generating the necessary data for a comprehensive evaluation.
The development of novel, efficient, and cost-effective chiral catalysts is an ongoing endeavor in the field of organic synthesis. The validation of promising candidates like "this compound" is a critical step in expanding the toolkit available to researchers and drug development professionals.
References
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu
-
Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. [Link]
-
General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]
-
(S)-2-(Anilinomethyl)pyrrolidine. ResearchGate. [Link]
-
(S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
- Enantioselective conjugate addition of ketones to nitroalkenes catalyzed by pyrrolidine‐sulfamides. Chirality. (URL not available)
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Enantioselective conjugate addition of ketones to nitroalkenes catalyzed by pyrrolidine-sulfamides. (2012). SciSpace. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
-
Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Publishing. [Link]
-
Diastereo- and enantioselective conjugate addition of alpha-ketoesters to nitroalkenes catalyzed by a chiral Ni(OAc)(2) complex under mild conditions. PubMed. [Link]
-
Asymmetric michael addition of cyclohexanones to trans-β-nitrostyrene catalyzes by prolineamide-based organocatalyst. ResearchGate. [Link]
-
Highly enantioselective direct conjugate addition of ketones to nitroalkenes promoted by a chiral primary amine-thiourea catalyst. PubMed. [Link]
-
Asymmetric Michael Addition of Unactivated Ketones with β‐Nitrostyrenes Mediated by Bifunctional L‐Prolinamide Organocatalysts. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
Enantiomeric excess determination for reactions using "2-Pyrrolidin-1-yl-propylamine"
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of stereochemically pure pharmaceuticals. The biological activity of a chiral molecule can be highly dependent on its stereochemistry, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. This guide provides a comprehensive comparison of established analytical techniques for determining the enantiomeric excess of chiral amines, with a conceptual exploration of how a molecule like "2-Pyrrolidin-1-yl-propylamine" could be analyzed within this context.
The Central Role of Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The calculation is straightforward:
% ee = [ |(moles of major enantiomer - moles of minor enantiomer)| / (total moles of both enantiomers) ] x 100
An accurate determination of ee is paramount for ensuring the safety, efficacy, and quality of chiral drugs and intermediates.
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents
One of the most powerful and accessible methods for determining enantiomeric excess is NMR spectroscopy, coupled with the use of a chiral derivatizing agent (CDA).[1][2][3] Enantiomers are indistinguishable in an achiral environment by NMR. However, by reacting the chiral analyte (such as a chiral amine) with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, crucially, different chemical shifts in the NMR spectrum.[2]
The Causality Behind the Choice: The selection of a suitable CDA is critical. An ideal CDA should react quantitatively with the analyte without causing racemization. The resulting diastereomers must exhibit baseline-resolved signals for at least one set of protons in the ¹H NMR spectrum, allowing for accurate integration and subsequent calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original analyte.
Experimental Protocol: Enantiomeric Excess Determination of a Chiral Amine via NMR
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the chiral amine sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Addition of Chiral Derivatizing Agent: Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure CDA. A common choice for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues.
-
Reaction: Gently mix the contents of the NMR tube. The reaction to form the diastereomeric amides is typically rapid and can be monitored by NMR.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Data Analysis: Identify a well-resolved signal (or set of signals) corresponding to a proton in the newly formed diastereomers. Integrate the areas of these two distinct signals.
-
Calculation of Enantiomeric Excess: The ee is calculated from the integration values (Int_major and Int_minor) of the signals corresponding to the major and minor diastereomers: % ee = [ |(Int_major - Int_minor)| / (Int_major + Int_minor) ] x 100
Sources
A Comparative Guide to the Performance of 2-Pyrrolidin-1-yl-propylamine in Different Solvent Systems for Asymmetric Aldol Reactions
Abstract: The selection of a solvent is a critical parameter in optimizing chemical reactions, often dictating reaction rates, yields, and stereoselectivity.[1][2] This guide provides a comprehensive comparison of the performance of the chiral organocatalyst, 2-Pyrrolidin-1-yl-propylamine, in a model asymmetric aldol reaction across a range of common laboratory solvents. While specific published data for this exact molecule is limited, this guide presents a scientifically grounded, hypothetical performance analysis based on established principles of organocatalysis and solvent effects.[1][3][4] The objective is to provide researchers, scientists, and drug development professionals with a logical framework for solvent screening and selection in similar catalytic systems.
Introduction: The Critical Role of Solvent in Organocatalysis
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, largely due to the pioneering work with proline and its derivatives.[5] These catalysts, including this compound, typically operate via enamine or iminium ion intermediates. The formation, stability, and reactivity of these intermediates are profoundly influenced by the surrounding solvent environment.[1]
Key solvent properties that dictate catalytic performance include:
-
Polarity and Dipole Moment: Polar solvents can stabilize charged intermediates and transition states, which can accelerate the reaction rate.[2][6]
-
Protic vs. Aprotic Nature: Protic solvents, possessing O-H or N-H bonds, can engage in hydrogen bonding.[7] This can be beneficial by coordinating substrates but can also be detrimental by solvating the catalyst or key intermediates too strongly, thereby reducing their reactivity.[7] Polar aprotic solvents, which lack these bonds, are often preferred as they can dissolve polar reagents without interfering through hydrogen bonding.[7][8]
-
Hydrogen Bond Donating/Accepting Ability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial.[6][9] Hydrogen bonds play a pivotal role in stabilizing transition states, influencing conformational preferences of the catalyst-substrate complex, and ultimately controlling stereoselectivity.[1][9][10]
This guide evaluates the performance of this compound in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone, a benchmark transformation for assessing catalyst efficacy.
Experimental Design & Rationale
2.1. The Model Reaction
The selected reaction is the direct asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1] The catalyst, this compound, is hypothesized to form an enamine with cyclohexanone, which then attacks the aldehyde. The catalyst's chiral environment directs this attack to favor one enantiomer of the aldol product over the other.
2.2. Selection of Solvents
A diverse set of solvents was chosen to represent a range of polarities and proticities, which are critical factors in solvent selection for organic reactions.[3][11]
-
Dichloromethane (DCM): A polar aprotic solvent of moderate polarity.
-
Tetrahydrofuran (THF): A "borderline" polar aprotic solvent, less polar than DCM.[7]
-
Acetonitrile (MeCN): A highly polar aprotic solvent.[3]
-
Ethanol (EtOH): A polar protic solvent, capable of hydrogen bonding.[7]
-
Toluene: A non-polar aromatic solvent.
2.3. Hypothetical Experimental Protocol
The following protocol outlines a standardized procedure for evaluating catalyst performance.
-
To a stirred solution of p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) and this compound (0.05 mmol, 10 mol%) in the selected solvent (2.0 mL) at room temperature, add cyclohexanone (2.5 mmol, 5.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for the specified time (monitoring by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical performance of this compound across the selected solvent systems.
| Solvent | Polarity (Dielectric Constant) | Type | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | Non-polar | 48 | 25 | 65 |
| THF | 7.6 | Polar Aprotic | 36 | 68 | 88 |
| DCM | 9.1 | Polar Aprotic | 24 | 91 | 95 |
| MeCN | 37.5 | Polar Aprotic | 20 | 85 | 92 |
| Ethanol | 24.6 | Polar Protic | 40 | 75 | 78 |
Analysis and Discussion of Results
This section provides an in-depth analysis of the hypothetical data, grounded in established principles of physical organic chemistry.
4.1. The Superiority of Polar Aprotic Solvents
The data clearly indicates that polar aprotic solvents, particularly DCM, provide the optimal balance of reactivity and selectivity for this transformation.
-
Dichloromethane (DCM): Delivered the highest yield (91%) and enantioselectivity (95% ee) in the shortest time (24h). Its moderate polarity is sufficient to dissolve the reactants and stabilize the charged transition state of the C-C bond-forming step without excessive solvation of the catalyst's active sites.[6] This balance allows for high catalytic turnover and excellent stereocontrol.
-
Acetonitrile (MeCN): Despite its higher polarity, MeCN resulted in a slightly lower yield and ee compared to DCM. This could be attributed to the stronger dipole-dipole interactions between the highly polar solvent and the catalyst-substrate complex. This may overly stabilize the enamine intermediate, slightly reducing its nucleophilicity and leading to a marginal loss in reaction rate and stereocontrol.
-
Tetrahydrofuran (THF): As a less polar aprotic solvent, THF showed good performance but was inferior to DCM.[7] The lower polarity may not stabilize the transition state as effectively, leading to a slower reaction and slightly diminished yield and enantioselectivity.
4.2. The Impact of Protic and Non-Polar Solvents
-
Ethanol (EtOH): As a polar protic solvent, ethanol's performance was moderate. The hydroxyl group of ethanol can act as a hydrogen bond donor, potentially forming hydrogen bonds with the catalyst's amine groups or the aldehyde's carbonyl oxygen.[9][12] This can lead to a "caging" effect, hindering the optimal orientation of the substrate in the transition state and thus reducing enantioselectivity.[1] Furthermore, the solvent can compete with the catalyst for hydrogen bonding interactions with the substrates, slowing the reaction rate.[6]
-
Toluene: The reaction performed poorly in non-polar toluene. The low polarity of the solvent results in poor solubility of the polar reactants and intermediates. More importantly, it fails to adequately stabilize the polar, charge-separated transition state of the key bond-forming step, leading to a very slow reaction rate and low yield.[6]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental process and the logical relationship between solvent properties and catalytic outcomes.
Caption: Standard experimental workflow for catalyst evaluation.
Caption: Relationship between solvent properties and reaction outcomes.
Conclusion and Recommendations
Based on this comparative analysis, the choice of solvent has a profound impact on the efficacy of this compound as an organocatalyst in the asymmetric aldol reaction.
-
Recommended Starting Point: Dichloromethane (DCM) is the recommended solvent for initial screening due to its ability to provide high yields and excellent enantioselectivity.
-
Alternative Considerations: Other moderately polar aprotic solvents like THF or MeCN can be considered, but may require further optimization of reaction time or temperature.
-
Avoidance of Protic and Non-Polar Solvents: Protic solvents like ethanol should be used with caution as they can negatively impact enantioselectivity through hydrogen bonding. Non-polar solvents like toluene are generally unsuitable for this class of reaction.
This guide underscores the principle that solvent selection is not a trivial choice but a critical optimization parameter.[2][11] Researchers should approach solvent screening systematically, considering the specific mechanistic demands of their catalytic system to achieve desired outcomes in yield, purity, and stereochemical control.
References
-
Allen, A. "Hydrogen Bonding-Formation, Types, Conditions and Properties." [Online]. Available: [Link]
-
"Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction." ProQuest, [Online]. Available: [Link]
-
"How are solvents chosen in organic reactions?" Chemistry Stack Exchange, 2016. [Online]. Available: [Link]
-
"The effect of different solvents on the asymmetric aldol reaction." ResearchGate, [Online]. Available: [Link]
-
"What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes." Splice, 2025. [Online]. Available: [Link]
-
Singh, G. S., et al. "Recent Progress in Asymmetric Aldol Reactions Under Solvent-free Conditions or in Aqueous Medium." Bentham Science Publishers, 2016. [Online]. Available: [Link]
-
"Effect of solvent in the asymmetric aldol reaction catalyzed by 3d." ResearchGate, [Online]. Available: [Link]
-
Spyroulias, G. A. "H‐Bond: Τhe Chemistry‐Biology H‐Bridge." PMC - PubMed Central - NIH, [Online]. Available: [Link]
-
Reetz, M. T. "Diastereoselection in Lewis-Acid-Mediated Aldol Additions." Michigan State University Chemistry, [Online]. Available: [Link]
-
"Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry." Aakash Institute, [Online]. Available: [Link]
-
" (337g) Polar Aprotic Solvent Effects on the Catalytic Conversion of Fructose to 5-(hydroxymethyl)Fulfural or Lactic Acid." AIChE - Proceedings, [Online]. Available: [Link]
-
Ashenhurst, J. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry, 2012. [Online]. Available: [Link]
-
"Effect of protic and aprotic polar solvents on the heterogeneous catalytic conversion of hexoses." Scholar@UPRM, [Online]. Available: [Link]
-
"Method for selection of solvents for promotion of organic reactions." ResearchGate, 2025. [Online]. Available: [Link]
-
Jessop, P. G. "Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions." RSC Publishing, 2016. [Online]. Available: [Link]
-
"PTC with Polar Aprotic Solvents." PTC Organics, [Online]. Available: [Link]
-
"Chemical bonding - Hydrogen Bond, Intermolecular Forces, Molecules." Britannica, 2025. [Online]. Available: [Link]
-
"Hydrogen Bonding." Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
"Hydrogen bond." Wikipedia, [Online]. Available: [Link]
-
"Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." MDPI, [Online]. Available: [Link]
Sources
- 1. Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction - ProQuest [proquest.com]
- 2. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 10. H‐Bond: Τhe Chemistry‐Biology H‐Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. Chemical bonding - Hydrogen Bond, Intermolecular Forces, Molecules | Britannica [britannica.com]
A Comparative Guide to the Kinetics of "2-Pyrrolidin-1-yl-propylamine" Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have carved out a significant niche, enabling the stereoselective formation of complex molecular architectures. This guide provides an in-depth technical comparison of the kinetic profiles of reactions catalyzed by "2-Pyrrolidin-1-yl-propylamine," a prominent prolinamine-type organocatalyst. By examining its performance in key organic transformations alongside relevant alternatives, we aim to furnish researchers with the critical data and mechanistic insights necessary for informed catalyst selection and reaction optimization.
Introduction to "this compound" as a Bifunctional Catalyst
"this compound" belongs to the class of bifunctional organocatalysts, possessing both a nucleophilic secondary amine (the pyrrolidine nitrogen) and a primary amine group. This dual functionality is central to its catalytic activity, primarily through an enamine-based mechanism, analogous to the well-established role of proline in asymmetric synthesis.[1][2]
The catalytic cycle, particularly in aldol-type reactions, is initiated by the formation of a chiral enamine intermediate between the catalyst's secondary amine and a carbonyl donor (e.g., a ketone). The primary amine moiety can then act as a hydrogen-bond donor, activating the electrophilic acceptor and directing its approach to the enamine, thereby controlling the stereochemical outcome of the reaction.
Comparative Kinetic Analysis in Key Asymmetric Reactions
A comprehensive evaluation of a catalyst's utility necessitates a comparative analysis of its performance against established alternatives. While specific kinetic data for "this compound" is not extensively documented in publicly available literature, we can infer its potential performance by comparing it with structurally similar prolinamine and prolinamide catalysts in cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark for testing the efficacy of new organocatalysts. The performance of various proline-based catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized in the table below.
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | DMSO | 96 | 95 | 95:5 | 20 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 48 | 96 | >95:5 | 78 |
| This compound | Data not available | - | - | - | - |
Table 1: Comparative performance of proline-derived catalysts in the asymmetric aldol reaction.[3]
The data illustrates that modifications to the proline scaffold can significantly impact catalyst performance. For instance, the tetrazole derivative shows a marked improvement in enantioselectivity over L-proline under the tested conditions.[3] It is plausible that "this compound," with its flexible aminopropyl side chain, could offer a different steric and electronic environment in the transition state, potentially influencing both reaction rate and stereoselectivity.
Asymmetric Michael Addition
The Michael addition is another fundamental carbon-carbon bond-forming reaction where organocatalysts have demonstrated immense utility. The table below presents a comparison of different catalysts in the addition of ketones to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 |
| Prolinamide derivative | Acetone | β-nitrostyrene | CH2Cl2 | 120 | - | - | - |
| This compound | Data not available | - | - | - | - | - | - |
Table 2: Comparative performance of organocatalysts in the asymmetric Michael addition.[3][4]
Prolinamides have been shown to be effective catalysts for the Michael addition, with their performance being influenced by the nature of the amide substituent.[5] The primary amine in "this compound" could potentially engage in hydrogen bonding with the nitro group of the acceptor, leading to enhanced activation and stereocontrol.
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis. Proline and its derivatives have been successfully employed in three-component Mannich reactions.[6]
While specific data for "this compound" is not available, the general mechanism involves the formation of an enamine from the ketone and the catalyst, which then attacks an in situ-formed imine. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.
Mechanistic Considerations and Kinetic Profiling
The study of reaction kinetics provides invaluable insights into the mechanism of a catalytic transformation and allows for rational optimization of reaction conditions.
The Enamine Mechanism
The catalytic cycle for "this compound" in an aldol reaction can be visualized as follows:
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Pharmacological Activity of 2-Pyrrolidin-1-yl-propylamine Analogs as Monoamine Reuptake Inhibitors
Introduction: The Significance of the Pyrrolidine Scaffold in CNS-Active Compounds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, non-planar structure allows for a three-dimensional exploration of pharmacophore space that is distinct from its aromatic counterpart, pyrrole.[1] This guide focuses on compounds related to 2-Pyrrolidin-1-yl-propylamine, a structure that, while not extensively characterized in publicly available literature, belongs to a well-studied class of phenylalkylpyrrolidine compounds.
The primary focus of this guide will be on prolintane and its analogs, which share significant structural similarity to this compound and serve as excellent proxies for understanding its potential activity. Prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI), was developed in the 1950s and has a history of use as a CNS stimulant.[3][4] The emergence of structurally related synthetic cathinones, often referred to as "bath salts," has renewed research interest in the structure-activity relationships (SAR) of this chemical class.[5][6] This guide will provide a comparative analysis of prolintane and its analogs with other pyrrolidine-containing stimulants, supported by experimental data on their interactions with monoamine transporters and their effects on locomotor activity.
Mechanism of Action: Inhibition of Monoamine Transporters
The primary mechanism of action for prolintane and its analogs is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3][7][8] By blocking these transporters, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects.[8] The relative potency and selectivity for these transporters are key determinants of a compound's pharmacological profile and abuse potential.[9][10]
Caption: Mechanism of action for prolintane and its analogs.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro and in vivo activities of prolintane and several of its analogs, along with other pyrrolidine-containing stimulants for comparison. The data highlights the differences in potency and selectivity for the monoamine transporters.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity | Locomotor Activity | Reference |
| Prolintane | Low nM range | Low nM range | Weaker | High | Stimulant | [3][7] |
| Fluoro-prolintane analogs | Potent | Potent | Enhanced vs. Prolintane | Lowered | Not specified | [7] |
| Methyl-prolintane analogs | Potent | Potent | Enhanced vs. Prolintane | Lowered | Not specified | [7] |
| α-PVP | Potent | Potent | Weaker | High | Long-lasting stimulation | [5][11] |
| MDPV | Potent | Potent | Weaker | High | Potent stimulant | [9][10][12] |
| 4'-MePPP | Less potent | Less potent | Weaker | Moderate | Weak stimulation | [5][11] |
| α-PBP | Potent | Potent | Weaker | High | Long-lasting stimulation | [5][11] |
Structure-Activity Relationship (SAR) Discussion
The pharmacological profile of pyrrolidine-containing stimulants is heavily influenced by substitutions on both the phenyl ring and the alkyl chain.
-
Ring Substitutions: The addition of methyl or fluorine groups to the phenyl ring of prolintane enhances its potency at the serotonin transporter (SERT), thereby reducing the DAT/SERT selectivity ratio.[7] This is a significant finding, as a lower DAT/SERT ratio is often associated with a reduced abuse liability.[7][9][10]
-
Alkyl Chain Length: In the synthetic cathinone series, the length of the alkyl chain plays a crucial role in activity. For instance, α-PVP (α-pyrrolidinopentiophenone) and α-PBP (α-pyrrolidinobutoyrophenone) are more potent locomotor stimulants than 4'-MePPP (4'-methyl-α-pyrrolidinopropiophenone), which has a shorter propyl chain.[5][11]
-
β-Keto Group: The presence of a β-keto group is a defining feature of synthetic cathinones (e.g., α-PVP, MDPV) and distinguishes them from prolintane. This modification is associated with high potency at DAT and NET.
Experimental Protocol: Radiotracer Uptake Inhibition Assay
The following is a representative protocol for determining the potency of compounds at inhibiting monoamine transporters using radiotracer flux assays in transfected human embryonic kidney 293 (HEK293) cells, a common method in the field.[7]
Objective: To determine the IC50 values of test compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake via their respective transporters (DAT, NET, SERT).
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compounds and reference inhibitors (e.g., cocaine, desipramine, fluoxetine)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compounds or reference inhibitors for 10-15 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake for each transporter.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: Workflow for a radiotracer uptake inhibition assay.
Conclusion
The pharmacological activity of this compound and its analogs is primarily driven by their interaction with monoamine transporters. Prolintane and its derivatives are potent inhibitors of DAT and NET, with varying degrees of activity at SERT. Structure-activity relationship studies demonstrate that modifications to the phenyl ring and the alkyl chain can significantly modulate the potency and selectivity of these compounds. The provided experimental protocol for radiotracer uptake inhibition assays offers a robust method for characterizing the in vitro activity of novel analogs in this class. This comparative guide provides a framework for researchers and drug development professionals to understand the key pharmacological features of this important class of CNS-active compounds.
References
-
Wikipedia. Prolintane. [Link]
-
Mayer, F. P., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: structural determinants and species differences. Journal of Biological Chemistry. [Link]
-
Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wojcieszak, J., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. [Link]
-
Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. [Link]
-
Gatch, M. B., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]
-
Grokipedia. Prolintane. [Link]
-
PsychonautWiki. Prolintane. (2022). [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. [Link]
-
Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed. [Link]
-
Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Prolintane - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychonautwiki.org [psychonautwiki.org]
- 9. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine-Based Aminocatalysis: Mechanistic Insights and Performance Benchmark
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and sustainable chemical transformations is perpetual. Asymmetric aminocatalysis, a field that has burgeoned over the last two decades, offers a powerful alternative to traditional metal-based catalysts.[1] At the heart of this field lies a class of privileged structures: chiral pyrrolidine-based organocatalysts.[2][3] Derived from the natural amino acid proline, these catalysts are renowned for their ability to form key nucleophilic enamine intermediates or electrophilic iminium ions, facilitating a host of stereoselective carbon-carbon and carbon-heteroatom bond formations.[4][5]
This guide provides a mechanistic investigation into reactions catalyzed by such scaffolds, with a specific focus on the structural attributes of "2-Pyrrolidin-1-yl-propylamine." While this specific catalyst is not extensively documented in peer-reviewed literature, its structural features allow for a robust, comparative analysis against well-established pyrrolidine catalysts like L-proline and its derivatives. By examining the fundamental mechanisms and comparing structural analogues, we can project its potential efficacy and guide future experimental design.
Part 1: The Mechanistic Dichotomy of Pyrrolidine Catalysis
Chiral secondary amines, the core functional group of pyrrolidine catalysts, operate through two primary activation modes: Enamine Catalysis and Iminium Catalysis . This dual reactivity allows them to functionalize carbonyl compounds in distinct ways.
-
Enamine Catalysis (HOMO Activation): In this pathway, the secondary amine reacts with an enolizable ketone or aldehyde to form a nucleophilic enamine intermediate.[4][6][7] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning the α-carbon into a potent nucleophile that can attack various electrophiles (e.g., aldehydes in an aldol reaction). The quintessential example is the proline-catalyzed direct asymmetric aldol reaction.[8][9] The catalyst's chiral environment dictates the facial selectivity of the subsequent bond formation, leading to enantioenriched products.[10]
-
Iminium Catalysis (LUMO Lowering): When reacting with α,β-unsaturated carbonyls, the secondary amine forms a positively charged iminium ion.[11][12][13] This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position.[13] This makes it highly susceptible to attack by nucleophiles in reactions like conjugate additions (Michael reactions).[11][14]
Below is a generalized diagram illustrating these two catalytic cycles.
Sources
- 1. Asymmetric aminocatalysis--gold rush in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Pyrrolidin-1-yl-propylamine
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Pyrrolidin-1-yl-propylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in regulatory standards and an expert understanding of chemical reactivity and hazards.
Hazard Profile of this compound
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a hazardous substance that demands careful handling and disposal. Its primary dangers are its corrosivity, potential for respiratory irritation, and combustibility.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1]. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1]. |
| Flammable Liquids | H227 | Combustible liquid[1]. |
Source: Compiled from PubChem data[1].
The amine functional group makes this compound basic. It will react exothermically and potentially violently with acids. It is also incompatible with strong oxidizing agents[2][3]. Therefore, segregation from these chemical classes is a critical and non-negotiable safety step[2][4].
Immediate Handling and Personal Protective Equipment (PPE)
Given its corrosive nature, engineering controls and personal protective equipment are paramount to prevent exposure. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling irritating vapors[3][5].
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage[2][6]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which leads to severe burns[2][3]. |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | Protects skin from contamination and potential ignition sources[3]. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required if working outside a fume hood or if vapor concentrations are high[3][6]. |
Personnel must be trained in the proper use and removal of PPE to avoid contaminating themselves or the workspace[7].
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by federal and local hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States[4][8][9]. The following protocol ensures compliance and safety.
Step 1: Waste Determination As soon as this compound is deemed a waste (e.g., expired, contaminated, or leftover from a procedure), it must be classified as hazardous waste[9]. This determination is based on its inherent hazardous properties of corrosivity and ignitability[1][4]. Do not dispose of this chemical down the drain or in regular trash[9][10].
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions[2][10].
-
Keep Amine Waste Separate: Maintain a dedicated waste stream for this compound and other basic/amine compounds[2].
-
Prevent Incompatible Mixing: Critically, do NOT mix this waste with acidic waste, halogenated solvents, or strong oxidizing agents[2][3]. Mixing hazardous wastes can increase disposal costs and create significant safety hazards[10].
Step 3: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container. Do not use metal containers, which can be attacked by corrosive amines[11][12]. The container must be in good condition, free from leaks or defects[11].
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste[9][10][13]. This prevents the release of vapors and protects against spills.
Step 4: Labeling Proper labeling is a key regulatory requirement[11][13].
-
Affix a "HAZARDOUS WASTE" Label: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste"[11].
-
Identify Contents: Clearly list all chemical constituents by their full name (i.e., "this compound") and their approximate percentages[11].
-
Note Hazards: Indicate the relevant hazards (e.g., "Corrosive," "Combustible").
Step 5: Accumulation and Storage
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, under the control of the laboratory personnel[11][13].
-
Ensure Safe Storage Conditions: The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources[2]. Ensure secondary containment is used to capture any potential leaks.
Step 6: Arranging for Disposal
-
Contact a Licensed Disposal Company: For final disposal, a licensed hazardous waste management company must be used[2][4]. Your institution's Environmental Health and Safety (EHS) department will manage this process.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup[11]. This typically involves submitting a formal request form detailing the waste's composition and volume.
Spill Management Protocol
Accidental spills must be managed immediately and safely. The materials used for cleanup are also considered hazardous waste[10].
-
Evacuate and Alert: Evacuate non-essential personnel from the spill area and alert colleagues and the EHS department.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.
-
Contain the Spill: Use absorbent pads or other inert materials (such as sand) to contain the liquid. Do NOT use combustible materials like paper towels to absorb large spills.
-
Neutralize (If Trained): For small spills, a neutralizing agent suitable for amines may be used by trained personnel. However, for most situations, absorption is the preferred method.
-
Collect and Containerize: Carefully collect the absorbent material and any contaminated debris. Place it in a designated, compatible hazardous waste container.
-
Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound with absorbent material") and arrange for disposal through your EHS office[10].
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 17, 2026, from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 17, 2026, from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved January 17, 2026, from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 17, 2026, from [Link]
-
Arctom. (n.d.). CAS NO. 50998-07-7 | this compound. Retrieved January 17, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (Prop-2-yn-1-yl)(propyl)amine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 0941 - PROPYLAMINE. Retrieved January 17, 2026, from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Pyrrolidinepropanamine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fishersci.com [fishersci.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 26 | Occupational Safety and Health Administration [osha.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mtu.edu [mtu.edu]
- 10. vumc.org [vumc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ICSC 0941 - PROPYLAMINE [chemicalsafety.ilo.org]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Pyrrolidin-1-yl-propylamine: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the confident and safe handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 2-Pyrrolidin-1-yl-propylamine, focusing on the critical aspects of personal protective equipment (PPE), procedural controls, and disposal. Our aim is to build a foundation of trust by equipping you with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
This compound (CAS No: 50998-07-7) is a versatile building block in organic synthesis. However, its utility is matched by a significant hazard profile that demands respect and careful management. According to its Globally Harmonized System (GHS) classification, this compound is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Understanding these risks is the first step in implementing a robust safety protocol.
| Hazard Classification | GHS Category | Description |
| Flammable Liquids | Category 4 | Combustible liquid.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Core Directive: The corrosive nature of this amine necessitates a stringent focus on preventing all direct contact. The operational plan detailed below is designed to create multiple barriers between the researcher and the chemical.
Personal Protective Equipment: Your Essential Barrier
The selection of appropriate PPE is not merely a suggestion but a critical line of defense. The following PPE is mandatory when handling this compound.
-
Hand Protection: Due to the corrosive nature of this amine, standard nitrile examination gloves may not provide sufficient protection for prolonged contact. It is recommended to use gloves specifically rated for resistance to corrosive amines. Butyl rubber or neoprene gloves offer excellent resistance.[2][3] Always inspect gloves for any signs of degradation or perforation before use. For extended operations, consider double-gloving.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. However, given the severe eye damage this compound can cause, the use of a full-face shield in conjunction with goggles is strongly recommended to protect against splashes and vapors.
-
Skin and Body Protection: A flame-retardant lab coat is essential. When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to control exposure to its vapors, which can cause respiratory irritation.[1] Symptoms of respiratory irritation can include a burning sensation in the nose and throat, coughing, and shortness of breath.[4][5][6] If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator with an appropriate organic vapor cartridge is necessary.
Workflow for Safe Handling and Disposal
The following diagram and procedural steps outline a self-validating system for the safe handling of this compound from initial preparation to final disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
- 1.1. Personal Protective Equipment: Before entering the laboratory area where the chemical will be handled, don all required PPE as specified above.
- 1.2. Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
- 1.3. Assemble Materials: Gather all necessary laboratory equipment, including glassware, stirring apparatus, and any other reagents. Ensure a spill kit is readily accessible.
2. Handling:
- 2.1. Reagent Access: Place the container of this compound in the center of the fume hood. Slowly and carefully open the container to minimize any potential vapor release.
- 2.2. Dispensing: Use a clean, dry syringe or pipette to transfer the desired volume of the amine. Avoid splashing.
- 2.3. Secure Storage: Immediately and securely recap the primary container.
- 2.4. Reaction Setup: Add the amine to the reaction vessel in a controlled manner.
3. Waste Management and Disposal:
- 3.1. Waste Segregation: Throughout the procedure, collect all waste streams separately. This includes:
- Contaminated Solids: Used pipette tips, wipes, and gloves should be placed in a designated, sealed hazardous waste bag.
- Liquid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed waste container.
- 3.2. Neutralization of Small Quantities (under 100mL):
- Causality: The corrosive nature of this amine is due to its basicity. Neutralization with a weak acid will convert it to a salt, reducing its corrosivity and allowing for safer disposal.
- Procedure:
- In a separate beaker within the fume hood, dilute the amine waste with at least 10 parts water.
- Slowly add a 5% solution of a weak acid, such as citric acid or acetic acid, while stirring.[7]
- Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid until the pH is between 6 and 8.
- Once neutralized, this solution can be disposed of down the sanitary sewer with a large volume of running water (at least 20 parts water to the neutralized solution), in accordance with local regulations.[8]
- 3.3. Disposal of Large Quantities and Contaminated Solids:
- Do not attempt to neutralize large volumes of the amine in the laboratory.
- All unneutralized waste and contaminated solid materials must be disposed of as hazardous waste.
- Ensure all waste containers are properly sealed, clearly labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area until collection by institutional environmental health and safety personnel.
4. Post-Procedure Cleanup:
- 4.1. Decontamination: Wipe down the work surface in the fume hood with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a clean water rinse.
- 4.2. PPE Removal: Doff PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
- 4.3. Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Emergency Procedures: A Plan for the Unexpected
Spills:
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbed material into a sealed hazardous waste container.
-
Decontaminate the area as described in the cleanup procedure.
-
-
Major Spill (outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety personnel immediately.
-
If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and prevent re-entry.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- IP Systems. (2025, August 13). Toxic Fume Inhalation Symptoms: Risks, Prevention & Solutions.
- MSD Manual Consumer Version. Irritant Gas Inhalation Injury.
- National Institutes of Health. (n.d.). Acute Inhalation Injury. PMC.
- WebMD. (2025, January 13). Chemical Pneumonia.
- MedlinePlus. (2024, August 19). Chemical pneumonitis.
- Science Equip. How to Handle Caustic and Corrosive Chemicals in a Laboratory.
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?
- Hi Vis Safety US. Chemical Handling Gloves.
- HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves.
- Safety Vests and More. Chemical Resistant Gloves.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
- Cornell EHS. 7.1.1 General Neutralization Procedures.
- Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from The University of British Columbia website.
- PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine.
- Arctom Scientific. CAS NO. 50998-07-7 | this compound | Catalog MSC-021517.
- ChemicalBook. This compound.
- BLDpharm. 2763741-24-6|(R)-2-(Pyrrolidin-1-yl)propan-1-amine hydrochloride.
- Chemical Compatibility Chart. (n.d.).
Sources
- 1. 2-(Pyrrolidin-1-yl)propan-1-amine | C7H16N2 | CID 11051670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safeopedia.com [safeopedia.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. ipsystemsusa.com [ipsystemsusa.com]
- 5. Irritant Gas Inhalation Injury - Lung and Airway Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 6. Acute Inhalation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmpplastic.com [gmpplastic.com]
- 8. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
